Ethyl 3-cyano-3-phenylpyruvate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRATDDUSMBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289332 | |
| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-63-6 | |
| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6362-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyruvic acid, cyanophenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-cyano-3-phenylpyruvate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl β-cyano-α-oxobenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-cyano-3-phenylpyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Guide to the Structure, Synthesis, and Application of Ethyl 3-cyano-3-phenylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-cyano-3-phenylpyruvate is a multifunctional chemical compound of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a nitrile, a ketone, an ester, and a phenyl group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, methods for its characterization, and a discussion of its current applications in research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 6362-63-6, is a solid, white to pale yellow crystalline powder.[2] The molecule's core is a propanoate chain with several key functional groups that dictate its reactivity and utility as a synthetic building block.
-
IUPAC Name: ethyl 3-cyano-2-oxo-3-phenylpropanoate[5]
-
Key Functional Groups:
-
Ethyl Ester: Provides a site for hydrolysis or transesterification.
-
α-Keto Group: A reactive center for nucleophilic attack and condensation reactions.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Chiral Center: The carbon atom bonded to the phenyl and nitrile groups (C3) is a stereocenter, meaning the molecule can exist as enantiomers.
-
Phenyl Group: Influences the molecule's steric and electronic properties.
-
The presence of these multiple reactive sites in a compact structure makes it a valuable precursor in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6362-63-6 | [3][4][5] |
| Molecular Weight | 217.22 g/mol | [3][4][5] |
| Appearance | White to pale yellow solid/powder | [2] |
| Melting Point | 124-128 °C | |
| SMILES | CCOC(=O)C(=O)C(C#N)c1ccccc1 | [4] |
| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Pathway
A common and historically significant method for synthesizing this compound is through a condensation reaction.[1] This process typically involves the reaction of phenylacetonitrile with diethyl oxalate.[1]
Reaction: Phenylacetonitrile + Diethyl Oxalate → this compound
This reaction is generally carried out in an alcoholic solvent with a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the phenylacetonitrile.[1]
Experimental Protocol: Synthesis of this compound
The following is a representative procedure based on established condensation reactions:[1]
-
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add phenylacetonitrile, followed by the dropwise addition of diethyl oxalate while maintaining a controlled temperature.
-
Reaction: Stir the mixture at room temperature for several hours to allow the condensation reaction to proceed to completion.
-
Workup: Cool the reaction mixture and dilute it with water.
-
Acidification: Carefully acidify the aqueous solution with a suitable acid (e.g., dilute HCl). This step protonates the enolate intermediate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified this compound.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. Although a specific peer-reviewed spectral analysis is not publicly available, typical expected data based on the structure are summarized below. Predicted collision cross-section data for mass spectrometry is available.[6]
Table 2: Predicted Mass Spectrometry Data [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 218.08118 | 150.5 |
| [M+Na]⁺ | 240.06312 | 158.6 |
| [M-H]⁻ | 216.06662 | 153.3 |
Applications in Research and Drug Development
This compound is primarily significant as a versatile synthetic intermediate.[1] Its multifunctional nature allows it to be a key starting material for constructing complex molecular frameworks, especially various heterocyclic compounds.
-
Synthesis of Dioxoadiponitrile Derivatives: A well-documented application is its use in the synthesis of 2,5-diaryl-3,4-dioxoadiponitriles.[1][7] This is achieved through a condensation reaction with another nitrile-containing molecule. These resulting compounds serve as precursors for other pharmacologically active molecules.[1]
-
Antiviral Research: The compound itself has been noted for its potential as an antiviral agent, with in-vitro studies showing inhibitory effects against the influenza virus.[3]
-
Enzyme Inhibition Studies: While not the exact molecule, a closely related derivative, (E)-3-Cyanophosphoenolpyruvate, which can be synthesized from an ethyl cyanopyruvate precursor, has been shown to be a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, such as pyruvate kinase and enolase.[8] This highlights the potential of the core cyanopyruvate structure in designing enzyme inhibitors.
Conclusion
This compound is a compound with a rich chemical character defined by its multiple reactive functional groups. Its straightforward synthesis via condensation reaction and its utility as a precursor for more complex, biologically relevant molecules make it a valuable tool for synthetic and medicinal chemists. Further exploration of its derivatives could lead to the development of novel therapeutic agents, particularly in the areas of antiviral drugs and enzyme inhibitors.
References
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Luxembourg. (n.d.). This compound (C12H11NO3). PubChemLite. Retrieved from [Link]
-
Weiss, D. E., & Phillips, J. R. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. Retrieved from [Link]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 4. This compound [stenutz.eu]
- 5. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-cyano-3-phenylpyruvate (CAS No. 6362-63-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 3-cyano-3-phenylpyruvate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of properties to offer a deeper understanding of its synthesis, reactivity, and applications, grounded in established chemical principles.
Core Molecular Characteristics
This compound is a polyfunctional molecule incorporating an ethyl ester, a ketone, a nitrile, and a phenyl group. This unique combination of functional groups imparts a rich and varied reactivity profile, making it a valuable building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference. These values have been compiled from various reputable sources.
| Property | Value | Source(s) |
| CAS Number | 6362-63-6 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3][4][5][10] |
| Molecular Weight | 217.22 g/mol | [1][2][3][4][5][8][10] |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [6][10] |
| Appearance | White to pale yellow solid (crystals or powder) | [11] |
| Melting Point | 124-128 °C | [5][7][8][9] |
| Flash Point | 124 °C | [1] |
| SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [1][2][5][8] |
| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [3][5][8][12] |
Spectroscopic Data
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a top peak at m/z 143, with other significant peaks at m/z 115 and 144[2]. Researchers should be aware that α-keto esters can sometimes undergo decomposition in the GC inlet, potentially complicating analysis[13].
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include strong C=O stretching frequencies for the ketone and ester, and a C≡N stretching frequency for the nitrile group[2][10].
-
¹H and ¹³C NMR Spectroscopy: Although specific, fully assigned spectra are not provided in the search results, one can predict the key resonances. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton adjacent to the nitrile and phenyl groups, and a quartet and triplet for the ethyl ester protons. The ¹³C NMR spectrum would exhibit distinct signals for the carbonyl carbons of the ketone and ester, the nitrile carbon, and the carbons of the phenyl and ethyl groups.
Synthesis of this compound
The primary and most well-established method for the synthesis of this compound is a Claisen condensation reaction[2]. This reaction leverages the acidity of the α-hydrogen of phenylacetonitrile, which is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Claisen condensation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on the principles of the Claisen condensation.
Materials:
-
Phenylacetonitrile
-
Diethyl oxalate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled and flame-dried to ensure anhydrous conditions.
-
Base Preparation (if not commercially available): In the reaction flask, under an inert atmosphere (e.g., nitrogen or argon), sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.
-
Reactant Addition: A solution of phenylacetonitrile and diethyl oxalate in absolute ethanol is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, often at room temperature or with gentle cooling to manage any exotherm.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with dilute hydrochloric acid. This protonates the enolate of the product, driving the equilibrium towards the final product.
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with water and then with brine to remove any remaining acid and inorganic salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a solid.
-
Characterization: The identity and purity of the final product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Reactivity and Synthetic Applications
The presence of multiple reactive sites makes this compound a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.
General Reactivity
The reactivity of this compound is governed by its constituent functional groups:
-
α-Keto Ester Moiety: This part of the molecule is susceptible to nucleophilic attack at both the keto and ester carbonyl carbons. It can also undergo reactions at the α-carbon. The α-keto ester functionality is a key pharmacophore in many biologically active molecules and a versatile synthetic intermediate[11].
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.
-
Active Methylene/Methine Group: The carbon atom situated between the phenyl, nitrile, and pyruvate moieties is activated and can be involved in further alkylation or condensation reactions under appropriate basic conditions.
Applications in Synthesis
-
Synthesis of Heterocycles: The polyfunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. For example, it has been used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile[4][7].
-
Precursor for Enzyme Inhibitors: A significant application of this compound is its use as a precursor in the synthesis of enzyme inhibitors. For instance, its potassium enolate has been used to synthesize (E)-3-Cyanophosphoenolpyruvate, which is a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, including pyruvate kinase and enolase[14]. This highlights its potential in the development of new therapeutic agents that target metabolic pathways.
The following diagram illustrates the role of this compound as a precursor to an enzyme inhibitor.
Caption: Synthesis of an enzyme inhibitor from this compound.
-
Antiviral Research: Some studies have indicated that this compound possesses in vitro antiviral activity, specifically against the influenza virus[1]. This suggests a potential avenue for further investigation in the field of medicinal chemistry.
Safety and Handling
This compound is classified as harmful if swallowed[3][10]. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored at ambient temperatures in a well-ventilated area[3]. In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide[15]. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant utility for researchers in organic synthesis and drug development. Its straightforward synthesis via Claisen condensation and its rich reactivity make it an attractive starting material for the construction of complex molecular architectures, including heterocyclic compounds and enzyme inhibitors. Further exploration of its biological activities, particularly its reported antiviral properties, may unveil new therapeutic applications. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in leveraging the full potential of this versatile molecule.
References
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g. Retrieved from [Link]
-
Weiss, P. M., et al. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
-
Jørgensen, K. A., et al. (2001). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 66(14), 4898–4902. [Link]
-
Kuwayama, Y., et al. (2020). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 12(10), 1466-1475. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 8. This compound [stenutz.eu]
- 9. H26951.06 [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unraveling the Therapeutic Potential of Ethyl 3-cyano-3-phenylpyruvate and its Analogs: A Technical Guide
For Immediate Release
Shanghai, China – January 2, 2026 – In the dynamic landscape of drug discovery, the exploration of novel small molecules with significant biological activity is paramount. Among these, ethyl 3-cyano-3-phenylpyruvate and its analogs have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth analysis of their biological activities, mechanisms of action, and experimental evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction to Phenylpyruvates: A Foundation of Versatile Bioactivity
Phenylpyruvates are α-keto acids containing a phenyl group, a structural motif that imparts them with the ability to interact with a variety of biological targets. This compound, a derivative of phenylpyruvic acid, is characterized by the presence of a cyano group and an ethyl ester, which significantly influence its chemical properties and biological functions.[1][2] This guide will delve into the known and potential activities of this compound and its structural relatives, paving the way for future research and development.
This compound: A Molecule of Interest
Chemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3] |
| Molecular Weight | 217.22 g/mol | [2][3] |
| CAS Number | 6362-63-6 | [2][3] |
| Appearance | White to pale yellow crystals or powder | [4] |
| Melting Point | 124-128 °C | [5] |
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties, notably against the influenza virus.[3] The mechanism is believed to involve the inhibition of viral replication and the production of new viral particles.[3] This activity highlights its potential as a lead compound for the development of novel antiviral therapeutics.
Anti-inflammatory Effects and NLRP3 Inflammasome Modulation
Recent research has shed light on the role of phenylpyruvate in inflammation. Phenylpyruvate has been shown to promote the assembly of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of inflammatory cytokines.[6] This finding suggests that modulating the activity of this compound and its analogs could be a viable strategy for treating inflammatory conditions. Specifically, phenylpyruvate has been observed to increase NLRP3 expression levels and sustain the polarization of proinflammatory macrophages.[6]
The proposed mechanism involves the uptake of phenylpyruvate by macrophages via the scavenger receptor CD36.[6] Inside the cell, it is thought to inhibit the enzyme PPT1, leading to increased palmitoylation and stability of the NLRP3 protein, thereby enhancing inflammasome activation.[6]
Caption: Proposed mechanism of phenylpyruvate-induced NLRP3 inflammasome activation.
Analogs of this compound: Expanding the Chemical Space
The therapeutic potential of a lead compound can often be enhanced by synthesizing and evaluating its structural analogs. Modifications to the phenyl ring, the cyano group, or the ethyl ester of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Enzyme Inhibition
Analogs of pyruvate have been investigated as inhibitors of key metabolic enzymes. For instance, synthetic phosphinate and phosphonate analogs of pyruvate have been shown to be potent inhibitors of the pyruvate dehydrogenase complex (PDHC), an essential enzyme in cellular metabolism.[7][8] This suggests that cyano-substituted phenylpyruvate analogs could also be designed to target specific enzymes with high affinity.
Specifically, (E)-3-cyanophosphoenolpyruvate, an analog of a related metabolite, is a potent competitive inhibitor of several phosphoenolpyruvate-dependent enzymes, including pyruvate kinase and enolase.[9] This highlights the potential for the cyano group to play a crucial role in the inhibitory activity of these compounds.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research, this section provides standardized protocols for evaluating the biological activity of this compound and its analogs.
Antiviral Assay (Influenza Virus)
Objective: To determine the in vitro antiviral activity of test compounds against the influenza virus.
Methodology:
-
Cell Culture: Maintain Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Propagation: Propagate a laboratory-adapted strain of influenza A virus (e.g., A/PR/8/34) in MDCK cells.
-
Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on MDCK cells using a standard MTT or MTS assay.
-
Plaque Reduction Assay:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Infect the cell monolayers with a known titer of influenza virus for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing various non-toxic concentrations of the test compound.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).
-
-
Data Analysis: The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising antiviral candidate.
References
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 6. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of Ethyl 3-cyano-3-phenylpyruvate
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-cyano-3-phenylpyruvate is a small molecule with a chemical structure suggestive of significant biological activity. While direct and extensive research on this specific compound is emerging, its structural similarity to known inhibitors of critical cellular transport proteins provides a strong foundation for hypothesizing its mechanism of action. This technical guide synthesizes the available evidence, primarily drawing from structure-activity relationships of related compounds, to propose that this compound acts as an inhibitor of monocarboxylate transporters (MCTs). We will delve into the scientific rationale behind this hypothesis, outline detailed experimental protocols for its validation, and explore the potential downstream cellular consequences and therapeutic implications of this mechanism.
Introduction to this compound
This compound is an organic compound with the molecular formula C12H11NO3.[1][2] It belongs to the class of phenylpyruvic acid derivatives and is characterized by the presence of a cyano group, a phenyl group, and an ethyl pyruvate moiety.[3][4] While it has been used as a chemical intermediate in the synthesis of other molecules, its potential as a bioactive agent is an area of growing interest.[2] The presence of the α-cyano-α,β-unsaturated carbonyl system is a key structural feature that it shares with a well-studied class of molecular probes and potential therapeutic agents.
The Primary Hypothesized Mechanism: Inhibition of Monocarboxylate Transporters (MCTs)
The most compelling potential mechanism of action for this compound is the inhibition of monocarboxylate transporters (MCTs). This hypothesis is built upon the extensive research into α-cyanocinnamic acid derivatives, which are structurally analogous to this compound.
The Role of Monocarboxylate Transporters in Health and Disease
Monocarboxylate transporters are a family of proton-linked transmembrane proteins responsible for the transport of key metabolites such as lactate, pyruvate, and ketone bodies across the cell membrane.[5] Of the 14 known MCT isoforms, MCT1, MCT2, MCT3, and MCT4 are the best characterized.[5] These transporters play a crucial role in cellular metabolism and pH regulation.
In the context of cancer, MCTs are of particular interest due to their role in the metabolic reprogramming of tumor cells, a phenomenon known as the Warburg effect.[5] Highly glycolytic cancer cells produce large amounts of lactic acid, which must be exported to maintain intracellular pH and a high glycolytic rate. This lactate efflux is primarily mediated by MCT1 and MCT4.[6] The exported lactate can then be taken up by other, more oxidative tumor cells or stromal cells via MCT1, creating a metabolic symbiosis that fuels tumor growth and progression.[6] Therefore, inhibiting MCTs is a promising strategy to disrupt this metabolic symbiosis and selectively target cancer cells.[5][6]
Structure-Activity Relationship and the Case for this compound as an MCT Inhibitor
The canonical inhibitor of MCTs is α-cyano-4-hydroxycinnamic acid (CHC).[5][7][8] Structure-activity relationship studies have demonstrated that the α-cyano-α,β-unsaturated carbonyl core is critical for inhibitory activity.[5] this compound possesses this core structure. The phenyl group provides a hydrophobic character that can facilitate interaction with the transporter's binding pocket. While it lacks the 4-hydroxy group of CHC, other substitutions on the phenyl ring of cyanocinnamic acid derivatives have been shown to modulate potency.[5] It is therefore highly probable that this compound will exhibit inhibitory activity against one or more MCT isoforms.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound inhibits MCTs, a series of well-defined experiments are necessary.
In Vitro Lactate Transport Assay
This assay directly measures the ability of the compound to inhibit the transport of lactate into cells that express MCTs.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line with high expression of MCT1 or MCT4 (e.g., MCF-7 or MDA-MB-231 breast cancer cells) to 80-90% confluency in 24-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Pre-incubation: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Lactate Uptake: Initiate lactate transport by adding KRH buffer containing [14C]-L-lactate (a radiolabeled tracer) and unlabeled L-lactate.
-
Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the transport process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular [14C]-L-lactate using a scintillation counter.
-
Data Analysis: Normalize the data to the total protein content in each well. Plot the lactate uptake as a percentage of the vehicle control against the concentration of this compound to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Lactate Uptake (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 10 | 45.2 | 3.9 |
| 50 | 15.8 | 2.5 |
| 100 | 5.1 | 1.8 |
This is example data and would be generated from the experiment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of the compound should stabilize the target protein (MCT), leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble MCT protein remaining at each temperature using Western blotting with an antibody specific for the MCT isoform of interest.
-
Data Analysis: Plot the amount of soluble MCT protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates direct target engagement.
Visualization of Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Hypothesized Downstream Signaling Consequences of MCT Inhibition
Inhibition of MCTs by this compound would lead to several predictable downstream cellular effects, primarily driven by the disruption of lactate transport and the resulting intracellular acidification.
-
Inhibition of Glycolysis: The accumulation of intracellular lactate can lead to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1), thereby reducing the overall glycolytic flux.
-
Induction of Apoptosis: The combination of reduced energy production from glycolysis and intracellular acidification can create a cellular environment that triggers programmed cell death (apoptosis).
-
Reversal of the Warburg Effect: By preventing lactate efflux, the compound would disrupt the metabolic symbiosis within the tumor microenvironment, effectively "starving" the cells that rely on lactate as a fuel source.
-
Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Lactate has been shown to stabilize HIF-1α, a key transcription factor that promotes angiogenesis and other pro-tumorigenic processes. By reducing lactate levels in the tumor microenvironment, MCT inhibition could lead to the destabilization of HIF-1α.
Signaling Pathway Diagram:
Caption: Hypothesized downstream effects of MCT inhibition.
Potential Therapeutic Implications
Given the critical role of MCTs in cancer metabolism, this compound, as a putative MCT inhibitor, has significant therapeutic potential. It could be explored as a monotherapy for glycolytically addicted tumors or in combination with other anti-cancer agents. For instance, combination with therapies that induce oxidative stress could be synergistic, as the inhibition of glycolysis would leave cancer cells more vulnerable. Furthermore, its potential to modulate the tumor microenvironment could enhance the efficacy of immunotherapies.
Conclusion
The structural analogy of this compound to known inhibitors of monocarboxylate transporters provides a strong basis for hypothesizing that its primary mechanism of action is the inhibition of these critical cellular transporters. This guide has outlined the scientific rationale for this hypothesis and provided a clear experimental roadmap for its validation. Confirmation of this mechanism would position this compound as a valuable tool for studying cellular metabolism and as a lead compound for the development of novel therapeutics, particularly in the field of oncology.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22845, this compound. Retrieved from [Link]
-
Belvo, M. D., & Viola, R. E. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]
-
Tanneeru, K., Guru, S. K., K, B., K, S., & Bhushan, S. (2016). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 59(8), 3821–3830. [Link]
-
Welsh, K. T., & Halestrap, A. P. (1988). The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes. The Biochemical journal, 252(2), 437–446. [Link]
-
Poole, R. C., & Halestrap, A. P. (1988). The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes. PubMed. Retrieved from [Link]
-
Ippolito, L., Morandi, A., Giannoni, E., & Chiarugi, P. (2019). Exploring monocarboxylate transporter inhibition for cancer treatment. Expert Opinion on Therapeutic Targets, 23(2), 101–114. [Link]
Sources
- 1. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of transport of lactate and pyruvate into rat hepatocytes. Evidence for the presence of a specific carrier similar to that in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility and Pharmacological Potential of Ethyl 3-cyano-3-phenylpyruvate: An In-depth Technical Guide
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of building blocks available to the synthetic chemist, Ethyl 3-cyano-3-phenylpyruvate stands out as a highly versatile and valuable precursor. Its unique trifunctionalized structure, featuring a reactive ketone, an ester, and a nitrile group, provides a gateway to a diverse array of complex heterocyclic compounds with significant pharmacological potential. This technical guide offers a comprehensive literature review on the synthesis and applications of this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical reactivity and its role in the creation of bioactive molecules.
I. Synthesis of this compound: A Mechanistic and Practical Overview
The primary and most well-established method for the synthesis of this compound is the Claisen condensation of phenylacetonitrile with diethyl oxalate.[1] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
A. The Underlying Chemistry: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. The key to this reaction is the acidity of the α-hydrogen of the ester, which can be deprotonated to form a nucleophilic enolate.
The synthesis of this compound is a "crossed" Claisen condensation, where two different esters, phenylacetonitrile (acting as the ester equivalent due to the acidic α-hydrogen adjacent to the nitrile group) and diethyl oxalate, react. Diethyl oxalate is an ideal substrate for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.
B. Reaction Mechanism
The mechanism of the Claisen condensation for the synthesis of this compound proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile to form a resonance-stabilized enolate ion. The negative charge is delocalized between the carbon and the nitrogen of the nitrile group.
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the final product, this compound.
Sources
Reactivity of the functional groups in Ethyl 3-cyano-3-phenylpyruvate.
An In-depth Technical Guide to the Reactivity of Ethyl 3-cyano-3-phenylpyruvate
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (ECPP) is a multifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its unique structure, incorporating an ethyl ester, a ketone, a nitrile, and a phenyl-substituted stereocenter, presents a rich landscape of chemical reactivity. This guide provides a comprehensive analysis of the reactivity profile of ECPP's functional groups. We will explore the electronic interplay between these groups, delve into the specific transformations each can undergo, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile chemical intermediate.
Structural and Electronic Overview
This compound, with the chemical formula C₁₂H₁₁NO₃, is a solid at room temperature with a melting point between 124-128 °C.[1] Its structure is characterized by a propane backbone heavily substituted with electron-withdrawing groups.
| Property | Value | Source |
| CAS Number | 6362-63-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][5][6] |
| Molecular Weight | 217.22 g/mol | [2][6] |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [6] |
| SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [2][3] |
The molecule's reactivity is dictated by the synergistic and sometimes competing electronic effects of its functional groups:
-
α-Keto Group (C2): The ketone is a strong electron-withdrawing group that polarizes the C=O bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Cyano Group (-C≡N): The nitrile is another powerful electron-withdrawing group. It significantly increases the acidity of the adjacent methine proton (α-proton at C3).[7]
-
Ethyl Ester Group (-COOEt): This group is also electron-withdrawing and provides a site for nucleophilic acyl substitution reactions like hydrolysis and amidation.
-
α-Proton (C3-H): The proton at the C3 position is exceptionally acidic due to the resonance stabilization of its conjugate base (an enolate) by the adjacent ketone, cyano, and phenyl groups. This acidity is the cornerstone of many of ECPP's applications in C-C bond formation.
The confluence of these groups makes ECPP a highly activated and versatile building block in organic synthesis.
Reactivity at the α-Carbon: Enolate Chemistry
The most prominent feature of ECPP's reactivity is the acidity of the proton at the C3 position. Deprotonation at this site generates a highly stabilized enolate, which is a potent nucleophile.
The formation of this enolate is central to reactions such as the Claisen condensation between phenylacetonitrile and ethyl oxalate, a primary route for synthesizing ECPP itself.[8] The potassium enolate of ethyl cyanopyruvate has been used as a key intermediate in the synthesis of enzyme inhibitors, highlighting its utility.[9]
Logical Workflow for Enolate Formation and Alkylation
Caption: Workflow for the alkylation of ECPP via its stabilized enolate.
Experimental Protocol: C-Alkylation of this compound
-
Trustworthiness: This protocol is a representative procedure for the alkylation of an active methylene compound. All steps are designed for high yield and safety. Anhydrous conditions are critical to prevent quenching of the base and enolate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Enolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of the Carbonyl and Cyano Groups
The ketone and cyano functionalities are prime targets for nucleophilic addition and reduction reactions. Their transformations can be performed selectively or concurrently depending on the choice of reagents.
Reduction Reactions
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone, the ester, and the cyano group.
-
Ketone to Alcohol: ECPP + NaBH₄ → Ethyl 3-cyano-2-hydroxy-3-phenylpropanoate
-
Nitrile to Amine: The cyano group can be reduced to a primary amine.[10][11] This transformation is valuable for introducing a basic nitrogen atom into the molecular scaffold.
-
Ester to Alcohol: The ethyl ester can be reduced to a primary alcohol.
Visualizing Reduction Pathways
Caption: Selective vs. concurrent reduction pathways for ECPP.
Hydrolysis Reactions
Both the ester and the cyano group can be hydrolyzed under acidic or basic conditions. This is a common strategy to unmask carboxylic acid functionalities.
-
Ester Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup converts the ethyl ester to a carboxylic acid.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, often requiring harsher conditions (strong acid or base and heat).[11]
The product of complete hydrolysis would be a β-keto acid, which is often unstable and prone to decarboxylation upon heating.
Experimental Protocol: Hydrolysis of the Cyano Group to a Carboxylic Acid
-
Causality: This protocol uses strong acidic conditions and heat to drive the complete hydrolysis of the sterically hindered and electronically stabilized nitrile to a carboxylic acid. The aqueous work-up is standard for isolating an acidic product.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add a 6 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using a basic workup later) or by TLC analysis of aliquots.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Isolation: The product, a carboxylic acid, may precipitate from the cooled solution. If so, collect the solid by vacuum filtration.
-
Extraction: If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Reactivity of the Ethyl Ester Group
The ethyl ester functionality undergoes typical nucleophilic acyl substitution reactions.
-
Saponification: As mentioned, basic hydrolysis yields the carboxylate salt.
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will exchange the ethyl group for the new alkyl group.
-
Amidation: Direct reaction with an amine (often requiring heat) or conversion to a more reactive acyl chloride followed by reaction with an amine will produce the corresponding amide.
Summary of Functional Group Reactivity
This table summarizes the primary transformations for each functional group in this compound.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| α-Keto | Nucleophilic Addition | Grignard (R-MgBr) | Tertiary Alcohol |
| Reduction | NaBH₄ | Secondary Alcohol | |
| Reductive Amination | NaBH(OAc)₃, R-NH₂ | Secondary Amine | |
| Cyano | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Hydrolysis (Partial) | H₂O, H⁺/OH⁻ (mild) | Amide | |
| Hydrolysis (Complete) | H₂O, H⁺/OH⁻ (strong, heat) | Carboxylic Acid | |
| Nucleophilic Addition | Grignard (R-MgBr) | Ketone (after hydrolysis) | |
| Ethyl Ester | Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |
| Reduction | LiAlH₄ | Primary Alcohol | |
| Amidation | R-NH₂, Heat | Amide | |
| Transesterification | R-OH, H⁺ or RO⁻ | New Ester | |
| α-Proton | Deprotonation | NaH, LDA, K₂CO₃ | Enolate/Carbanion |
| Alkylation (via enolate) | R-X | α-Substituted Product |
Conclusion
This compound is a synthetically powerful molecule whose reactivity is governed by the interplay of its three distinct electron-withdrawing groups. The high acidity of the α-proton makes it an excellent substrate for forming stabilized enolates, enabling a wide range of C-C bond-forming reactions. Concurrently, the ketone, cyano, and ester groups offer orthogonal handles for transformations including reductions, hydrolysis, and other nucleophilic substitutions. A thorough understanding of these reaction pathways, as detailed in this guide, allows researchers to strategically employ ECPP in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
References
-
Organic Chemistry Portal (n.d.). Nitrile synthesis by C-C coupling (cyanation). Available at: [Link][12]
-
ChemComplete (2022). Aldehydes and Ketones - Cyanohydrin Addition. Available at: [Link][10]
-
Professor Dave Explains (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. Available at: [Link][11]
-
Ma, D., et al. (2015). Transition Metals Catalyzed Element-Cyano Bonds Activations. PubMed Central. Available at: [Link][7]
-
University of Bath (n.d.). III Enolate Chemistry. Available at: [Link][13]
-
PubChem - NIH (n.d.). This compound. Available at: [Link][6]
-
Organic Chemistry Frontiers (2021). Nitriles as radical acceptors in radical cascade reactions. RSC Publishing. Available at: [Link][14]
-
O'Connor, S. E., & Widlanski, T. S. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. PubMed. Available at: [Link][9]
Sources
- 1. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 2. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [stenutz.eu]
- 5. scbt.com [scbt.com]
- 6. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 9. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 3-cyano-3-phenylpyruvate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 3-cyano-3-phenylpyruvate, a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its core chemical properties, spectroscopic signature, synthetic pathways, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound is a multifunctional organic compound characterized by the presence of ester, ketone, nitrile, and phenyl functional groups. This unique combination makes it a versatile building block for the synthesis of more complex molecular architectures.[1] Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [2] |
| CAS Number | 6362-63-6 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 217.22 g/mol | [2][4] |
| Physical Form | Solid | [5] |
| Melting Point | 124-128 °C | [5] |
| Canonical SMILES | CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 | [3][6] |
| InChIKey | YWNRATDDUSMBPR-UHFFFAOYSA-N | [6] |
Molecular Structure Visualization
The structural arrangement of this compound is key to its reactivity. The central keto-ester backbone is flanked by a phenyl ring and a cyano group at the α-position.
Caption: 2D structure of this compound.
Spectroscopic Characterization: A Molecular Fingerprint
Structural elucidation and purity assessment rely on spectroscopic analysis. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a definitive fingerprint of the molecule. While specific spectra are available from sources like PubChem, the expected characteristic signals are outlined below for validation purposes.[2]
| Technique | Functional Group | Expected Signature | Rationale |
| IR Spectroscopy | C≡N (Nitrile) | Strong, sharp peak ~2240-2260 cm⁻¹ | The triple bond stretch is characteristic and typically clean. |
| C=O (Ketone) | Strong peak ~1720-1740 cm⁻¹ | Conjugation with the ester may shift this slightly. | |
| C=O (Ester) | Strong peak ~1735-1750 cm⁻¹ | The ester carbonyl stretch is distinct. | |
| C-O (Ester) | Strong peak ~1000-1300 cm⁻¹ | Represents the C-O single bond stretch. | |
| Aromatic C=C | Peaks ~1450-1600 cm⁻¹ | Indicates the presence of the phenyl ring. | |
| ¹H NMR | Ethyl (CH₂) | Quartet, ~4.0-4.4 ppm | Deshielded by the adjacent ester oxygen. Split by the CH₃ group. |
| Ethyl (CH₃) | Triplet, ~1.2-1.5 ppm | Shielded alkyl protons, split by the adjacent CH₂ group. | |
| Methine (CH) | Singlet, ~5.0-5.5 ppm | Alpha to a phenyl ring, a nitrile, and a ketone, causing significant deshielding. No adjacent protons to couple with. | |
| Phenyl (Ar-H) | Multiplet, ~7.3-7.6 ppm | Protons on the aromatic ring will show complex splitting patterns. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 217.22 | Corresponds to the molecular weight of the compound.[2] |
Chemical Synthesis: A Validated Protocol
The primary significance of this compound lies in its role as a versatile synthetic intermediate.[1] A common and reliable method for its preparation involves the Claisen condensation of phenylacetonitrile with diethyl oxalate, facilitated by a strong base like sodium ethoxide.[1]
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
-
Preparation (Inert Atmosphere): Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet. The use of an inert atmosphere is critical as sodium ethoxide is moisture-sensitive.
-
Base Solution: In the flask, dissolve sodium ethoxide in absolute ethanol. The base acts as a catalyst by deprotonating the α-carbon of phenylacetonitrile, forming a nucleophilic enolate.
-
Reactant Addition: A mixture of phenylacetonitrile and diethyl oxalate is added dropwise to the stirred base solution. This controlled addition is crucial to manage the exothermic nature of the condensation reaction.
-
Reaction: The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC). The enolate attacks one of the ester carbonyls of diethyl oxalate, leading to the formation of the product.
-
Quenching and Acidification: The reaction mixture is cooled in an ice bath and then carefully poured into a beaker of ice water. The solution is then acidified (e.g., with dilute HCl), which protonates the enolate intermediate, causing the final product to precipitate out of the aqueous solution.[1]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration. The solid is washed with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Research and Drug Development
The compound's multifunctional nature allows it to be a key starting material for a diverse range of complex molecules, particularly heterocyclic compounds and specialized amino acids.
-
Precursor for Dioxoadiponitriles: It is a well-documented precursor for synthesizing 2,5-diaryl-3,4-dioxoadiponitriles through condensation reactions.[1][4][5] These, in turn, are intermediates for pharmacologically active compounds, including derivatives of phenylvulpinic acid and pulvinic acid, which have been investigated for anti-arthritic properties.[1]
-
Synthesis of Fluorinated Amino Acids: Research has demonstrated its utility as a precursor in the multi-step synthesis of fluorinated phenylalanine derivatives.[1] The introduction of fluorine into drug candidates can significantly enhance metabolic stability and binding affinity.
-
Enzyme Inhibitor Development: The core pyruvate structure is analogous to the endogenous substrate of several enzymes. For instance, a derivative, (E)-3-Cyanophosphoenolpyruvate, was synthesized from an ethyl cyanopyruvate precursor and shown to be a potent competitive inhibitor of enzymes like pyruvate kinase and enolase.[7]
-
Antiviral Research: It has been shown in vitro to possess antiviral properties, specifically against the influenza virus.[3]
Role as a Synthetic Hub
Caption: The compound as a central intermediate for diverse applications.
Safety and Handling Protocol
Adherence to safety protocols is paramount when handling any chemical intermediate. This compound is classified as harmful if swallowed.[2][6]
| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.[6][8] It is classified as a combustible solid.
-
Accidental Release: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its unique structural combination of four distinct functional groups provides a rich platform for chemical transformations. Understanding its core properties, spectroscopic signature, and safe handling protocols allows researchers to fully leverage its potential as a strategic intermediate in the synthesis of novel, high-value molecules.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22845, this compound. Retrieved from [Link][2]
-
Anderson, S. R., & Anderson, C. A. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. Retrieved from [Link][7]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound [stenutz.eu]
Phenylpyruvate Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold-Based Drug Discovery
Abstract
The phenylpyruvate scaffold, a simple α-keto acid, represents a fascinating and versatile starting point in medicinal chemistry.[1][2][3] Initially recognized for its pathological role in Phenylketonuria (PKU), where its accumulation leads to severe neurological damage, this moiety has been ingeniously repurposed by medicinal chemists into a privileged structure for targeting a range of enzymes and pathways.[3][4][5][6] This guide provides an in-depth exploration of phenylpyruvate derivatives, moving from the fundamental chemistry and synthesis to their application in modern drug discovery. We will dissect the structure-activity relationships (SAR) and mechanistic underpinnings that make these compounds potent inhibitors of targets implicated in inflammation, viral infections, and neurodegenerative diseases. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.
The Phenylpyruvate Core: Chemical Properties and Synthetic Foundations
Phenylpyruvic acid (2-oxo-3-phenylpropanoic acid) is an organic compound characterized by a pyruvic acid molecule substituted with a phenyl group.[2] This α-keto acid exists in a dynamic equilibrium with its (E)- and (Z)-enol tautomers, a chemical property that is fundamental to its biological activity and its utility as a pharmacophore.[1][5]
Physicochemical Properties
The core structure possesses both a hydrogen bond donor (carboxylic acid) and acceptor (ketone and carboxyl oxygens), along with a hydrophobic phenyl ring, providing a rich set of features for molecular recognition by biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [5] |
| Molar Mass | 164.16 g/mol | [5] |
| Melting Point | ~155 °C (decomposes) | [5] |
| Appearance | White to pale yellow crystalline solid | [1][7] |
| Solubility | Soluble in water and ethanol | [7] |
Foundational Synthesis Routes
The accessibility of the phenylpyruvate scaffold is crucial for its exploration in medicinal chemistry. Several robust synthetic methods have been established.
-
Condensation & Hydrolysis: A classical and highly adaptable method involves the condensation of benzaldehyde with glycine derivatives (e.g., N-acetylglycine) to form a phenylazlactone intermediate. This is followed by acid- or base-catalyzed hydrolysis to yield phenylpyruvic acid.[1][5] This route is particularly valuable as it allows for the use of substituted benzaldehydes to readily generate a diverse library of arylpyruvate derivatives.
-
Hydrolysis of Aminocinnamic Acid Derivatives: Phenylpyruvic acid can be prepared via the hydrolysis of precursors like α-acetaminocinnamic acid.[1]
-
Carbonylation of Benzyl Halides: Another approach involves the catalytic carbonylation of a benzyl halide in the presence of cobalt-based catalyst systems.[1][5]
Caption: Condensation-hydrolysis route to phenylpyruvic acid.
Therapeutic Targeting with Phenylpyruvate Derivatives
The true value of the phenylpyruvate scaffold lies in its derivatization to create potent and selective inhibitors for various therapeutic targets.
Anti-inflammatory Applications: Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a critical role in both innate and adaptive immunity.[8] A unique feature of MIF is its intrinsic phenylpyruvate tautomerase (PPT) activity, which, while having an elusive biological substrate, presents a well-defined active site for inhibitor design.[9][10][11] Phenylpyruvate derivatives have emerged as a key class of MIF tautomerase inhibitors.[1][8]
Mechanism of Action: These derivatives act as substrate mimics, binding to the active site of MIF. The catalytic N-terminal proline (Pro-1) residue, which normally facilitates keto-enol tautomerization, is a key interaction point.[12] Potent inhibitors often form covalent adducts or stable non-covalent interactions within this site, preventing the binding and processing of natural substrates.
Structure-Activity Relationship (SAR) Insights:
-
Fluorosubstitution: The introduction of fluorine atoms onto the phenyl ring of phenylpyruvic acid has been shown to produce derivatives with good inhibitory effects against MIF.[8]
-
Irreversible Inhibition: Acetylenic compounds, such as 2-oxo-4-phenyl-3-butynoate, have been developed as potent, active-site-directed irreversible inhibitors of MIF's tautomerase activity.[8][9] These compounds likely work via a Michael addition mechanism with the catalytic Pro-1 residue.[9]
-
Scaffold Hopping: While phenylpyruvates are the original MIF inhibitors, their core structure has inspired the development of other classes, including isoxazolines (e.g., ISO-1) and α,β-unsaturated carbonyl compounds.[8]
Caption: Workflow for discovery of MIF inhibitors.
Modulating the NLRP3 Inflammasome in Metabolic Disease
Recent research has uncovered a novel role for phenylpyruvate in chronic inflammation associated with diabetic wound healing.[13] Phenylpyruvate accumulates in diabetic wounds and sustains the polarization of pro-inflammatory macrophages.
Mechanism of Action: Phenylpyruvate is taken up by macrophages via the scavenger receptor CD36.[13] Inside the cell, it binds to and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[13] This inhibition leads to increased palmitoylation and stability of the NLRP3 protein, preventing its degradation and promoting the assembly of the NLRP3 inflammasome, which in turn increases the release of inflammatory cytokines.[13] This pathway presents a novel therapeutic strategy where targeting phenylpyruvate levels or its interaction with CD36/PPT1 could ameliorate chronic inflammation.[13]
Other Therapeutic Avenues
The versatility of the phenylpyruvate scaffold has led to its exploration in other disease contexts:
-
Antiviral Activity: Quinoxaline derivatives synthesized using phenylpyruvate have been investigated as potential inhibitors of the HIV reverse transcriptase enzyme.[1]
-
Neurodegenerative Disease: Phenylpyruvate derivatives have been used to synthesize 7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones with anti-acetylcholinesterase activity, a target relevant to Alzheimer's disease.[1]
-
Phenylketonuria (PKU): While high levels of phenylpyruvate are pathogenic in PKU, understanding its downstream effects is key to developing therapies.[3] Phenylpyruvate has been shown to inhibit critical brain enzymes like hexokinase and ATP diphosphohydrolase, contributing to the neurological damage seen in the disease.[4][6] This knowledge informs the development of therapies aimed at reducing phenylalanine and phenylpyruvate levels, such as sapropterin, a synthetic formulation of the phenylalanine hydroxylase cofactor.[14]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of phenylpyruvate derivatives.
Protocol: Synthesis of Phenylpyruvic Acid via Erlenmeyer-Plöchl Azlactone Synthesis
This protocol describes the synthesis of the core scaffold from benzaldehyde and N-acetylglycine.
Materials:
-
Benzaldehyde
-
N-acetylglycine
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Azlactone Formation. In a round-bottom flask, combine benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq).
-
Add acetic anhydride (2.5 eq) to the mixture.
-
Heat the mixture under reflux at 100°C for 1-2 hours with constant stirring. The reaction should turn a deep orange/red color.
-
Allow the mixture to cool slightly, then pour it into a beaker of cold water while stirring vigorously to precipitate the crude azlactone product.
-
Filter the yellow solid, wash it with cold water, and dry it.
-
Step 2: Hydrolysis to Phenylpyruvic Acid. Suspend the crude azlactone in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture under reflux for 2-4 hours until the solid dissolves and the solution becomes clear.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution slowly with concentrated hydrochloric acid until the pH is ~2. Phenylpyruvic acid will precipitate as a white or pale-yellow solid.
-
Step 3: Purification. Filter the crude phenylpyruvic acid.
-
Recrystallize the solid from hot water or a water/ethanol mixture to obtain the purified product.
-
Dry the final product under vacuum. Characterize using NMR and Mass Spectrometry to confirm identity and purity.
Protocol: In Vitro MIF Phenylpyruvate Tautomerase Activity Assay
This spectrophotometric assay measures the ability of a compound to inhibit MIF's enzymatic activity.
Materials:
-
Recombinant human MIF protein
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, 1 mM EDTA
-
Substrate: p-Hydroxyphenylpyruvic acid (HPP)
-
Test compounds (phenylpyruvate derivatives) dissolved in DMSO
-
UV/Vis spectrophotometer with 96-well plate reading capability
Procedure:
-
Step 1: Preparation. Prepare a stock solution of HPP in the assay buffer. The keto form of HPP is unstable, so prepare this fresh.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Step 2: Assay Execution. In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells.
-
Add 5 µL of the MIF enzyme solution to each well (except for the no-enzyme blank). Mix gently and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Step 3: Reaction Initiation and Measurement. Initiate the reaction by adding 5 µL of the HPP substrate solution to all wells.
-
Immediately measure the increase in absorbance at 308 nm over 1-2 minutes. This wavelength corresponds to the formation of the enol-borate complex of the product. The rate of absorbance increase is proportional to the enzyme activity.
-
Step 4: Data Analysis. Calculate the initial reaction velocity (V) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.
Conclusion and Future Directions
Phenylpyruvate derivatives represent a classic example of how a metabolite implicated in disease can be transformed into a valuable scaffold for medicinal chemistry. Their success as MIF tautomerase inhibitors has paved the way for developing novel anti-inflammatory agents. The recent discovery of their role in modulating the NLRP3 inflammasome opens up exciting new avenues for treating chronic inflammatory conditions associated with metabolic disorders.[13]
Future work in this field will likely focus on:
-
Improving Selectivity and Pharmacokinetics: While potent inhibitors exist, optimizing their selectivity against other enzymes and improving their drug-like properties (e.g., oral bioavailability, half-life) remains a key challenge.
-
Exploring New Targets: The inherent reactivity and structural features of the α-keto acid motif could be leveraged to design inhibitors for other enzyme classes, such as cysteine proteases or metalloenzymes.
-
Structure-Based Design: As more crystal structures of phenylpyruvate derivatives in complex with their targets become available, structure-based drug design and computational modeling will play an increasingly important role in guiding the synthesis of next-generation compounds with enhanced potency and specificity.[11][12]
The journey of the phenylpyruvate scaffold from a marker of metabolic disease to a source of therapeutic innovation underscores the power of medicinal chemistry to find opportunity in unexpected places. Continued exploration of this versatile core will undoubtedly yield new chemical tools and clinical candidates for a wide range of human diseases.
References
-
Georganics. (2024). Phenylpyruvic acid – preparation and application. Georganics. [Link]
-
Farkas, O., et al. (n.d.). Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments. PubMed. [Link]
-
Sarkis, J. J., et al. (n.d.). Phenylalanine and Phenylpyruvate Inhibit ATP Diphosphohydrolase From Rat Brain Cortex. International Journal of Developmental Neuroscience. [Link]
-
Weber, G. (1969). INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Phenylpyruvic acid. Wikipedia. [Link]
-
Weber, G., et al. (1969). Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage. PubMed. [Link]
-
Li, Y., et al. (2023). Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing. PMC - NIH. [Link]
-
Golubkov, P. A., et al. (2006). Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate. PubMed. [Link]
-
Orita, M., et al. (2002). Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. PubMed. [Link]
-
Stamps, S. L., et al. (2000). Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor: properties of the P1G, P1A, Y95F, and N97A mutants. PubMed. [Link]
- Google Patents. (n.d.). CN1789227A - Novel method for rapidly preparing phenylpyruvic acid and aryl substituted derivative thereof.
-
Human Metabolome Database. (2005). Showing metabocard for Phenylpyruvic acid (HMDB0000205). Human Metabolome Database. [Link]
-
Wikipedia. (n.d.). Phenylpyruvate tautomerase. Wikipedia. [Link]
-
Tural, S., et al. (2018). Sapropterin: a new therapeutic agent for phenylketonuria. PubMed. [Link]
-
Semantic Scholar. (n.d.). Current Advances and Material Innovations in the Search for Novel Treatments of Phenylketonuria. Semantic Scholar. [Link]
-
PubChem - NIH. (n.d.). Phenylpyruvic acid | C9H8O3. PubChem. [Link]
Sources
- 1. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylpyruvic acid derivatives | Fisher Scientific [fishersci.com]
- 3. Human Metabolome Database: Showing metabocard for Phenylpyruvic acid (HMDB0000205) [hmdb.ca]
- 4. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 6. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylpyruvate tautomerase - Wikipedia [en.wikipedia.org]
- 12. Mechanism of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor: properties of the P1G, P1A, Y95F, and N97A mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Advances and Material Innovations in the Search for Novel Treatments of Phenylketonuria | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Ethyl 3-cyano-3-phenylpyruvate: Sourcing, Quality Control, and Synthetic Applications
Introduction: The Versatility of a Multifunctional Building Block
Ethyl 3-cyano-3-phenylpyruvate is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1] Its unique molecular architecture, featuring a nitrile, a ketone, an ester, and a phenyl group, makes it a highly reactive and adaptable building block for the synthesis of a wide array of complex molecules and heterocyclic compounds.[1] This guide provides an in-depth overview of the commercial availability of this compound, best practices for its quality assessment, and a detailed exploration of its applications in the synthesis of novel compounds with therapeutic potential.
I. Commercial Availability and Supplier Evaluation
For researchers, the reliable sourcing of starting materials is the foundation of successful experimentation. This compound is readily available from several major chemical suppliers. However, not all commercial grades are equal, and a thorough evaluation of potential vendors is crucial to ensure the quality and consistency of the material.
Key Commercial Suppliers
A number of reputable suppliers offer this compound for research purposes. The following table provides a comparative overview of some of the leading vendors:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Biosynth | This compound | 6362-63-6 | Not specified | Custom |
| Thermo Scientific Chemicals | This compound, 97% | 6362-63-6 | ≥96.0% (GC) | 5 g, 25 g |
| Fisher Scientific | This compound, 97% | 6362-63-6 | 97% | 5 g, 25 g |
| Sigma-Aldrich | This compound | 6362-63-6 | 97% | 5 g, 25 g |
| TransWorld Chemicals | This compound | 6362-63-6 | Not specified | Inquire |
Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
A Practical Workflow for Supplier Selection
Choosing the right supplier involves more than just comparing prices. The following workflow provides a systematic approach to evaluating and selecting a vendor for this compound.
Caption: A workflow for the systematic evaluation and selection of a commercial supplier for this compound.
II. Synthesis and Quality Control: Ensuring Experimental Integrity
A deep understanding of the synthesis of this compound and the methods for its quality control is paramount for troubleshooting experiments and ensuring the reliability of research outcomes.
Common Synthetic Route
The most common and well-established method for the synthesis of this compound is the Claisen condensation of phenylacetonitrile with diethyl oxalate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide.
Caption: The Claisen condensation reaction for the synthesis of this compound.
Essential Quality Control and Analytical Methods
To ensure the purity of commercially sourced or in-house synthesized this compound, a combination of analytical techniques should be employed.
Gas Chromatography (GC): As indicated by suppliers like Thermo Scientific Chemicals, GC is a primary method for determining the purity of this compound. A typical method would involve a non-polar capillary column and a flame ionization detector (FID). The purity is determined by the area percentage of the main peak. Potential impurities to look for would be unreacted starting materials (phenylacetonitrile and diethyl oxalate).
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point. A UV detector set to an appropriate wavelength (e.g., 254 nm) can be used for detection. HPLC is particularly useful for identifying non-volatile impurities that may not be detected by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the phenyl, ethyl, and methine protons, as well as the carbon signals for the nitrile, ketone, ester, and aromatic rings. NMR can also be used for quantitative analysis (qNMR) with an internal standard to determine the absolute purity.
Melting Point: The melting point of this compound is a good indicator of purity. Pure samples typically have a sharp melting point in the range of 124-128 °C.[2] A broad melting range or a depressed melting point can indicate the presence of impurities.
III. Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile precursor for a wide range of biologically active molecules.
Synthesis of Dioxoadiponitrile Derivatives and Anti-inflammatory Agents
A significant application of this compound is in the synthesis of 2,5-diaryl-3,4-dioxoadiponitriles.[1] For instance, it can be used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.[2] These compounds serve as precursors to pharmacologically relevant molecules, including phenylvulpinic acid derivatives and N-heterocyclic pulvinic acid amides, which have been investigated for their anti-arthritic and anti-inflammatory properties.[1] The broader class of pyruvate derivatives, such as ethyl pyruvate, has been shown to have anti-inflammatory effects by scavenging reactive oxygen species (ROS).[3][4]
Precursor for Fluorinated Amino Acids
This compound is a valuable starting material for the synthesis of fluorinated amino acids, particularly fluorinated phenylalanine derivatives.[1][5] The introduction of fluorine into amino acids can significantly alter their biological properties, leading to enhanced stability, bioavailability, and receptor binding affinity.[5] This makes fluorinated amino acids highly sought-after building blocks in peptide and protein engineering for therapeutic applications.[5]
Building Block for Novel Heterocycles
The multiple reactive sites in this compound make it an ideal substrate for the construction of complex heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents with a wide range of biological activities, including antiviral properties.[6]
IV. Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile
The following is a representative experimental protocol for a common reaction utilizing this compound as a starting material.
Objective: To synthesize 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile from this compound and 3,4-dimethoxybenzyl cyanide.
Materials:
-
This compound (1.0 eq)
-
3,4-Dimethoxybenzyl cyanide (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add 3,4-dimethoxybenzyl cyanide and stir for 15 minutes at room temperature.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly acidify the mixture with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Safety Precautions:
-
Handle sodium ethoxide with care as it is a strong base and corrosive.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. Conclusion
This compound is a key chemical intermediate with broad applicability in synthetic and medicinal chemistry. A thorough understanding of its commercial availability, proper quality control procedures, and diverse synthetic utility is essential for researchers aiming to leverage its full potential. By following a systematic approach to supplier selection and implementing rigorous analytical methods, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. The continued exploration of this versatile building block will undoubtedly lead to the discovery of novel compounds with significant therapeutic value.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications . PMC - PubMed Central. [Link]
-
This compound | C12H11NO3 | CID 22845 . PubChem - NIH. [Link]
-
The Biochemical Basis for the Anti-Inflammatory and Cytoprotective Actions of Ethyl Pyruvate and Related Compounds . PubMed. [Link]
-
This compound . Stenutz. [Link]
-
A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl- 2-cyano-3-phenyl-3-propionylimino-propanoate . ResearchGate. [Link]
-
Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries . PubMed. [Link]
-
Synthesis and Pharmacological Activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones . ResearchGate. [Link]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound 97 6362-63-6 [sigmaaldrich.com]
- 3. The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 6362-63-6 | GAA36263 [biosynth.com]
Safety, handling, and toxicity information for Ethyl 3-cyano-3-phenylpyruvate.
An In-Depth Technical Guide to the Safe Handling and Toxicological Profile of Ethyl 3-cyano-3-phenylpyruvate
Introduction
This compound is a multifunctional chemical intermediate characterized by its ester, ketone, and nitrile functional groups. Its unique structure makes it a valuable precursor in various synthetic applications, including the preparation of more complex molecules like 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's safety and toxicological profile is not merely a regulatory formality but a cornerstone of responsible research and development. The absence of comprehensive toxicological data for many research chemicals, including this compound, necessitates a proactive and cautious approach to handling.
This guide provides a detailed examination of the known safety, handling, and toxicity information for this compound. As a Senior Application Scientist, the goal is to move beyond a simple recitation of datasheet information. Instead, this document synthesizes available data to explain the causality behind safety protocols, establish self-validating experimental workflows, and ground all recommendations in authoritative sources.
Chemical and Physical Identity
A precise understanding of a substance's physical and chemical properties is fundamental to its safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential physical hazards.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [3][4] |
| CAS Number | 6362-63-6 | [2][4][5] |
| EC Number | 228-844-7 | [3][5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][5][6] |
| Molecular Weight | 217.22 g/mol | [2][3][4] |
| Appearance | White to pale yellow crystals or crystalline powder | [7] |
| Melting Point | 124-128 °C (lit.) | [1][5] |
| InChI Key | YWNRATDDUSMBPR-UHFFFAOYSA-N | [3][4] |
| Form | Solid |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary concern is acute oral toxicity.
GHS Classification
The compound is consistently classified with the following hazard statement:
This classification is based on aggregated data reported to the ECHA C&L Inventory.[3] It indicates that ingestion of the substance can cause significant, though not lethal, toxic effects. The signal word associated with this level of hazard is "Warning" .[1][3][6] Additionally, it is often listed as a primary "Irritant" .[3]
Precautionary Statements
The following precautionary statements are mandated by the GHS classification and provide the framework for safe handling:
| Code | Statement | Purpose |
| P264 | Wash skin thoroughly after handling. | To prevent accidental ingestion from contaminated hands.[1][3][5] |
| P270 | Do not eat, drink or smoke when using this product. | To eliminate the primary route of exposure (ingestion).[1][3][5] |
| P301+P317 | IF SWALLOWED: Get medical help. | Immediate action required upon accidental ingestion.[3] |
| P330 | Rinse mouth. | To remove residual chemical from the oral cavity.[1][3][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | To ensure safe and environmentally responsible disposal.[3][8] |
NFPA 704 Rating ("Fire Diamond")
The NFPA 704 diamond provides a quick visual summary of the hazards.
| Category | Rating | Explanation |
| Health (Blue) | 2 | Intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[5] This aligns with the "Harmful if swallowed" classification. |
| Flammability (Red) | 1 | Material that requires considerable preheating before ignition can occur.[5] As a solid with a high melting point, it does not pose a significant fire risk under standard lab conditions. |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[5] |
| Special (White) | None | No special hazards are noted. |
Toxicological Profile
The available toxicological data for this compound is limited, with no comprehensive studies on carcinogenicity, mutagenicity, or reproductive toxicity publicly available.[5] This absence of data requires that researchers treat the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.
-
Acute Oral Toxicity : The classification H302 (Harmful if swallowed) is the most definitive piece of toxicological information.[3][5] This indicates an expected LD50 (rat, oral) in the range of 300 to 2000 mg/kg. The primary risk is poisoning upon ingestion.
-
Dermal and Inhalation Toxicity : No specific data is available.[5] However, given its solid, crystalline form, the risk of inhalation is low unless the material is finely powdered or aerosolized. Standard PPE should be sufficient to prevent significant dermal exposure.
-
Skin and Eye Irritation : While classified as an "Irritant," no formal skin or eye irritation study data is available.[3][5] The precautionary principle dictates that direct contact with skin and eyes must be avoided.
-
Chronic Toxicity : There is no available data on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity.[5] This data gap is critical and means that exposure should be minimized to as low as reasonably achievable.
-
Potential Mechanism of Toxicity : The presence of a nitrile (-C≡N) group suggests a potential, though unconfirmed, toxicological pathway. In biological systems, some nitrile-containing compounds can be metabolized to release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration. This possibility, while speculative without specific metabolic studies, reinforces the need to prevent internal exposure.
Safe Handling and Storage Protocols
A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure at every stage.
Engineering Controls
-
Ventilation : Always handle this compound in a certified chemical fume hood to prevent the inhalation of any fine dust particles.[5] The fume hood provides the primary containment system.
Personal Protective Equipment (PPE)
Proper PPE is the second line of defense after engineering controls.
| Protection | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles. | Approved under standards such as EN 166 (EU) or NIOSH (US) to prevent eye contact with dust particles.[5] |
| Skin | Nitrile gloves (inspect before use) and a lab coat. | Gloves prevent skin contact. Proper removal technique is critical to avoid contaminating hands.[5][8] |
| Respiratory | Not required if handled in a fume hood. | If weighing outside of a hood or if dust is generated, a NIOSH-approved N95 or EN 143 P1 dust mask should be used.[5] |
Safe Handling Workflow
The following workflow is designed to minimize exposure when handling the solid compound.
Caption: Workflow for Safely Weighing Solid this compound.
Storage and Stability
-
Conditions : Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed to prevent moisture absorption.
-
Stability : The compound is stable under recommended storage conditions.[5]
-
Incompatibilities : Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[5]
-
Storage Class : Classified as Storage Class 11 (Combustible Solids).
Emergency and First Aid Procedures
Rapid and correct response to an exposure is critical.
First Aid Measures
The following table outlines the immediate steps to take in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Get medical attention immediately. [8] Rinse mouth thoroughly with water.[5][8] Never give anything by mouth to an unconscious person.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[5][8] If skin irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Get medical attention. |
| Inhalation | Move the person to fresh air.[5][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9] |
Emergency Response Flowchart
Caption: Decision-making flowchart for first aid response to exposure.
Fire-Fighting and Accidental Release
-
Fire-Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] A key hazard in a fire is the generation of toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide .[5] Firefighters must wear self-contained breathing apparatus (SCBA).[5]
-
Accidental Release : For small spills, avoid dust formation.[5] Carefully sweep up the material and place it in a suitable, closed container for disposal.[5][8] Ensure adequate ventilation.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats) through an approved waste disposal plant.[8] Do not allow the material to enter the environment.
Conclusion
This compound is a valuable research chemical with a defined acute oral toxicity hazard ("Harmful if swallowed") and is considered an irritant. The most significant challenge from a safety perspective is the lack of comprehensive toxicological data, particularly concerning chronic effects. This data gap mandates a conservative approach to handling, emphasizing the consistent use of engineering controls and appropriate PPE to minimize all potential routes of exposure. By adhering to the protocols outlined in this guide, researchers can work safely with this compound, upholding the principles of scientific integrity and laboratory safety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22845, this compound. Retrieved from [Link]
- Safety Data Sheet (Generic).
- Safety Data Sheet (Generic for Phenylpropionate).
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Stenutz, R. This compound. Retrieved from [Link]
Sources
- 1. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-cyano-3-phenylpyruvate as a Versatile Precursor for Heterocyclic Synthesis
< <
Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block
Ethyl 3-cyano-3-phenylpyruvate stands as a uniquely versatile building block in the realm of heterocyclic chemistry. Its structure, incorporating a reactive ketone, an ester, a nitrile group, and an activated methine carbon flanked by electron-withdrawing groups, provides a rich platform for a diverse array of cyclization strategies. This multiplicity of reactive sites allows for its participation in numerous named reactions and multicomponent reactions (MCRs), leading to the efficient construction of complex and biologically relevant heterocyclic scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.[1][2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, including pyridines, thiophenes, and pyrazoles. The causality behind experimental choices will be elucidated, ensuring that researchers can not only replicate these procedures but also adapt and innovate upon them.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 6362-63-6 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 124-128 °C | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
I. Synthesis of Highly Substituted Pyridines via Hantzsch-type Reactions
The Hantzsch pyridine synthesis, a classic multicomponent reaction, provides a powerful and convergent approach to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridines.[4][5][6][7] this compound can serve as a key component in modified Hantzsch-type syntheses, leading to the formation of highly functionalized pyridine rings. These pyridine derivatives are of particular interest in medicinal chemistry, with many exhibiting a wide range of biological activities.[1]
Mechanistic Rationale
The reaction typically proceeds through a series of condensation and cyclization steps. In a common variant, an aldehyde, this compound, and an enamine (or a β-ketoester and an ammonia source) are condensed in a one-pot reaction. The initial steps often involve a Knoevenagel condensation between the aldehyde and one of the active methylene compounds, followed by the formation of an enamine from the other. A subsequent Michael addition, cyclization, and dehydration lead to the dihydropyridine intermediate, which is then aromatized.[4][8]
Caption: Generalized workflow for the Hantzsch-type synthesis of pyridines.
Protocol: One-Pot Synthesis of Ethyl 3-cyano-4-aryl-5-phenyl-2-oxo-1,2-dihydropyridine-6-carboxylate
This protocol describes a representative synthesis of a highly substituted pyridine derivative using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (20 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
Add 3-4 drops of piperidine to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure substituted pyridine derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This procedure typically affords the desired pyridine product in good to excellent yields. The physical and spectral data should be consistent with the proposed structure.
II. Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[9][10][11] These thiophene derivatives are important scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties.[12][13][14] this compound can be effectively employed as the active methylene component in this reaction.
Mechanistic Rationale
The Gewald reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (in this case, this compound), and elemental sulfur in the presence of a base.[9] The mechanism is thought to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene group of the pyruvate. This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[9]
Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.
Protocol: Synthesis of Ethyl 2-amino-4-phenyl-5-substituted-thiophene-3-carboxylate
This protocol provides a general method for the synthesis of a 2-aminothiophene derivative.
Materials:
-
This compound
-
A ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or Methanol
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (10 mmol) and the carbonyl compound (10 mmol) in 30 mL of ethanol.
-
Add elemental sulfur (12 mmol) to the solution.
-
With stirring, add morpholine (10 mmol) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
-
Dry the product under vacuum.
-
Characterize the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
III. Synthesis of Functionalized Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of immense interest in medicinal chemistry and agrochemicals due to their wide range of biological activities.[2][15] this compound can be utilized as a precursor for the synthesis of highly substituted pyrazoles through condensation reactions with hydrazine derivatives.
Mechanistic Rationale
The synthesis of pyrazoles from this compound and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) involves a condensation reaction followed by cyclization. The more nucleophilic nitrogen of the hydrazine typically attacks one of the carbonyl groups of the pyruvate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the other carbonyl or the nitrile group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.
Caption: General scheme for the synthesis of pyrazoles from this compound.
Protocol: Synthesis of Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of a functionalized pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrazole derivative.
-
Dry the purified compound and characterize it by spectroscopic analysis.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and powerful building block for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein for the synthesis of pyridines, thiophenes, and pyrazoles showcase its utility in well-established and efficient multicomponent reactions. The strategic placement of multiple reactive functional groups within its structure opens up a vast landscape for further exploration and the discovery of novel synthetic methodologies. Researchers are encouraged to adapt and expand upon these protocols to access new and diverse heterocyclic libraries, which will undoubtedly contribute to advancements in drug discovery and materials science. The continued investigation into the reactivity of this remarkable starting material promises to yield even more innovative and efficient routes to complex molecular architectures.
References
- 1. Buy Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | 1407521-95-2 [smolecule.com]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. scribd.com [scribd.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chim.it [chim.it]
Application Notes and Protocols for Ethyl 3-cyano-3-phenylpyruvate in Antiviral Drug Development
Introduction: Unveiling the Potential of Ethyl 3-cyano-3-phenylpyruvate as a Novel Antiviral Scaffold
The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents with diverse mechanisms of action. This compound, a multifunctional chemical entity, has emerged as a compound of interest in the field of antiviral research. Preliminary studies have indicated its potential to inhibit the replication of influenza virus, positioning it as a promising scaffold for the development of a new class of antiviral therapeutics[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and development of novel antiviral agents. We will delve into its synthesis, plausible mechanisms of action, detailed protocols for antiviral and cytotoxicity evaluation, and a forward-looking perspective on structure-activity relationship (SAR) studies.
The core structure of this compound, featuring a cyano group, a phenyl ring, and a pyruvate moiety, offers a unique combination of electronic and steric properties that can be exploited for targeted inhibition of viral processes. Its known role as a synthetic intermediate for more complex molecules further underscores its versatility in medicinal chemistry[2]. This guide is designed to be a practical resource, blending established virological techniques with the specific context of this promising compound.
Proposed Antiviral Mechanisms of Action: A Multi-pronged Hypothesis
While the precise molecular target of this compound in viral replication is yet to be definitively elucidated, its chemical structure allows us to hypothesize several plausible mechanisms of action, particularly against influenza virus. The antiviral activity has been broadly attributed to the inhibition of viral replication and the production of new virions[1]. We propose three potential targets for further investigation:
-
Inhibition of Viral Entry: Small molecules can prevent viral entry by targeting the viral surface glycoprotein hemagglutinin (HA), which is responsible for receptor binding and membrane fusion[3][4][5]. The phenyl group of this compound could potentially interact with hydrophobic pockets in the HA stem region, stabilizing it in its pre-fusion conformation and thus preventing the conformational changes necessary for viral and endosomal membrane fusion.
-
Targeting the Viral RNA-Dependent RNA Polymerase (RdRp): The viral polymerase is a prime target for antiviral drugs due to its essential role in viral gene transcription and replication[6][7][8]. The unique electronic distribution conferred by the cyano and pyruvate groups might enable this compound or its derivatives to bind to allosteric sites on the polymerase complex (PA, PB1, and PB2 subunits), disrupting protein-protein interactions essential for its function or directly inhibiting its catalytic activity.
-
Inhibition of Neuraminidase (NA): Neuraminidase is crucial for the release of progeny virions from infected cells[9][10][11]. The carboxylate-like feature of the pyruvate moiety could mimic sialic acid, the natural substrate of NA, allowing the compound to act as a competitive inhibitor, binding to the active site and preventing the cleavage of sialic acid residues.
Further mechanistic studies are imperative to validate these hypotheses and to pinpoint the exact molecular interactions responsible for the antiviral activity of this compound.
Diagram of Potential Antiviral Mechanisms
Sources
- 1. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 2. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-cyano-3-phenylpyruvate: A Versatile Intermediate for the Synthesis of Bioactive Molecules
Introduction
In the landscape of modern pharmaceutical development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational building blocks for a diverse array of complex structures. Ethyl 3-cyano-3-phenylpyruvate is one such intermediate, whose unique trifunctionalized structure—encompassing an ester, a ketone, and a nitrile—renders it a highly reactive and valuable precursor for the synthesis of potential active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing molecules with potential therapeutic relevance.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application in multi-step syntheses.
| Property | Value |
| CAS Number | 6362-63-6[1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₃[2][3] |
| Molecular Weight | 217.22 g/mol [2] |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate[4] |
| Melting Point | 124-128 °C[5] |
| Appearance | White to pale yellow crystalline powder[4] |
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic signature:
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently display a strong absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Strong carbonyl (C=O) stretching bands for the ketone and ester functionalities will be observed in the region of 1680-1750 cm⁻¹. A reference IR spectrum can be found on PubChem.[4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl ester group. The methine proton (CH) adjacent to the phenyl and cyano groups will appear as a singlet, and the aromatic protons of the phenyl group will be visible in the downfield region.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the nitrile carbon, the carbons of the ethyl group, the methine carbon, and the aromatic carbons of the phenyl ring.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for synthesizing this compound is the Claisen condensation of phenylacetonitrile with diethyl oxalate.[6] This reaction leverages the acidity of the α-hydrogen in phenylacetonitrile, which is deprotonated by a strong base to form a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.
Reaction Scheme
Sources
- 1. This compound [stenutz.eu]
- 2. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 6. This compound | 6362-63-6 | Benchchem [benchchem.com]
Application Notes and Protocols for Condensation Reactions Involving Ethyl 3-cyano-3-phenylpyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Reactivity of Ethyl 3-cyano-3-phenylpyruvate
This compound is a multifaceted building block in organic synthesis, prized for its unique combination of functional groups that predispose it to a variety of condensation reactions. Its structure, featuring an active methylene group flanked by a nitrile and a ketone, a phenyl ring, and an ester moiety, makes it a valuable precursor for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. These products are of significant interest in medicinal chemistry and materials science.
This guide provides an in-depth exploration of the experimental procedures for key condensation reactions involving this compound. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile reagent in their synthetic endeavors. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Core Condensation Pathways: A Mechanistic Overview
This compound can participate in a range of condensation reactions, primarily leveraging the reactivity of its α-proton and its two electrophilic carbonyl centers. The acidity of the α-proton is significantly enhanced by the electron-withdrawing effects of the adjacent cyano and keto groups, facilitating its removal by even mild bases to form a stabilized carbanion. This carbanion is a potent nucleophile, driving reactions such as the Knoevenagel and Thorpe-Ziegler condensations. Furthermore, the ketone and ester carbonyls can act as electrophiles, participating in reactions like the Gewald multicomponent condensation.
Knoevenagel-Type Condensation: Carbon-Carbon Bond Formation at the Active Methylene Position
The Knoevenagel condensation is a cornerstone of C-C bond formation, typically involving the reaction of an active methylene compound with an aldehyde or ketone. In the context of this compound, the α-proton is readily abstracted by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of an electrophile, such as an aromatic aldehyde. Subsequent dehydration yields a highly functionalized α,β-unsaturated product.
The choice of base is critical and can range from organic bases like piperidine or triethylamine to inorganic bases such as sodium ethoxide. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. The phenyl and pyruvate moieties in this compound exert significant steric and electronic influence on the reaction, affecting the rate and the stereoselectivity of the product.
Experimental Protocol: Knoevenagel-Type Condensation for the Synthesis of Dioxoadiponitrile Derivatives
A notable application of this compound is in the synthesis of 2,5-diaryl-3,4-dioxoadiponitriles. This transformation is a base-catalyzed condensation reaction where the active methylene group of a phenylacetonitrile derivative attacks the ketone carbonyl of this compound.
Reaction Scheme:
Materials:
-
This compound
-
3,4-Dimethoxyphenylacetonitrile
-
Sodium ethoxide (or other suitable base)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add 3,4-Dimethoxyphenylacetonitrile (1 equivalent) to the solution.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is a sufficiently strong base to deprotonate the active methylene group of 3,4-dimethoxyphenylacetonitrile, initiating the condensation. The use of an alkoxide corresponding to the ester solvent prevents transesterification side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester.
-
Inert Atmosphere: This prevents potential side reactions with atmospheric oxygen and moisture.
-
Acidic Work-up: Neutralizes the basic reaction mixture and protonates the enolate intermediate, leading to the precipitation of the final product.
The Gewald Reaction: A Gateway to Polysubstituted Thiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2] this compound is an excellent substrate for this reaction, where its ketone carbonyl acts as the electrophile.
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (in this case, the pyruvate moiety of the starting material) and another active methylene compound (the α-cyanoester), catalyzed by a base.[1] The resulting α,β-unsaturated intermediate then undergoes a Michael addition of sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[1]
Visualizing the Gewald Reaction Workflow:
Caption: A typical experimental workflow for the Gewald reaction.
Experimental Protocol: Gewald Three-Component Reaction
Reaction Scheme:
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or other suitable base)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (catalytic amount, e.g., 0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Morpholine acts as a catalyst for the initial Knoevenagel condensation between the pyruvate ketone and malononitrile.
-
Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring.
-
Solvent: Ethanol is a common solvent for the Gewald reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
Thorpe-Ziegler Reaction: Intramolecular Cyclization to Form Carbocycles
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[3][4] While this compound itself is not a dinitrile, it can be a precursor to dinitriles that can subsequently undergo Thorpe-Ziegler cyclization. For example, a Knoevenagel condensation of this compound with malononitrile would generate a product containing two nitrile groups, which, under appropriate conditions, could potentially undergo intramolecular cyclization.
The reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium amide, in an aprotic solvent. The high dilution technique is often employed to favor intramolecular cyclization over intermolecular polymerization.
Visualizing the Thorpe-Ziegler Cyclization Logic:
Caption: Logical workflow for the synthesis of cyclic ketones via a Thorpe-Ziegler reaction starting from this compound.
Summary of Condensation Reactions and Conditions
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Typical Yield |
| Knoevenagel-Type | This compound, Phenylacetonitrile derivative | Sodium ethoxide | Ethanol | Reflux | Moderate to High |
| Gewald Reaction | This compound, Active methylene nitrile, Sulfur | Morpholine | Ethanol | Reflux | Good |
| Thorpe-Ziegler | Dinitrile derived from this compound | Sodium hydride | Toluene | Reflux | Variable |
Conclusion
This compound is a highly valuable and versatile starting material for a variety of condensation reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its synthetic potential. By understanding the underlying principles of its reactivity, scientists can rationally design and execute experiments to construct complex molecular architectures for applications in drug discovery and materials science. The self-validating nature of these protocols, grounded in established chemical literature, ensures a high degree of confidence in their application.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966 , 99(1), 94-100. [Link]
-
Baron, H.; Remfry, F. G. P.; Thorpe, J. F. J. Chem. Soc., Trans.1904 , 85, 1726-1761. [Link]
-
Schaefer, J. P.; Bloomfield, J. J. Org. React.2011 , 15, 1-203. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. 2011 , 3(6), 269-275. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
Sources
Application Notes & Protocols: Multicomponent Reactions of Ethyl 3-Cyano-3-phenylpyruvate and Amino Alcohols for Heterocyclic Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] This guide details the application of MCRs utilizing ethyl 3-cyano-3-phenylpyruvate and various amino alcohols for the synthesis of novel heterocyclic scaffolds, particularly substituted oxazolidines and piperazines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[3][4][5] We present a theoretical framework, proposed reaction mechanisms, detailed experimental protocols, and potential applications in drug discovery, providing a comprehensive resource for researchers in the field.
Introduction: The Power of Multicomponent Reactions
Multicomponent reactions, by their nature, are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials.[2] This inherent atom economy and step efficiency make MCRs a cornerstone of green chemistry and a highly attractive strategy in drug discovery for generating libraries of diverse compounds.[2][6]
This compound is a versatile starting material, possessing multiple reactive sites: a ketone, an ester, and an activated carbon-carbon bond due to the presence of the cyano and phenyl groups.[7][8][9] This rich chemical functionality makes it an ideal candidate for complex transformations. Amino alcohols, containing both a nucleophilic amino group and a hydroxyl group, offer the potential for intricate cyclization pathways. The reaction between these two components can be guided to produce a variety of heterocyclic systems, depending on the reaction conditions and the structure of the amino alcohol.
Proposed Reaction Pathways and Mechanisms
The reaction between this compound and an amino alcohol can be envisioned to proceed through several plausible pathways, primarily leading to the formation of oxazolidine or piperazine derivatives. The specific outcome is often dictated by the choice of catalyst and reaction conditions.
Pathway A: Synthesis of Oxazolidine Derivatives
This pathway is favored with 1,2-amino alcohols such as ethanolamine. The reaction likely proceeds through an initial nucleophilic attack of the amino group on the ketone, followed by intramolecular cyclization.
Proposed Mechanism:
-
Iminium Ion Formation: The amino group of the amino alcohol attacks the most electrophilic carbonyl group (the ketone) of this compound to form a hemiaminal intermediate.
-
Dehydration: Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion.
-
Intramolecular Cyclization: The hydroxyl group of the amino alcohol then acts as a nucleophile, attacking the iminium carbon to form the five-membered oxazolidine ring.
Reaction Workflow: Oxazolidine Synthesis
Caption: Proposed workflow for the synthesis of oxazolidine derivatives.
Pathway B: Synthesis of Piperazine Derivatives
The formation of a piperazine ring would likely involve a dimeric condensation or reaction with a 1,2-diamine impurity or a second equivalent of a suitable amino alcohol under specific conditions. A more direct route to a piperazine-like structure, a 3,4-dehydropiperazin-2-one, can be proposed with N-substituted ethylenediamines, which are a class of amino alcohols.
Proposed Mechanism:
-
Amide Formation/Imination: The reaction could be initiated by the reaction of an N-substituted ethylenediamine with the pyruvate ester.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration would lead to the formation of the piperazine ring system.
Logical Flow: Piperazine Derivative Synthesis
Caption: Proposed logical flow for the synthesis of piperazine derivatives.
Experimental Protocols
The following protocols are proposed based on established methodologies for similar multicomponent reactions. Optimization of these conditions may be necessary for specific substrates.
General Protocol for the Synthesis of Substituted Oxazolidines
This protocol is adapted from general procedures for oxazolidine synthesis and multicomponent reactions involving pyruvate derivatives.
Materials:
-
This compound (1.0 eq)
-
1,2-Amino alcohol (e.g., ethanolamine, 1.1 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 eq) and the chosen solvent (e.g., toluene, 0.2 M).
-
Add the 1,2-amino alcohol (1.1 eq) to the solution.
-
Add the catalyst, for example, p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted oxazolidine.
Rationale for Experimental Choices:
-
Solvent: Toluene is often used with a Dean-Stark trap to remove water, driving the equilibrium towards product formation. Dichloromethane can be used for reactions at lower temperatures.
-
Catalyst: An acid catalyst like p-toluenesulfonic acid facilitates the dehydration step in iminium ion formation.
-
Stoichiometry: A slight excess of the amino alcohol is used to ensure complete consumption of the pyruvate.
Hypothetical Data for Oxazolidine Synthesis
The following table presents hypothetical data for the synthesis of oxazolidine derivatives with various amino alcohols, based on typical yields observed in similar reactions.
| Entry | Amino Alcohol | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethanolamine | p-TsOH | Toluene | 6 | 85 |
| 2 | 2-Amino-1-propanol | Sc(OTf)₃ | CH₂Cl₂ | 12 | 78 |
| 3 | (R)-2-phenylglycinol | p-TsOH | Toluene | 8 | 90 (d.r. 95:5) |
Applications in Drug Development
The heterocyclic scaffolds synthesized through these proposed multicomponent reactions have significant potential in the field of drug development.
-
Oxazolidinones: This class of compounds is known for its antibacterial properties. The oxazolidinone ring is a key feature of antibiotics like linezolid, which are effective against multidrug-resistant bacteria. The novel substituted oxazolidines derived from this compound could be screened for their antimicrobial activity.
-
Piperazines: The piperazine ring is a common motif in a vast array of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and central nervous system effects.[10] The ability to generate novel piperazine derivatives through efficient MCRs opens up new avenues for lead discovery and optimization in various therapeutic areas.[11][12]
Conclusion
The multicomponent reaction between this compound and amino alcohols represents a promising and efficient strategy for the synthesis of medicinally relevant heterocyclic compounds. The versatility of the starting materials and the potential to generate diverse molecular scaffolds in a single step underscore the power of MCRs in modern drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this exciting area of synthetic chemistry.
References
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146, 31114-31123.
- Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329-332.
- Huang, J., Xu, W., Xie, H., Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Lai, L. L., Wang, E., & Luh, B. J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields. Synthesis, 2001(03), 361-363.
- Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234-1237.
- Montgomery, T. D., & Rawal, V. H. (2016). A palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles. Organic Letters, 18(4), 740-743.
- Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). A (pyridyl)phosphine-ligated ruthenium(II) catalyzes a diol-diamine coupling to provide piperazines and diazepanes. Organic Letters, 25(10), 1754-1759.
- Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272-5275.
- Satheesh, V., Sengoden, M., & Punniyamurthy, T. (2016). Tetrabutylammonium iodide as the catalyst and tert-butyl hydroperoxide in water (T-Hydro) as the oxidant enable a potential route for the construction of functionalized oxazolidines and imidazolidines. The Journal of Organic Chemistry, 81(20), 9792-9801.
- Sriramurthy, V., Barcan, G. A., & Kwon, O. (2007). Bisphosphine-catalyzed mixed double-Michael reactions between amino-acid-derived pronucleophiles as Michael donors and electron-deficient acetylenes as acceptors. Journal of the American Chemical Society, 129(42), 12928-12929.
- Teranishi, S., Maeda, K., Kurahashi, T., & Matsubara, S. (2019). An efficient iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provide oxazolidines with high regio- and diastereoselectivity. Organic Letters, 21(8), 2593-2596.
- Ward, A. F., & Wolfe, J. P. (2011). A stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines is accomplished via Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. Organic Letters, 13(17), 4728-4731.
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 10. This compound [stenutz.eu]
- 11. "Preparation of Aminoalcohols and Their Application for the Synthesis o" by David L. Sellers [scholarworks.wmich.edu]
- 12. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Applications of Ethyl 3-cyano-3-phenylpyruvate in agrochemical and specialty chemical manufacturing.
Application Notes and Protocols for Ethyl 3-cyano-3-phenylpyruvate in Chemical Synthesis
Introduction: The Synthetic Versatility of this compound
This compound is a highly functionalized organic molecule characterized by the presence of an ethyl ester, a ketone, a nitrile, and a phenyl group. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures. Its reactivity allows for its participation in a variety of chemical transformations, leading to the formation of diverse specialty chemicals, including precursors to pharmacologically active compounds. While its direct application in the agrochemical industry is not extensively documented, the inherent biological activities of its derivatives suggest a potential for future exploration in this field. This guide provides an in-depth look at the established and potential applications of this compound, complete with detailed synthetic protocols.
Core Applications in Specialty Chemical Manufacturing
The primary utility of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. Its chemical structure allows for a range of transformations, making it a valuable starting material for various specialty chemicals.
Synthesis of Dioxoadiponitrile Derivatives
A well-documented application of this compound is in the preparation of 2,5-diaryl-3,4-dioxoadiponitriles. These compounds serve as crucial precursors for pharmacologically relevant molecules. For instance, it is used in the synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile[1][2]. This reaction is a base-facilitated condensation.
Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile
This protocol outlines the base-catalyzed condensation of this compound with a substituted phenylacetonitrile.
Reaction Scheme:
Caption: Synthesis of a Dioxoadiponitrile Derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 6362-63-6 | 217.22 |
| 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | 177.20 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 |
| Anhydrous Ethanol | 64-17-5 | 46.07 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Hydrochloric Acid (HCl), dilute | 7647-01-0 | 36.46 |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) and 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.
Precursor for Phenylvulpinic Acid and Pulvinic Acid Amide Derivatives
The synthesized dioxoadiponitriles are valuable intermediates for creating pharmacologically relevant heterocyclic compounds such as phenylvulpinic acids and N-heterocyclic pulvinic acid amides. These classes of compounds have been historically investigated for their anti-arthritic and anti-inflammatory properties. The conversion of the dioxoadiponitrile to these heterocyclic systems typically involves a cyclization reaction under specific conditions.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from this compound.
Protocol 2: General Procedure for the Synthesis of Phenylvulpinic Acid Derivatives
This protocol describes a representative method for the cyclization of a 2,5-diaryl-3,4-dioxoadiponitrile to a phenylvulpinic acid derivative.
Materials:
| Reagent |
| 2,5-Diaryl-3,4-dioxoadiponitrile |
| Strong Acid (e.g., Concentrated Sulfuric Acid) |
| Acetic Anhydride |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,5-diaryl-3,4-dioxoadiponitrile (1.0 equivalent) in acetic anhydride.
-
Cyclization: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Work-up: Pour the cooled reaction mixture onto ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure phenylvulpinic acid derivative.
Synthesis of Fluorinated Phenylalanine Derivatives
This compound can serve as a precursor for the synthesis of fluorinated phenylalanine derivatives. These are specialty amino acids with significant applications in pharmaceutical development, as the introduction of fluorine can enhance the metabolic stability and binding affinity of peptides and proteins. The synthesis typically involves the fluorination of the pyruvate backbone followed by reductive amination.
Protocol 3: Synthesis of Fluorinated Phenylalanine via Reductive Amination of a Fluorinated Phenylpyruvate Intermediate
This protocol outlines a general pathway for the synthesis of fluorinated phenylalanine, which can be adapted from intermediates derived from this compound. The initial step would involve a reaction to introduce fluorine and hydrolyze the nitrile and ester groups to yield a fluorinated phenylpyruvic acid.
Reaction Scheme:
Caption: Reductive amination for fluorinated phenylalanine synthesis.
Materials:
| Reagent |
| Fluorinated Phenylpyruvic Acid |
| Ammonium Acetate |
| Sodium Cyanoborohydride |
| Methanol |
Procedure:
-
Reaction Setup: Dissolve the fluorinated phenylpyruvic acid (1.0 equivalent) and ammonium acetate (excess) in methanol.
-
Reductive Amination: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 12-24 hours.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by ion-exchange chromatography to yield the pure fluorinated phenylalanine.
Potential Applications in Agrochemical Manufacturing
While direct, large-scale applications of this compound in the manufacturing of commercial agrochemicals are not prominently reported in publicly available literature, the biological activities of its derivatives, such as pulvinic acids, suggest a latent potential for this area. Pulvinic acid and its analogues, which can be synthesized from dioxoadiponitrile precursors, are known to be produced by lichens and have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties[1].
The fungicidal properties of related amide compounds are also an active area of research in agrochemicals. This suggests that N-heterocyclic pulvinic acid amides, derivable from this compound, could be a promising scaffold for the development of new fungicidal agents.
Further research and high-throughput screening of a library of compounds derived from this compound could unveil novel agrochemical leads. The versatile chemistry of this starting material allows for the generation of a diverse set of molecules that could be tested for herbicidal, insecticidal, or fungicidal activity.
Conclusion
This compound is a potent and versatile synthetic intermediate with established applications in the synthesis of specialty chemicals, particularly as a precursor to complex heterocyclic systems and modified amino acids. Its utility in the preparation of dioxoadiponitriles, which can be further transformed into biologically active vulpinic and pulvinic acid derivatives, highlights its importance in medicinal chemistry and drug discovery. While its role in agrochemical manufacturing is currently underexplored, the inherent biological activities of its downstream products present a compelling case for future investigation in the search for novel and effective crop protection agents. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable chemical building block.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2374. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Pulvinic acid. Retrieved from [Link]
- Rashan, L. J., Franke, K., Khine, M. M., Kelter, G., Fiebig, H. H., & Wessjohann, L. A. (2011). Characterization of the active principles of traditional medicinal plants from the Middle East. Planta Medica, 77(05), P159.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-cyano-3-phenylpyruvate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 3-cyano-3-phenylpyruvate. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a mixed Claisen condensation, can present challenges related to yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction and troubleshooting common experimental issues. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary and most established method for synthesizing this compound is the mixed (or "crossed") Claisen condensation between phenylacetonitrile and diethyl oxalate.[1] This reaction is effective because diethyl oxalate lacks α-hydrogens, preventing it from undergoing self-condensation and forcing it to act solely as the electrophilic acceptor for the phenylacetonitrile enolate.[1][2]
Core Synthesis Protocol & Mechanism
A proficient understanding of the reaction mechanism is crucial for effective troubleshooting. The Claisen condensation proceeds via the formation of a carbanion intermediate from phenylacetonitrile, which then acts as a nucleophile.
Reaction Mechanism: Claisen Condensation
The reaction involves four key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts the acidic α-proton from phenylacetonitrile to form a resonance-stabilized enolate.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (EtO⁻) leaving group.[4][5]
-
Deprotonation (Driving Force): The newly formed product is more acidic than the starting materials. It is immediately deprotonated by the alkoxide base. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium toward the product.[4][6]
-
Protonation: An acidic workup in the final step neutralizes the enolate to yield the final this compound.[7]
Standard Experimental Protocol
This protocol is a baseline and may require optimization based on your specific lab conditions and reagent purity.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (e.g., 100 mL).
-
Base Preparation: Carefully add sodium metal (1.1 equivalents) in small pieces to the ethanol at room temperature to generate sodium ethoxide in situ. Allow all the sodium to react completely.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add phenylacetonitrile (1.0 equivalent) dropwise, followed by diethyl oxalate (1.1-1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by pouring it over crushed ice.
-
Acidification: Slowly add cold dilute hydrochloric acid (e.g., 2M HCl) with vigorous stirring until the solution is acidic (pH ~2-3), causing the product to precipitate.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent system.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you overcome common hurdles.
Q1: My reaction resulted in a very low yield, and I recovered most of my starting phenylacetonitrile. What went wrong?
Answer: This issue most commonly points to inefficient deprotonation of the phenylacetonitrile. Several factors could be at play:
-
Inactive Base: The base is the most critical component. Sodium ethoxide is effective, but if prepared in ethanol that is not completely anhydrous, its activity will be reduced. Sodium hydride (NaH) is a strong, non-nucleophilic base that often gives higher yields.[8] Using NaH with a catalytic amount of alcohol in an aprotic solvent like THF can be a very effective alternative.[9]
-
Insufficient Base: The Claisen condensation requires a full stoichiometric equivalent of base, not a catalytic amount. This is because the final product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is the thermodynamic driving force of the reaction.[4][7] Ensure you are using at least 1.0-1.1 equivalents of active base.
-
Reaction Temperature: While refluxing in ethanol is standard, the initial deprotonation step may benefit from being performed at a lower temperature (e.g., 0 °C to room temp) before heating, especially if using a very strong base like LDA.
Q2: The yield is low, and I've isolated a significant amount of ethyl phenylacetate. What is the likely cause?
Answer: The formation of ethyl phenylacetate suggests that the intermediate enolate is being protonated before it can react with diethyl oxalate. This is almost always due to the presence of a proton source, most commonly water.
-
Wet Solvent/Reagents: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Ethanol should be absolute grade. Diethyl oxalate and phenylacetonitrile should be pure and dry.
-
Base Choice: Using sodium ethoxide in its conjugate alcohol (ethanol) is standard practice to avoid side reactions like transesterification.[6][10] However, ethanol is a protic solvent. Switching to an aprotic solvent like THF or Diethyl Ether with a base like Sodium Hydride (NaH) can significantly improve yields by creating a less proton-rich environment. One study demonstrated that switching from ethanol to THF shortened reaction time from 20 hours to 10 minutes and increased yield.
Q3: My reaction mixture turned dark, and purification is difficult due to multiple side products. How can I improve selectivity?
Answer: Dark coloration and multiple spots on a TLC plate often indicate side reactions, such as self-condensation of phenylacetonitrile or decomposition at high temperatures.
-
Control Temperature: Do not overheat the reaction. Refluxing gently is sufficient. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity.
-
Order of Addition: Add the phenylacetonitrile slowly to the solution of the base to ensure it is deprotonated in a controlled manner, minimizing the concentration of free starting material that could undergo side reactions.
-
Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperature (e.g., -78 °C) can provide a very "clean" deprotonation, leading to fewer side products.[7]
Q4: The work-up is messy, and I'm struggling to isolate a pure product. Any suggestions?
Answer: A clean work-up is essential for a good yield of pure product.
-
Controlled Acidification: When acidifying the quenched reaction mixture, do so slowly and with efficient cooling in an ice bath. Rapid acidification can cause localized heating and potential degradation of the product. Ensure the pH is distinctly acidic (pH 2-3) to fully protonate the product enolate and precipitate the neutral β-keto ester.[9]
-
Purification Strategy: The crude product is a solid. Washing thoroughly with cold water is crucial to remove inorganic salts. A subsequent wash with a small amount of cold ethanol can remove unreacted diethyl oxalate. If the product is still impure, recrystallization is the best method. Ethanol is a common choice, but an ethanol/water mixture or solvents like isopropanol could also be effective. For highly impure samples, column chromatography on silica gel may be necessary.[11]
Data Summary for Optimization
The choice of base and solvent is the most critical parameter to optimize. The following table provides a qualitative guide to improving your reaction yield based on common experimental choices.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | Sodium Ethoxide (EtONa) | Sodium Hydride (NaH) or LDA | NaH and LDA are stronger, non-nucleophilic bases that can lead to more complete and cleaner deprotonation, increasing yield.[7][8] |
| Solvent | Ethanol | Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvents prevent protonation of the enolate intermediate and avoid potential side reactions associated with protic solvents. |
| Stoichiometry | 1.1 eq. Base, 1.1 eq. Oxalate | 1.1-1.2 eq. Base, 1.2-1.3 eq. Oxalate | A slight excess of the non-enolizable ester (diethyl oxalate) can help drive the reaction to completion.[12] |
| Temperature | Reflux (~78°C in EtOH) | 0°C to RT (for deprotonation), then 50°C to Reflux | Lower initial temperature allows for controlled enolate formation, minimizing side products. |
References
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]
-
YouTube. (2021, May 6). Claisen Condensation: Solvent and Base Choice. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
ResearchGate. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldol Condensation vs Claisen Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenobarbital. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Towards an asymmetric organocatalytic α-cyanation of β-ketoesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of α-keto esters with thermophilic actinomycete: Purification and characterization of α-keto ester reductase from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Retrieved from [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
Sources
- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Aldol Condensation vs Claisen Condensation [jove.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Common side products in the synthesis of Ethyl 3-cyano-3-phenylpyruvate.
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-3-phenylpyruvate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve both the yield and purity of your target compound.
I. Overview of the Core Synthesis: A Mechanistic Perspective
The most prevalent and reliable method for synthesizing this compound is the Claisen condensation of phenylacetonitrile with diethyl oxalate.[1] This reaction leverages the acidity of the α-hydrogen in phenylacetonitrile, which is deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophile then attacks an electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.[2][3]
A critical feature of the Claisen condensation is that the resulting β-keto ester product is more acidic than the starting materials. The reaction is driven to completion by a final deprotonation step, which requires the use of a stoichiometric amount of base rather than a catalytic one.[3][4]
References
Technical Support Center: Ethyl 3-cyano-3-phenylpyruvate Purification
Welcome to the technical support resource for the effective purification of Ethyl 3-cyano-3-phenylpyruvate (ECPP). This guide is designed for chemistry professionals engaged in research and drug development. Here, we address common challenges encountered during the purification of this versatile synthetic intermediate, providing practical, field-tested solutions grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the handling and purification of ECPP.
Q1: My crude ECPP product is a dark, oily residue after synthesis. Is this normal?
A1: Yes, this is a frequent observation. The synthesis of ECPP, often a condensation reaction between phenylacetonitrile and diethyl oxalate using a base like sodium ethoxide, can result in colored by-products and residual solvent.[1] The product itself is a white to pale yellow solid.[2] The oily appearance indicates the presence of impurities that are depressing the melting point and preventing crystallization. A proper purification workflow, such as the one outlined in this guide, is necessary.
Q2: What are the most likely impurities in my crude ECPP sample?
A2: Impurities typically stem from the starting materials and side reactions. Key species to look out for include:
-
Unreacted Phenylacetonitrile: A common starting material.
-
Unreacted Diethyl Oxalate: The other key reactant.
-
Sodium Ethoxide/Hydroxide: Or other base catalysts used in the synthesis.
-
Hydrolysis Products: The ester group in ECPP can be susceptible to hydrolysis, especially if exposed to water and acid/base, yielding the corresponding carboxylic acid.
-
Decarboxylation Products: Under certain conditions, particularly heating in the presence of acid, β-keto esters like ECPP can undergo decarboxylation.[3]
Q3: How can I quickly assess the purity of my ECPP sample?
A3: Several methods can provide a rapid purity assessment:
-
Melting Point Analysis: Pure ECPP has a reported melting point range of 124-128 °C.[4][5] A broad or depressed melting point is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the characteristic peaks of ECPP and detecting impurities, even at low levels.
Q4: My purified ECPP is degrading over time in storage. What are the proper storage conditions?
A4: ECPP should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture to prevent hydrolysis and other degradation pathways. Storage at ambient temperatures is generally acceptable for short periods.[6] For long-term storage, refrigeration is recommended.
Part 2: Troubleshooting Purification Workflows
This section provides in-depth troubleshooting guides for the most common purification techniques applied to this compound.
Workflow 1: Recrystallization
Recrystallization is often the most effective method for purifying ECPP on a large scale, leveraging differences in solubility between the product and impurities at different temperatures.
Q: My ECPP "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Causality: This is often caused by a solvent that is too non-polar for the ECPP or by cooling the solution too rapidly. The high concentration of impurities can also contribute by significantly lowering the melting point of the mixture.
-
Solutions:
-
Re-heat and Add a Co-solvent: Re-heat the solution until the oil redissolves. Slowly add a "better" solvent (one in which ECPP is more soluble, like a small amount of ethyl acetate or acetone) dropwise until the solution is just clear. Then, allow it to cool slowly.
-
Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.
-
Reduce Initial Concentration: Your initial solution may be too concentrated. Add more of the primary solvent to the hot solution before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q: I have very low recovery after recrystallization. What are the likely causes?
A: Low yield is a common problem that can be traced to several factors.
-
Causality:
-
Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
Selecting a solvent in which the product is too soluble at room temperature.
-
-
Solutions:
-
Minimize Solvent Usage: In the initial heating step, add just enough hot solvent to fully dissolve the crude product. Work in small solvent additions.
-
Concentrate the Filtrate: If you suspect too much solvent was used, you can gently evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.
-
Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and receiving flask in an oven or with a heat gun.
-
Table 1: Recommended Solvent Systems for ECPP Recrystallization
| Solvent System (v/v) | Procedure | Expected Outcome |
| Isopropanol (IPA) | Dissolve crude ECPP in a minimum of hot IPA, allow to cool slowly to room temp, then chill in an ice bath. | Forms well-defined, off-white to pale yellow crystals. |
| Ethanol/Water | Dissolve crude ECPP in hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify, then cool slowly. | Can produce high-purity crystals, but requires careful optimization to avoid oiling out. |
| Ethyl Acetate/Hexane | Dissolve crude ECPP in a minimum of warm ethyl acetate. Slowly add hexane at room temperature until turbidity persists. Warm slightly to redissolve, then cool slowly. | Excellent for removing more polar impurities. Good control over crystal formation. |
Experimental Protocol: Recrystallization using Isopropanol
-
Place the crude ECPP solid in an Erlenmeyer flask.
-
Add a small volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Continue adding hot isopropanol in small portions until the ECPP is fully dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
-
Validation: Check the melting point and run a TLC of the purified product against the crude material and mother liquor.
Caption: Troubleshooting flowchart for "oiling out" during recrystallization.
Workflow 2: Flash Column Chromatography
When recrystallization fails to separate closely related impurities, flash column chromatography is the preferred method.
Q: My compounds are not separating well on the column (co-elution). How can I improve the separation?
A: Poor separation (low resolution) is typically an issue with the mobile phase (eluent) polarity.
-
Causality: If the eluent is too polar, all compounds will travel quickly up the column with the solvent front (high Rf values), resulting in little separation. If the eluent is too non-polar, compounds will remain adsorbed to the silica and will not move (low Rf values).
-
Solutions:
-
Optimize the Eluent System: The goal is to have the target compound (ECPP) with an Rf value of ~0.3 on TLC. Use TLC to test various solvent ratios. A common starting point for a compound like ECPP is an ethyl acetate/hexane mixture.[7]
-
If Rf is too high, decrease the polarity by reducing the amount of ethyl acetate.
-
If Rf is too low, increase the polarity by increasing the amount of ethyl acetate.
-
-
Use a Gradient Elution: Start with a low polarity eluent (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., to 20% EtOAc in hexane) over the course of the separation. This will elute non-polar impurities first, followed by your product, and finally the more polar impurities.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica slurry is packed evenly without any air bubbles.
-
Q: I see "streaking" or "tailing" of my product spot on TLC and in the column fractions. What causes this?
A: Tailing is often a sign of compound-silica interactions or overloading the column.
-
Causality: The slightly acidic nature of silica gel can strongly interact with certain functional groups. Additionally, applying too much crude material to the column will exceed its separation capacity, causing bands to broaden and tail.
-
Solutions:
-
Add a Modifier: For compounds that tail on silica, adding a small amount of a modifier to the eluent can help. For a neutral compound like ECPP, this is less common, but if acidic impurities are causing issues, adding ~0.5% acetic acid to the eluent can sometimes sharpen peaks. Conversely, if basic impurities are present, ~0.5% triethylamine can be used.
-
Reduce the Load: Use a larger column or less crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: If the crude material has poor solubility in the eluent, it can cause tailing. Try "dry loading": dissolve the crude material in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
Caption: Decision workflow for selecting a primary purification method for ECPP.
References
-
PubChem Compound Summary for CID 22845, this compound. National Center for Biotechnology Information. [Link]
-
This compound. Stenutz. [Link]
-
Analysis of potential phenylacetone precursors... ResearchGate. [Link]
-
Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. Digital Commons@ETSU. [Link]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 6362-63-6 [sigmaaldrich.com]
- 5. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Optimizing Catalyst Selection for Ethyl 3-cyano-3-phenylpyruvate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-3-phenylpyruvate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The synthesis, primarily achieved through a Knoevenagel condensation, is a cornerstone reaction in the formation of carbon-carbon bonds, but its success is highly dependent on the judicious selection of a catalyst and reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Symptoms: After the designated reaction time, analysis (e.g., TLC, GC-MS) shows a high concentration of starting materials (benzaldehyde and ethyl cyanoacetate) with minimal or no formation of the desired product.
Potential Causes & Solutions:
-
Cause A: Inappropriate Catalyst Basicity. The Knoevenagel condensation is a base-catalyzed reaction. The catalyst's role is to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. If the base is too weak, this deprotonation will not occur efficiently. Conversely, a base that is too strong can lead to unwanted side reactions.
-
Solution: Evaluate the basicity of your chosen catalyst. For this specific synthesis, moderately basic catalysts often provide a good balance. Piperidine is a commonly used and effective organocatalyst due to its optimal balance of nucleophilicity and basicity.[1] If you are using a weaker base, consider switching to a more effective one. For a greener approach, heterogeneous catalysts like Cu-Mg-Al layered double hydroxides (LDH) have also shown excellent activity.[2]
-
-
Cause B: Catalyst Loading is Not Optimized. The concentration of the catalyst is a critical parameter. Too little catalyst will result in a slow or incomplete reaction, while an excess can sometimes promote side reactions or complicate purification.
-
Solution: Systematically screen catalyst loading. A typical starting point for many base catalysts is in the range of 1-10 mol%. Studies have shown that for certain catalysts, such as a quaternized kraft lignin (CKL), a 5% catalyst load relative to the weight of benzaldehyde can yield excellent results.[2]
-
-
Cause C: Unfavorable Reaction Temperature. The reaction rate is temperature-dependent. While some Knoevenagel condensations proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[2]
-
Solution: If your reaction is sluggish at ambient temperature, consider gradually increasing the temperature. For instance, with a Cu-Mg-Al LDH catalyst, excellent yields were achieved at 80°C in ethanol.[2] Monitor the reaction closely for the formation of side products at elevated temperatures.
-
Issue 2: Formation of Side Products and Impurities
Symptoms: Spectroscopic analysis (e.g., NMR, Mass Spec) of the crude product reveals the presence of significant impurities alongside the desired this compound.
Potential Causes & Solutions:
-
Cause A: Self-Condensation of Benzaldehyde (Cannizzaro Reaction). In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.
-
Cause B: Michael Addition. The product, an α,β-unsaturated carbonyl compound, can act as a Michael acceptor. A second molecule of the ethyl cyanoacetate enolate can add to the product, leading to a dimeric impurity.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde can sometimes minimize this side reaction. Additionally, optimizing the reaction time is crucial; stopping the reaction once the starting materials are consumed can prevent the accumulation of Michael adducts.
-
-
Cause C: Hydrolysis of the Ester or Cyano Group. If water is present in the reaction mixture, especially under basic or acidic conditions (during workup), the ethyl ester or the cyano group can be hydrolyzed.
-
Solution: Ensure that your solvents and reagents are anhydrous, unless the chosen catalytic system specifically utilizes water as a solvent.[2] During the workup, use neutral or mildly acidic conditions to quench the reaction and avoid prolonged exposure to strong acids or bases.
-
Issue 3: Difficult Product Purification
Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.
Potential Causes & Solutions:
-
Cause A: Catalyst Residue. Homogeneous catalysts can be challenging to separate from the reaction mixture.
-
Solution: If using a homogeneous catalyst like piperidine, an acidic wash during the workup can help to remove it by forming a water-soluble salt. Alternatively, consider using a heterogeneous catalyst, which can be easily removed by filtration, simplifying the purification process.[2]
-
-
Cause B: Presence of Isomers. The product can potentially exist as E/Z isomers, which may have similar polarities, making chromatographic separation difficult.
-
Solution: The Knoevenagel condensation often favors the formation of the more thermodynamically stable E-isomer. However, reaction conditions can influence the isomeric ratio. Recrystallization is often an effective method for purifying the major isomer. Ethanol is a commonly used solvent for recrystallization of the related ethyl cyanophenylacrylate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalyst's role in this synthesis?
A1: The synthesis of this compound from benzaldehyde and ethyl cyanoacetate is a Knoevenagel condensation. The base catalyst abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final product.
Caption: Mechanism of the Knoevenagel Condensation.
Q2: Which solvents are recommended for this reaction?
A2: The choice of solvent can significantly impact the reaction. Ethanol is a commonly used and environmentally friendly solvent that has been shown to be effective.[4] In some cases, solvent-free conditions or the use of water as a green solvent have also been reported to give high yields, particularly with certain catalysts.[1][2] Non-polar solvents like toluene or xylene may be less effective.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually benzaldehyde) and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: Are there any "greener" catalyst alternatives to traditional organic bases?
A4: Yes, there is significant research into more environmentally friendly catalysts. Ionic liquids, such as diisopropylethylammonium acetate (DIPEAc), have been used effectively and offer advantages like reusability.[5] Heterogeneous catalysts, including layered double hydroxides and porous organic polymers, are also excellent green alternatives as they can be easily recovered and reused, minimizing waste.[2][4]
Q5: What are the typical reaction conditions for this synthesis?
A5: While optimal conditions depend on the specific catalyst, a general starting point would be:
-
Reactant Ratio: A 1:1 molar ratio of benzaldehyde to ethyl cyanoacetate.[4]
-
Catalyst Loading: 1-5 mol% of the catalyst.[4]
-
Solvent: Ethanol.
-
Temperature: Room temperature to 80°C.
-
Reaction Time: This can range from minutes to several hours, depending on the catalyst and temperature.[1]
Below is a general workflow for optimizing the catalyst selection.
Caption: Workflow for Catalyst Optimization.
Catalyst Performance Comparison
The table below summarizes the performance of various catalysts under different conditions for similar Knoevenagel condensations. This data can serve as a guide for your initial catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | None | Room Temp | 70-96 | [1] |
| Cu-Mg-Al LDH | Ethanol | 80 | 95 | [2] |
| Cationic Kraft Lignin | Water | Room Temp | 97 | [2] |
| L-Proline | 80% Ethanol | Not Specified | High | [3] |
| DIPEAc | Not Specified | Not Specified | High | [5] |
Experimental Protocol: General Procedure for Catalyst Screening
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL per gram of benzaldehyde).
-
Catalyst Introduction: Add the catalyst to be screened (e.g., 5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 60°C).
-
Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, filter it off. For homogeneous catalysts, proceed with an appropriate aqueous workup (e.g., dilute with ethyl acetate, wash with dilute HCl, then brine, and dry over anhydrous sodium sulfate).
-
Analysis: Remove the solvent under reduced pressure and analyze the crude product by ¹H NMR and/or GC-MS to determine the yield and purity.
This protocol provides a framework for systematically evaluating different catalysts to identify the optimal choice for your specific experimental setup and objectives.
References
-
K. S. Archana, T. M. Pramod Kumar, and K. N. Prashanth, "Knoevenagel condensation of aldehydes with ethyl cyanoacetate," ResearchGate, N.p., n.d. [Link]
-
M. A. Siddiqui et al., "Optimization of the reaction conditions," ResearchGate, N.p., n.d. [Link]
-
Y. Wang et al., "Optimization of conditions for Knoevenagel condensation reaction [a]," ResearchGate, N.p., n.d. [Link]
-
S. Balcioglu et al., "Optimization conditions of Knoevenagel condensation reactions.," ResearchGate, N.p., n.d. [Link]
- N/A
-
S. S. Gholap, "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity," Revista de la Sociedad Química de México, vol. 65, no. 5, pp. 696-705, 2021. [Link]
Sources
Challenges and solutions for scaling up Ethyl 3-cyano-3-phenylpyruvate production.
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-cyano-3-phenylpyruvate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.
I. Overview of Synthetic Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical and research applications, presents several challenges, particularly during scale-up. These challenges often revolve around reaction control, byproduct formation, and purification. This guide will address these issues systematically to enhance your synthetic success.
II. Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
A. Synthesis & Reaction Optimization
Question 1: My Darzens condensation reaction for the synthesis of a glycidic ester precursor is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in Darzens condensations are a frequent issue, often stemming from several factors that become more pronounced during scale-up.[1] Here’s a breakdown of potential causes and solutions:
-
Moisture Sensitivity: The reaction is highly sensitive to moisture, which can hydrolyze the starting materials and the product.[1]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for larger-scale reactions.[1]
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium methoxide or phosphazene bases are often used.[2] Incorrect stoichiometry can lead to incomplete reactions or side product formation.
-
Solution: Carefully optimize the base equivalent. For phosphazene bases, a 1.5:1:1.5 molar ratio of α-halo ester to aldehyde to base has been shown to be effective in acetonitrile.[2] For sodium methoxide, a slight excess (1.1-1.5 equivalents) is typically used.
-
-
Solvent Effects: The solvent polarity can significantly impact reaction kinetics and solubility of reactants.
-
Reaction Temperature: Suboptimal temperatures can lead to slow reaction rates or decomposition of products.
-
Solution: While many Darzens reactions are initiated at low temperatures (0-15°C) to control the initial exothermic reaction, the temperature may need to be gradually raised to room temperature or slightly above to ensure complete conversion. Monitor the reaction progress by TLC or HPLC.
-
Question 2: I'm observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I mitigate them?
Byproduct formation is a major hurdle in scaling up the synthesis of this compound. Common side products include α-chlorocinnamate esters and products from the hydrolysis of the desired glycidic ester.[2][3]
-
Hydrolysis of the Glycidic Ester: The epoxy ester product can be susceptible to hydrolysis under the basic reaction conditions, especially in the presence of moisture.[3]
-
Solution: Employing poorly nucleophilic and highly basic phosphazene bases can afford the α,β-epoxy esters in high yields with minimal side products.[2] Additionally, working under strictly anhydrous conditions and using aprotic solvents can reduce the extent of hydrolysis.
-
-
Formation of α-chlorocinnamate Esters: This can occur, particularly when using metal alkoxides as the base.[2]
-
Solution: The use of alternative bases like phosphazene bases can suppress the formation of these byproducts.[2]
-
Question 3: Are there alternative, potentially more scalable or "greener," synthetic routes to this compound?
While the Darzens condensation is a classical approach, modern synthetic methods offer promising alternatives for improved efficiency and sustainability.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes for Knoevenagel-type condensations, which are related to the synthesis of α-cyanoacrylates.[4] This is due to the efficient heating of polar molecules.
-
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as using a mortar and pestle or ball milling, can offer a greener alternative by reducing solvent waste and sometimes improving reaction kinetics.[4]
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Prevention | Optimize reaction conditions to minimize byproduct formation.[4] |
| Atom Economy | Explore alternative synthetic pathways with higher atom efficiency.[4] |
| Less Hazardous Chemical Synthesis | Replace strong, hazardous bases with milder, safer alternatives.[4] |
| Safer Solvents and Auxiliaries | Utilize benign solvents where possible.[4] |
| Design for Energy Efficiency | Investigate microwave-assisted or sonochemical methods to reduce energy consumption.[4] |
| Use of Renewable Feedstocks | Explore bio-based sources for starting materials.[4] |
This table illustrates potential applications of green chemistry principles and does not necessarily represent established industrial processes for this specific compound.[4]
B. Purification and Isolation
Question 4: I am struggling with the purification of my crude this compound. Column chromatography is giving me low yields and multiple fractions containing the product.
The purification of α-keto esters like this compound can be challenging due to their reactivity and potential for tautomerism.[5]
-
Degradation on Silica Gel: Standard silica gel is acidic and can cause degradation of keto esters, particularly β-keto esters, through hydrolysis or other side reactions.[5]
-
Solution:
-
Deactivated Silica: Use deactivated (neutral) silica gel, which can be prepared by treating standard silica gel with a triethylamine solution in the eluent.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or Florisil as the stationary phase.
-
-
-
Keto-Enol Tautomerism: The presence of both keto and enol tautomers can lead to band broadening and the appearance of multiple spots on a TLC plate, which can be mistaken for impurities.[5]
-
Solution: While difficult to completely avoid, running the chromatography at a lower temperature may help to minimize the interconversion rate.
-
Question 5: My final product is contaminated with alcohol byproducts that are difficult to remove by distillation. Is there a more effective purification method for large-scale production?
Yes, a patented method for purifying α-keto esters addresses the removal of secondary and tertiary alcohol impurities, which is particularly useful for industrial-scale purification.[6][7]
The process involves:
-
Esterification of Alcohol Impurities: The crude α-keto ester is treated with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst that is insoluble under the reaction conditions (e.g., montmorillonite K10).[6] This converts the more volatile alcohol impurities into less volatile esters.
-
Filtration: The solid acid catalyst is removed by simple filtration.[6]
-
Distillation: The purified α-keto ester is then separated from the less volatile esterified byproducts by distillation.[6]
This method is advantageous for large-scale operations as it avoids aqueous workups and provides high yields of the pure product.[6]
C. Analytical & Quality Control
Question 6: What are the recommended analytical methods for determining the purity of this compound and identifying impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control.
| Analytical Method | Principle | Application for this compound |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase.[8] | Suitable for determining volatile impurities and overall purity.[8] |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity and interaction with a stationary phase.[8] | A versatile method for purity determination and analysis of non-volatile impurities.[8] |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[8] | Provides a highly accurate and direct measure of purity without the need for a reference standard of the compound itself.[8] |
Example GC-FID Method Parameters: [8]
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial 100 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min).
III. Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Darzens Condensation
Caption: Decision tree for troubleshooting low yields.
Purification Strategy for Large-Scale Production
Caption: Industrial purification workflow.
IV. References
-
Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester. Retrieved from
-
MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]
-
Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from
-
(n.d.). III Analytical Methods. Retrieved from [Link]
-
Google Patents. (n.d.). US2826537A - Method for purification of ketones. Retrieved from
-
Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips?. Retrieved from [Link]
-
PMC. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]
-
Oxford Academic. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]
-
ResearchGate. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4][7]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PMC. (2022). The Production of Pyruvate in Biological Technology: A Critical Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyruvic acid. Retrieved from [Link]
-
PMC. (2021). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Retrieved from [Link]
-
ResearchGate. (2022). The Production of Pyruvate in Biological Technology: A Critical Review. Retrieved from [Link]
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction conditions on the phenylpyruvate production by the.... Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 7. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Stability issues and proper storage conditions for Ethyl 3-cyano-3-phenylpyruvate.
Welcome to the technical support center for Ethyl 3-cyano-3-phenylpyruvate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper handling of this compound. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry place. While some suppliers recommend ambient temperatures, for maximal stability and to prevent gradual degradation, we advise storage at 2-8°C, protected from light and moisture.
Q2: What is the recommended procedure for preparing solutions of this compound?
A2: It is crucial to prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The choice of solvent is critical and can impact the stability of the compound.
Q3: Are there any solvents that should be avoided?
A3: Protic solvents, especially water, should be used with caution as they can facilitate hydrolysis of the ester group over time. The presence of acidic or basic contaminants in any solvent can also accelerate degradation. The use of high-purity, anhydrous solvents is strongly recommended.
Q4: What are the visible signs of degradation of this compound?
A4: The pure compound is a white to pale yellow crystalline solid.[1] A noticeable change in color to a more pronounced yellow or brown, or a change in the physical state such as clumping or melting at room temperature, can indicate degradation. For solutions, the appearance of a precipitate or a color change may also suggest instability.
Q5: How stable is this compound in aqueous solutions?
A5: Based on the known instability of similar alpha-keto acids and their esters, this compound is expected to have limited stability in aqueous solutions.[2] The ester can undergo hydrolysis, and the molecule as a whole can be susceptible to degradation, particularly at non-neutral pH and elevated temperatures.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Poor Experimental Results
Potential Cause 1: Degradation of Solid Compound
-
Explanation: Improper storage of the solid compound, such as exposure to humidity, light, or elevated temperatures, can lead to gradual degradation. This will result in a lower effective concentration of the active compound in your experiments.
-
Solution:
-
Always store the solid compound in a desiccator at 2-8°C.
-
Before use, visually inspect the compound for any changes in color or texture.
-
If degradation is suspected, it is best to use a fresh batch of the compound.
-
Potential Cause 2: Instability in Solution
-
Explanation: this compound can degrade in solution, especially in protic solvents or in the presence of acid or base catalysts. This is a common issue with alpha-keto esters. The solvent can affect the keto-enol equilibrium, which in turn can influence the compound's reactivity and stability.[3][4]
-
Solution:
-
Prepare solutions fresh before each experiment.
-
Use anhydrous, high-purity solvents.
-
If a stock solution must be prepared, use a non-protic solvent like anhydrous DMSO or DMF, store at -80°C in small, single-use aliquots, and minimize the time the solution is kept at room temperature.
-
Issue 2: Observing Unexpected Peaks in Analytical Data (e.g., HPLC, NMR)
Potential Cause: Degradation Products
-
Explanation: The presence of unexpected peaks in your analytical data likely indicates the formation of degradation products. Based on studies of the related compound phenylpyruvic acid, potential degradation products of this compound could include phenylacetic acid and benzaldehyde, formed through oxidative degradation.[5] Hydrolysis of the ester would yield the corresponding carboxylic acid.
-
Solution:
-
Analyze a freshly prepared solution of the compound to confirm the identity of the main peak.
-
If degradation is confirmed, review your solution preparation and storage procedures.
-
Consider performing a stability study in your experimental solvent system to understand the degradation kinetics.
-
Data and Diagrams
Table 1: Summary of Storage Conditions and Signs of Degradation
| Form | Recommended Storage | Potential Signs of Degradation |
| Solid | 2-8°C, dry, dark, tightly sealed | Color change (yellow to brown), clumping, melting |
| Solution | -80°C (in anhydrous, non-protic solvent), single-use aliquots | Color change, precipitation, appearance of new peaks in analytical data |
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, based on the known degradation of phenylpyruvic acid.[5] This pathway is hypothetical and serves as a guide for identifying potential degradation products.
Caption: Potential degradation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile, dry vial.
-
Add the required volume of anhydrous DMSO (or other suitable anhydrous, non-protic solvent) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessing the Purity of a Solution
-
Prepare a fresh solution of this compound in your chosen solvent.
-
Immediately analyze the solution using a suitable analytical method, such as HPLC with UV detection or NMR spectroscopy.
-
To assess stability, analyze the solution again after a specific time interval at your experimental temperature.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
References
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 281, 134-140. [Link]
-
Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent Effect on the Keto-Enol Equilibrium of Acetoacetic Ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
Georganics. (2024). Phenylpyruvic acid – preparation and application. Retrieved from [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Phenylpyruvic acid (HMDB0000205). Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of phenylpyruvic acid. Retrieved from [Link]
-
ASABE. (2014). Conversion of Phenylalanine To Phenylpyruvic Acid By Microbial Fermentation. Retrieved from [Link]
-
OUCI. (n.d.). Solvent effects on the energetic parameters and chemical reactivity in the keto–enol tautomeric equilibrium of substituted carbonyl compounds. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
PubMed. (n.d.). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Retrieved from [Link]
-
PubMed. (n.d.). Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. Retrieved from [Link]
Sources
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize waste in Ethyl 3-cyano-3-phenylpyruvate synthetic routes.
Technical Support Center: Synthesis of Ethyl 3-cyano-3-phenylpyruvate
A Guide to Waste Minimization and Troubleshooting for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary waste streams?
A1: The most prevalent method for synthesizing this compound is the Darzens condensation , also known as the glycidic ester condensation.[1] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). In this specific synthesis, benzaldehyde and ethyl chloroacetate are the typical starting materials.
The primary waste streams associated with the traditional Darzens condensation include:
-
Solvent Waste: Large volumes of organic solvents are often used for the reaction and subsequent purification steps.
-
Basic Quenching and Wash Solutions: Aqueous solutions of bases are used to catalyze the reaction and are later neutralized, generating salt-containing aqueous waste.
-
Byproducts from Side Reactions: Inefficient reactions can lead to the formation of byproducts that require separation and disposal.
-
Purification Waste: Chromatographic purification, if required, generates significant solvent and solid waste (e.g., silica gel).
Q2: How can I apply the principles of green chemistry to minimize waste in this synthesis?
A2: Applying green chemistry principles can significantly reduce the environmental impact of this synthesis. Key strategies include:
-
Catalysis: Employing a catalyst in place of a stoichiometric amount of base can dramatically reduce waste. Phase-transfer catalysts are particularly effective in Darzens condensations.
-
Solvent Selection: Whenever possible, replace hazardous organic solvents with greener alternatives. The use of water as a solvent for the Darzens condensation has been reported and offers significant environmental benefits.
-
Atom Economy: Optimize reaction conditions to maximize the incorporation of starting material atoms into the final product, thus minimizing byproduct formation.
-
Energy Efficiency: Choose reaction conditions that proceed at ambient temperature and pressure to reduce energy consumption.
Q3: Are there any alternative, potentially greener, synthetic routes to this compound?
A3: While the Darzens condensation is the most common, an alternative synthetic pathway has been mentioned in some literature. This route involves the alkylation of a furyl group with a phenyl group, followed by the reduction of a tetronic acid intermediate.[2][3] However, detailed experimental procedures and the "greenness" of this alternative are not as well-documented as the optimized Darzens condensation. Researchers are encouraged to evaluate the overall waste profile of any alternative route before adoption.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Darzens condensation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid. 3. Incorrect Reaction Temperature: The reaction may be too cold, slowing the rate, or too warm, promoting side reactions. | 1. Use freshly prepared or properly stored base. 2. Use freshly distilled benzaldehyde. 3. Carefully control the reaction temperature, typically between 0-10°C for the initial addition. |
| Formation of a Viscous Precipitate | This is often the sodium salt of the glycidic ester intermediate, which can be difficult to stir and may hinder reaction completion.[4] | Use a more dilute reaction mixture or a solvent system that better solubilizes the intermediate. Mechanical stirring is crucial. |
| Product Fails to Decarboxylate (if this is a subsequent step) | Incomplete hydrolysis of the ester before acidification can prevent decarboxylation. | Ensure complete saponification of the ester by monitoring the reaction with TLC or HPLC before acidification. |
| Difficult Purification | The presence of unreacted starting materials and side products can complicate purification. | Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Consider a greener workup procedure, such as crystallization, to avoid chromatography. |
Experimental Protocols
Protocol 1: Traditional Darzens Condensation (Baseline for Comparison)
This protocol is a representative example of a traditional Darzens condensation and is intended to serve as a baseline for evaluating the waste-minimized protocol.
Step-by-Step Methodology:
-
In a flask equipped with a dropping funnel and a condenser, prepare a solution of sodium ethoxide in absolute ether.
-
Cool the stirred suspension of sodium ethoxide to a temperature between 0 and 10 °C.
-
Add a mixture of freshly distilled benzaldehyde and ethyl chloroacetate dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
Pour the mixture into ice-cold water.
-
Separate the ethereal layer, and extract the aqueous layer with ether.
-
Combine the ethereal extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by distillation under reduced pressure.
Protocol 2: Proposed Waste-Minimized Synthesis using Phase-Transfer Catalysis
This proposed protocol incorporates green chemistry principles to reduce waste and improve efficiency.
Step-by-Step Methodology:
-
To a mixture of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a minimal amount of a suitable solvent (e.g., toluene or, for a greener option, water), add a catalytic amount of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
With vigorous stirring, add a concentrated aqueous solution of a base, such as sodium hydroxide, dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, separate the organic layer (if using an organic solvent) or extract the product with a minimal amount of a greener solvent like ethyl acetate (if using water).
-
Wash the organic layer with a small amount of water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to avoid chromatographic purification.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed waste-minimized synthetic route.
Caption: Waste-minimized workflow for the synthesis of this compound.
Quantitative Comparison of Synthetic Routes
The following table provides an illustrative comparison of the traditional and proposed waste-minimized synthetic routes. The values for the proposed route are estimates based on typical improvements observed when implementing green chemistry principles.
| Parameter | Traditional Darzens Condensation | Proposed Waste-Minimized Route | Improvement |
| Solvent Volume | High (e.g., 10-20 mL/mmol) | Low (e.g., 2-5 mL/mmol) | ~75% Reduction |
| Base Requirement | Stoichiometric (1.0-1.5 eq) | Catalytic (0.05 eq PTC) | >95% Reduction |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | Reduced Energy |
| Purification Method | Distillation/Chromatography | Recrystallization | Reduced Waste |
| Theoretical Yield | 60-80% | 85-95% | Increased Efficiency |
References
-
Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips? Retrieved from [Link]
-
ResearchGate. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[5][6]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1987). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Retrieved from [Link]
-
MDPI. (2023). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Retrieved from [Link]
-
Frontiers. (2018). Phenylpyruvate Contributes to the Synthesis of Fragrant Benzenoid–Phenylpropanoids in Petunia × hybrida Flowers. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (2020). Darzens Reaction. Retrieved from [Link]
-
International Conference on Green Chemistry & Technology. (2018). GREENER PROTOCOLS BIOLOGICAL AND PHARMACEUTICAL COMPOUNDS. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
ResearchGate. (2012). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis and Pharmacological Activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 3. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 4. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Page loading... [guidechem.com]
- 6. 3-氰基-3-苯基丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting unexpected results in reactions with Ethyl 3-cyano-3-phenylpyruvate.
Welcome to the Technical Support Center for Ethyl 3-cyano-3-phenylpyruvate (ECPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot unexpected results and optimize your synthetic strategies.
This guide is structured in a question-and-answer format to directly address common challenges. We will delve into the causality behind experimental outcomes, offering not just solutions but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Stability and Decomposition
Question: My reaction with this compound is giving low yields or failing completely. I suspect the starting material might be decomposing. What are the common decomposition pathways for ECPP?
Answer: That's an excellent starting point for troubleshooting. This compound (ECPP) possesses two key functionalities that make it susceptible to decomposition under certain conditions: an ester and a β-keto nitrile moiety. The two primary decomposition pathways are hydrolysis and decarboxylation .
-
Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The nitrile group can also be hydrolyzed, typically under more vigorous conditions, to a carboxylic acid or an amide intermediate.[1] This can be a significant issue if your reaction conditions involve aqueous acids or bases, or even trace amounts of water in your solvents at elevated temperatures.
-
Decarboxylation: As a β-keto acid derivative (formed after hydrolysis), the resulting molecule is highly prone to decarboxylation (loss of CO2), especially upon heating.[2][3][4][5] This decomposition pathway leads to the formation of phenylacetonitrile, which may or may not react further under your conditions, leading to a complex mixture of byproducts.
dot graph "Decomposition_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ECPP [label="this compound"]; Hydrolysis_Product [label="3-Cyano-3-phenylpyruvic acid"]; Decarboxylation_Product [label="Phenylacetonitrile + CO2"]; Amide_Intermediate [label="Amide Intermediate"]; Final_Carboxylic_Acid [label="Phenylmalonic acid derivative"];
ECPP -> Hydrolysis_Product [label="H+ or OH- / H2O"]; Hydrolysis_Product -> Decarboxylation_Product [label="Heat"]; ECPP -> Amide_Intermediate [label="Harsh H+ or OH- / H2O", style=dashed]; Amide_Intermediate -> Final_Carboxylic_Acid [label="Hydrolysis", style=dashed];
{rank=same; ECPP;} {rank=same; Hydrolysis_Product; Amide_Intermediate;} {rank=same; Decarboxylation_Product; Final_Carboxylic_Acid;} } caption: "Primary decomposition pathways of ECPP."
Troubleshooting Steps:
-
Moisture Control: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
pH Control: If possible, run the reaction under neutral conditions. If an acid or base is required, consider using milder, non-aqueous alternatives.
-
Temperature Management: Avoid excessive heating. Run reactions at the lowest effective temperature.
-
Starting Material Integrity: Verify the purity of your ECPP. Older batches or improperly stored material may have already partially decomposed. Consider recrystallization if purity is in doubt.
| Parameter | Recommendation for Stability |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene) |
| Temperature | Keep as low as possible for the reaction to proceed |
| pH | Neutral. Avoid strong aqueous acids and bases. |
| Storage | Cool, dry, and dark conditions. |
Troubleshooting Specific Reactions
Knoevenagel-Type Condensations
Question: I am attempting a Knoevenagel-type condensation of ECPP with an aromatic aldehyde, but I am observing a complex mixture of products and low yield of the desired α,β-unsaturated product. What could be going wrong?
Answer: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but with a substrate as functionalized as ECPP, several side reactions can compete with the desired pathway.[6][7][8][9][10]
The intended reaction involves the deprotonation of the α-carbon of ECPP, followed by nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene. However, unexpected outcomes can arise from:
-
Self-Condensation/Dimerization: The enolate of ECPP can potentially react with another molecule of ECPP.
-
Retro-Claisen Condensation: Under strongly basic conditions, the β-dicarbonyl system can be susceptible to cleavage.
-
Decarboxylation of the Product: The Knoevenagel product, being a highly conjugated system, might undergo decarboxylation under harsh reaction conditions, especially if any hydrolysis of the ester occurs.
-
Incorrect Base/Catalyst: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will result in a slow or incomplete reaction.
dot graph "Knoevenagel_Troubleshooting" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Knoevenagel Condensation with ECPP"]; Problem [label="Low Yield / Byproducts", fillcolor="#EA4335"]; Cause1 [label="Starting Material Decomposition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Incorrect Base/Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Suboptimal Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Side Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Verify ECPP purity. Use anhydrous conditions.", shape=box, fillcolor="#34A853"]; Solution2 [label="Screen mild bases (e.g., piperidine, pyridine, Et3N).", shape=box, fillcolor="#34A853"]; Solution3 [label="Optimize temperature and reaction time.", shape=box, fillcolor="#34A853"]; Solution4 [label="Consider alternative catalysts (e.g., Lewis acids).", shape=box, fillcolor="#34A853"];
Start -> Problem; Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Problem -> Cause4; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; Cause2 -> Solution4; } caption: "Troubleshooting workflow for Knoevenagel condensations."
Recommended Protocol for Knoevenagel Condensation:
-
Reactants: To a solution of the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous toluene (5 mL/mmol of aldehyde), add a catalytic amount of piperidine (0.1 eq).
-
Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heating: Reflux the mixture and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture, wash with dilute HCl to remove the piperidine, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of Heterocycles
Question: I am trying to synthesize a pyrazolone or a similar heterocycle by reacting ECPP with hydrazine, but the reaction is messy. What are the potential pitfalls?
Answer: The reaction of β-dicarbonyl compounds with dinucleophiles like hydrazine is a classic method for heterocycle synthesis. In the case of ECPP, you have three electrophilic centers: the two carbonyl carbons and the nitrile carbon. Hydrazine, being a dinucleophile, can react in various ways, leading to a mixture of regioisomers or undesired products.
Potential Issues:
-
Regioselectivity: Hydrazine can react with either the ketone or the ester carbonyl first. The initial condensation product can then undergo cyclization in different ways.
-
Reaction with the Nitrile Group: Hydrazine can also react with the nitrile group to form an amidrazone, which can then participate in cyclization.
-
Formation of Hydrazones: Simple condensation of hydrazine with the ketonic carbonyl to form a stable hydrazone without subsequent cyclization can be a competing pathway.
Suggested Approach for Controlled Heterocycle Synthesis:
To favor the formation of the desired pyridazinone derivative, a stepwise approach is often more successful than a one-pot reaction.
-
Initial Condensation: React ECPP with hydrazine at a low temperature (e.g., 0 °C to room temperature) in a protic solvent like ethanol. This will favor the formation of the initial hydrazone at the more reactive keto-carbonyl.
-
Cyclization: After the initial condensation is complete (as monitored by TLC), gently heat the reaction mixture to promote cyclization. The use of a mild acid or base catalyst at this stage can sometimes facilitate the ring-closing step.
dot graph "Heterocycle_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ECPP [label="this compound"]; Hydrazine [label="Hydrazine"]; Step1 [label="Low Temp Condensation\n(Ethanol, 0°C -> RT)"]; Intermediate [label="Hydrazone Intermediate"]; Step2 [label="Cyclization\n(Heat, +/- catalyst)"]; Product [label="Pyridazinone Derivative"]; Side_Product1 [label="Regioisomers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product2 [label="Amidine Derivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
ECPP -> Step1; Hydrazine -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Step2 -> Side_Product1 [style=dashed]; Step2 -> Side_Product2 [style=dashed]; } caption: "Stepwise approach for pyridazinone synthesis."
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. The Knoevenagel condensation reactions of various aromatic aldehydes... [Link]
-
Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites. [Link]
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]
-
ACS Publications. Highly Selective Oxidation of Ethyl Lactate to Ethyl Pyruvate Catalyzed by Mesoporous Vanadia–Titania. [Link]
-
YouTube. Chapter 21.5 Decarboxylation of beta-keto acids. [Link]
-
PubMed. Ethyl pyruvate. [Link]
-
YouTube. Decarboxylation Reaction Mechanism. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. This compound 97 6362-63-6 [sigmaaldrich.com]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Solvent Selection for Ethyl 3-cyano-3-phenylpyruvate Synthesis
Introduction: Ethyl 3-cyano-3-phenylpyruvate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Achieving high reaction efficiency—maximizing yield and minimizing impurities—is paramount for process viability. A critical, yet often underestimated, factor governing the success of its synthesis is the choice of solvent. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and systematically optimizing solvent conditions for this reaction.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the most common reaction to synthesize this compound?
The synthesis of this compound, which has the chemical formula C₁₂H₁₁NO₃, typically involves a condensation reaction.[1][2][3] While several routes exist, a prevalent method is the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, followed by an oxidation step. Another common pathway is the Darzens condensation of an α-halo ester with a carbonyl compound.[4][5] Understanding the specific mechanism is crucial as it dictates the nature of the intermediates and transition states, which are highly influenced by the solvent environment.
Q2: Why is solvent selection so critical for this reaction's efficiency?
The solvent does more than just dissolve reactants; it actively participates in the reaction's progression by:
-
Stabilizing Intermediates: Condensation reactions like the Knoevenagel and Darzens proceed through charged intermediates (enolates, aldolates).[4][5] Polar solvents can stabilize these species, accelerating the reaction rate.
-
Influencing Reaction Pathway: The solvent can affect the equilibrium between different reaction intermediates, potentially favoring the desired product pathway over side reactions.[6]
-
Mediating Catalyst Activity: If a base catalyst is used, the solvent affects its dissociation and reactivity, thereby influencing the overall kinetics.
-
Controlling Solubility: Ensuring all reactants and catalysts remain in the solution phase is essential for a homogeneous and efficient reaction.
Q3: What are the key solvent properties to consider?
The three most important properties are:
-
Polarity: This is the most significant factor. Polar solvents are generally favored for these reactions. Polarity can be further divided into:
-
Polar Aprotic: (e.g., DMF, Acetonitrile, DMSO). These solvents possess dipoles but lack acidic protons. They are excellent at solvating cations and accelerating reactions with anionic nucleophiles.
-
Polar Protic: (e.g., Ethanol, Methanol). These solvents have acidic protons (O-H, N-H) and can hydrogen bond. While they can stabilize charged species, they may also protonate and deactivate strong bases or nucleophiles, sometimes slowing the reaction.[7]
-
-
Boiling Point: The solvent's boiling point determines the maximum temperature for the reaction, which can be critical for overcoming activation energy barriers.
-
Solubility: The solvent must effectively dissolve benzaldehyde, ethyl cyanoacetate, and the chosen catalyst at the reaction temperature.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
Q1: My reaction yield is consistently low. What's the first solvent-related parameter I should check?
Answer: The most common cause of low yield is an inappropriate solvent polarity.[8][9] If your reaction is sluggish or stalling, it's likely the solvent is not adequately stabilizing the reaction intermediates.
Recommended Action: If you are using a non-polar solvent (e.g., Toluene, Hexane), switch to a polar aprotic solvent. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent starting points as they are known to significantly improve rates and yields in Knoevenagel condensations.[7][10] Polar aprotic solvents favor the initial deprotonation step and also accelerate the subsequent dehydration or elimination step.[6][7]
Q2: I'm observing significant side product formation. How can the solvent help improve selectivity?
Answer: Side product formation often arises when reaction intermediates are able to follow alternative reaction pathways. The solvent environment can be tuned to favor the desired pathway.
Recommended Action:
-
Switch from Protic to Aprotic: If you are using a polar protic solvent like ethanol, the solvent itself can sometimes participate in side reactions or interfere with the base catalyst. Switching to a polar aprotic solvent like acetonitrile can lead to cleaner reactions and higher selectivity for the desired product.[7]
-
Moderate Polarity: In some cases, highly polar solvents like DMSO can promote undesired side reactions. If you suspect this, consider a solvent with intermediate polarity, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
Q3: My reaction is very slow or doesn't go to completion. What should I try?
Answer: A slow reaction rate points to a high activation energy, which can be addressed by solvent choice and temperature.
Recommended Action:
-
Increase Polarity: As discussed, increasing solvent polarity often accelerates the reaction. A direct relationship between solvent polarity and reaction kinetics has been observed, with higher polarity leading to faster product formation.[6]
-
Increase Temperature: Select a solvent with a higher boiling point to safely increase the reaction temperature. For example, if you are using THF (BP: 66°C), switching to DMF (BP: 153°C) or Dioxane (BP: 101°C) allows for a much wider temperature range to be explored. Always monitor for potential product decomposition at higher temperatures.
Q4: The reaction workup is difficult, leading to product loss. Can solvent choice simplify this?
Answer: Absolutely. The ideal solvent not only improves the reaction but also facilitates product isolation.
Recommended Action:
-
Consider Miscibility: If your workup involves an aqueous wash, using a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) can simplify the separation process.
-
Consider Volatility: Solvents with lower boiling points (e.g., DCM, Acetone, Ethyl Acetate) are easier to remove under vacuum, which can prevent product degradation during prolonged heating on a rotary evaporator. If you are using a high-boiling solvent like DMF or DMSO, ensure your product is stable and consider alternative purification methods like precipitation or crystallization.
Diagram: Troubleshooting Workflow for Low Reaction Efficiency
This decision tree provides a logical workflow for addressing common issues in the synthesis of this compound by modifying the solvent.
Caption: Troubleshooting Decision Tree for Solvent Optimization.
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for your reaction.
Objective: To compare the effect of different solvent classes on the yield and purity of this compound.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Solvents for screening (see table below)
-
Reaction vials suitable for parallel synthesis
-
Stir plate and stir bars
-
TLC plates and developing chamber
-
Analytical equipment (HPLC or GC-MS) for quantitative analysis
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the limiting reagent (e.g., benzaldehyde) and the catalyst in a larger, inert solvent to ensure accurate dispensing.
-
Set Up Reactions: In separate, labeled reaction vials, add a stir bar.
-
Dispense Reactants: To each vial, add an equimolar amount of ethyl cyanoacetate.
-
Add Solvents: Add 2 mL of each screening solvent to its respective vial.
-
Vial 1: Toluene (Non-Polar)
-
Vial 2: Dichloromethane (DCM) (Polar Aprotic, Low BP)
-
Vial 3: Acetonitrile (MeCN) (Polar Aprotic)
-
Vial 4: Dimethylformamide (DMF) (Polar Aprotic, High BP)
-
Vial 5: Ethanol (EtOH) (Polar Protic)
-
-
Initiate Reaction: Add the catalyst (e.g., 0.1 equivalents of piperidine) to each vial.
-
Run and Monitor: Stir all reactions at a consistent temperature (e.g., 50°C). Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours). Note the consumption of starting material and the formation of the product spot.
-
Quench and Workup: Once a reaction reaches completion (or after a set time, e.g., 8 hours), quench it with a mild acid (e.g., 1M HCl). Perform a standardized liquid-liquid extraction with ethyl acetate.
-
Analyze Results: Analyze the organic extracts by HPLC or GC-MS to determine the relative yield and purity of the product in each solvent.
Data Interpretation: Expected Outcomes of Solvent Screening
The following table summarizes the properties of common solvents and their expected impact on the synthesis.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Expected Outcome |
| Toluene | Non-Polar | 2.4 | 111 | Slow reaction rate, potentially low yield. Often used for azeotropic water removal. |
| DCM | Polar Aprotic | 3.1 | 40 | Moderate rate. Good for reactions at or below room temperature. Easy workup. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Often a top performer. Fast reaction rate and high selectivity.[7][10] |
| DMF | Polar Aprotic | 6.4 | 153 | Often a top performer. Very fast reaction, allows for high temperatures. Can be difficult to remove.[7] |
| Ethanol | Polar Protic | 4.3 | 78 | Moderate to slow rate. Potential for side reactions due to the protic nature interfering with the base.[6][7] |
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Harriman, A., et al. (n.d.). The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: A prototypic donor-acceptor system. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Harriman, A., et al. (1996). The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]
-
Karothu, D. P., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, May 20). The Darzens Reaction: Mechanism Monday #37! [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
De Vleeschouwer, F., et al. (2012). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, April 1). Can You Figure Out the Mechanism of the Darzens Reaction? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC. Retrieved from [Link]
-
Wirsching, P., et al. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. PubMed. Retrieved from [Link]
Sources
- 1. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Analytical Data for Ethyl 3-cyano-3-phenylpyruvate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-cyano-3-phenylpyruvate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and interpretation assistance for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Our goal is to move beyond simple data reporting and offer insights into the causality behind the analytical results, helping you navigate common challenges encountered during characterization.
Core Molecular Profile: this compound
Understanding the fundamental properties of a molecule is the first step in accurate data interpretation. This compound is a β-ketoester, a class of compounds known to exhibit keto-enol tautomerism, which is a critical factor in spectral analysis.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3][4] |
| CAS Number | 6362-63-6 | [5] |
| Appearance | Solid | [4] |
| Melting Point | 124-128 °C | [4][6] |
Keto-Enol Tautomerism
The presence of a 1,3-dicarbonyl-like structure allows the molecule to exist in equilibrium between its keto and enol forms. This equilibrium is dynamic and highly dependent on factors like solvent polarity and temperature.[7][8] This phenomenon is often the primary source of "unexpected" signals in NMR spectra.
Caption: Keto-enol equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[9] However, its power lies in correct interpretation.
Expected ¹H and ¹³C NMR Data (Keto Form in CDCl₃)
The following table provides predicted chemical shifts. Note that actual values can vary based on solvent, concentration, and instrument calibration.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.30 - 7.50 | m | 5H | Ar-H |
| Methine-H | 5.10 | s | 1H | -CH(CN)Ph |
| Methylene-H | 4.30 | q | 2H | -OCH₂CH₃ |
| Methyl-H | 1.35 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl (Ester) | 165 | C=O |
| Carbonyl (Ketone) | 190 | C=O |
| Phenyl-C (ipso) | 132 | Ar-C |
| Phenyl-C | 128 - 130 | Ar-CH |
| Cyano-C | 117 | -CN |
| Methylene-C | 63 | -OCH₂CH₃ |
| Methine-C | 50 | -CH(CN)Ph |
| Methyl-C | 14 | -OCH₂CH₃ |
FAQs & Troubleshooting: ¹H NMR
Q1: My ¹H NMR spectrum shows more peaks than predicted, especially in the 5.0-6.0 ppm and 10-12 ppm regions. What is happening? A: This is the classic signature of keto-enol tautomerism. The keto-enol equilibrium is often slow on the NMR timescale, allowing you to see signals for both distinct species.[7]
-
Keto Form: You will see the expected sharp singlet for the α-proton (-CH) around 5.1 ppm.
-
Enol Form: You will likely see a new, smaller singlet for the vinylic proton around 5.0-6.0 ppm and a very broad signal for the enolic hydroxyl (-OH) proton far downfield (10-12 ppm) due to intramolecular hydrogen bonding.[1]
-
Troubleshooting Step: The ratio of the integrals for the keto α-proton and the enol vinylic proton will give you the equilibrium constant (Keq) in that specific solvent. Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) to see a shift in the equilibrium, which can confirm your hypothesis.[2]
Q2: How can I confirm the identity of a broad peak I suspect is the enol -OH or water? A: This is a common and important question. The definitive test is a D₂O shake.[10]
-
Protocol: Add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.
-
Expected Result: Protons on heteroatoms (like -OH or -NH) are exchangeable. The deuterium from D₂O will swap with the proton, and since deuterium is not observed in ¹H NMR, the peak will disappear or significantly diminish. A water peak (typically ~1.55 ppm in CDCl₃) will also disappear.
Q3: The integration for my aromatic region is not a clean 5H, and my baseline is noisy. What are the likely causes? A: Several factors can cause this.
-
Poor Signal-to-Noise: If your sample is too dilute, the signal intensity will be low, leading to inaccurate integration and a noisy baseline.[11] The solution is to use a more concentrated sample or increase the number of scans during acquisition.
-
Peak Overlap: In some solvents, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with your aromatic signals, distorting the integration.[10] Consider using a different solvent like acetone-d₆ if this is an issue.
-
Broad Peaks: If your peaks are broad, the integration can be less accurate. Peak broadening can be caused by poor instrument shimming, low sample solubility, or the sample being too concentrated.[10]
Q4: I see signals for ethyl acetate or ethanol in my spectrum, but my reaction didn't use them as a solvent. A: These are common impurities. The synthesis of this compound often involves a Claisen condensation using sodium ethoxide in ethanol, followed by workup with ethyl acetate.[12] Even after purification, trace amounts can remain. Adding a small amount of dichloromethane and re-evaporating under vacuum can sometimes help remove residual ethyl acetate.[10]
Mass Spectrometry (MS) Guide
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis.[13]
Expected Molecular Ion and Key Fragments (Electron Ionization - EI)
The molecular formula C₁₂H₁₁NO₃ gives an exact mass of 217.0739 g/mol .[3]
| m/z | Ion Formula | Identity / Likely Loss |
| 217 | [C₁₂H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 188 | [C₁₁H₈NO₂]⁺ | Loss of •C₂H₅ (from ethyl group) |
| 172 | [C₁₀H₉N₂O]⁺ | Loss of •OC₂H₅ (ethoxy radical) |
| 144 | [C₉H₆NO]⁺ | Loss of CO₂ from m/z 188 |
| 116 | [C₈H₆N]⁺ | Loss of CO from m/z 144 (benzonitrile cation) |
| 103 | [C₇H₅N]⁺˙ | Benzonitrile radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The initial cleavages often occur around the ester functional group.
Caption: Proposed EI-MS fragmentation of this compound.
FAQs & Troubleshooting: Mass Spectrometry
Q1: I don't see a peak at m/z 217. Does this mean my sample is not the target compound? A: Not necessarily. In high-energy ionization techniques like Electron Ionization (EI), the molecular ion can be unstable and fragment so completely that it is not observed, or its peak is very weak.[14] This is common for molecules with multiple functional groups.
-
Troubleshooting Step: Use a "soft" ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and are excellent for observing the molecular ion, often as a protonated molecule [M+H]⁺ at m/z 218 or a sodiated adduct [M+Na]⁺ at m/z 240.[15]
Q2: I see a small peak at m/z 218. What is it? A: This is the M+1 peak, and it's a valuable confirmation of your molecular ion. It arises from the natural abundance (about 1.1%) of the ¹³C isotope.[14] The presence of an M+1 peak with an intensity of approximately 13.2% of the M+ peak (12 carbons x 1.1%) would strongly support the assigned molecular formula.
Q3: My signal intensity is very poor and inconsistent. A: Poor signal intensity is a frequent issue in MS.[11]
-
Sample Concentration: The sample may be too dilute. Prepare a more concentrated solution. Conversely, a sample that is too concentrated can cause "ion suppression," where different components compete for ionization, reducing the signal of your target analyte. Diluting the sample can sometimes paradoxically improve the signal.
-
Ionization Efficiency: Your compound may not ionize well under the current conditions. Adjust the ionization source parameters, such as the capillary voltage or gas flow in ESI, or try a different ionization method altogether.[11]
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Regular calibration with known standards is crucial for mass accuracy.[11]
Recommended Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Select Solvent: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Be aware that the solvent choice can affect the keto-enol equilibrium.[2]
-
Prepare Sample: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolve: Cap the NMR tube and invert it several times to dissolve the sample. If necessary, use gentle vortexing or sonication. A clear, homogenous solution is required for high-quality spectra.[10]
-
Acquire Data: Insert the tube into the NMR spectrometer and follow standard procedures for locking, shimming, and acquiring the ¹H and ¹³C spectra.
Protocol 2: ESI-MS Sample Preparation
-
Prepare Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to make a 1 mg/mL stock solution.
-
Prepare Working Solution: Dilute the stock solution significantly. A typical starting concentration for ESI-MS is 1-10 µg/mL. Dilute 10 µL of the stock solution into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for a 10 µg/mL solution. Formic acid is often added to promote protonation and the formation of [M+H]⁺ ions.
-
Analyze: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Optimize Parameters: Adjust source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 218.[11]
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
OpenStax (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. [Link]
-
Compound Interest (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
Interpretation Of Mass Spectra Of Organic Compounds. Interpreting Mass Spectra of Organic Compounds: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22845, this compound. [Link]
-
Chemistry Steps. NMR Practice Problems – Solving Strategies. [Link]
-
Vrána, J., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]
-
Li, L., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Van-der-Veen, A. M., et al. (2001). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-氰基-3-苯基丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. gmi-inc.com [gmi-inc.com]
- 12. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 13. compoundchem.com [compoundchem.com]
- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 15. fiveable.me [fiveable.me]
Validation & Comparative
Spectroscopic data (NMR, IR, MS) for Ethyl 3-cyano-3-phenylpyruvate.
An In-Depth Guide to the Spectroscopic Characterization of Ethyl 3-cyano-3-phenylpyruvate: A Comparative Analysis
In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. This compound, a highly functionalized α-keto ester, presents a unique analytical challenge due to its combination of a ketone, an ester, a nitrile, and a phenyl group.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 6362-63-6), offering insights into its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) profiles.[2][3] Furthermore, we will compare its synthetic accessibility and spectroscopic features with alternative α-keto esters, providing researchers with a robust framework for its identification and utilization.
Molecular Profile of this compound
This compound, with the IUPAC name ethyl 3-cyano-2-oxo-3-phenylpropanoate, is a white to pale yellow crystalline solid with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[3][4][5] Its structure, featuring a chiral center at the carbon bearing the cyano and phenyl groups, makes it a valuable building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6362-63-6 | [2][3][6] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 217.22 g/mol | [2][3][7] |
| IUPAC Name | ethyl 3-cyano-2-oxo-3-phenylpropanoate | [3] |
| Melting Point | 124-128 °C | [4][7] |
| Appearance | White to pale yellow solid/crystals | [1][5] |
Spectroscopic Data and Interpretation
The elucidation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation:
The EI mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 217. The fragmentation pattern provides valuable structural information.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Structural Information |
| 217 | [C₁₂H₁₁NO₃]⁺ | Molecular Ion (M⁺) |
| 172 | [M - OEt]⁺ | Loss of the ethoxy group |
| 144 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl group |
| 116 | [C₆H₅CH(CN)]⁺ | Phenylacetonitrile fragment |
| 103 | [C₆H₅C≡O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition : An IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The detector measures the attenuated IR beam.
-
Spectrum Generation : A spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated.
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.[3]
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~2250-2240 | C≡N stretch | Nitrile |
| ~1740-1720 | C=O stretch | α-Keto group |
| ~1750-1735 | C=O stretch | Ester |
| ~1600, ~1495 | C=C stretch | Aromatic ring |
| ~1250-1000 | C-O stretch | Ester |
The presence of two distinct carbonyl peaks for the ketone and ester is a key diagnostic feature, although they may overlap. The sharp, medium-intensity peak for the nitrile group is also a clear indicator of its presence.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnetic field, and a radiofrequency pulse is applied. The resulting signal (Free Induction Decay) is detected.
-
Data Processing : A Fourier transform is applied to the FID to generate the NMR spectrum.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 7.6-7.4 (m, 5H): Aromatic protons of the phenyl group. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.
-
δ 5.5 (s, 1H): The methine proton (CH) adjacent to the phenyl and cyano groups. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl, phenyl, and cyano groups. It is expected to be a singlet as there are no adjacent protons.
-
δ 4.3 (q, 2H, J = 7.1 Hz): The methylene protons (-OCH₂-) of the ethyl ester. The quartet splitting is due to coupling with the adjacent methyl protons.
-
δ 1.3 (t, 3H, J = 7.1 Hz): The methyl protons (-CH₃) of the ethyl ester. The triplet splitting is due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~185: Ketone carbonyl carbon (C=O). Carbonyl carbons are highly deshielded and appear far downfield.[9]
-
δ ~162: Ester carbonyl carbon (C=O).
-
δ ~135-128: Aromatic carbons of the phenyl group.
-
δ ~115: Nitrile carbon (C≡N).
-
δ ~63: Methylene carbon (-OCH₂-) of the ethyl ester.
-
δ ~50: Methine carbon (-CH(CN)Ph).
-
δ ~14: Methyl carbon (-CH₃) of the ethyl ester.
Comparison with Alternative α-Keto Esters
The synthesis and characterization of this compound can be contextualized by comparing it with other α-keto esters.
Synthesis Methods
While this compound is typically synthesized via the condensation of phenylacetonitrile and ethyl oxalate[1], a variety of methods exist for the synthesis of α-keto esters in general.
Table 4: Comparison of Synthetic Routes to α-Keto Esters
| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Source(s) |
| Condensation (for the title compound) | Phenylacetonitrile, Ethyl oxalate | NaOEt or NaH | Direct, high functional group tolerance | Requires strong base | [1] |
| Friedel-Crafts Acylation | Aromatic hydrocarbon, Ethyl oxalyl chloride | Lewis acid (e.g., AlCl₃) | Good for aryl α-keto esters | Limited to electron-rich aromatics | [10] |
| Oxidation of α-Hydroxy Esters | α-Hydroxy ester | Oxidizing agent (e.g., PCC, Swern) | Readily available starting materials | Use of stoichiometric, often toxic, oxidants | [10] |
| Aerobic Deacylation | Substituted acetoacetate esters | Cu(II) catalyst, air | Mild, environmentally friendly | Substrate-specific | [11] |
| Oxidative Esterification | Acetophenones | I₂, K-xanthate or Cu-catalyst, O₂ | Uses simple starting materials | May require specific catalysts | [12] |
The choice of synthetic route depends on the desired substitution pattern and the principles of green chemistry. Newer methods, such as copper-catalyzed aerobic reactions, offer more sustainable alternatives to traditional oxidation methods.[11][12]
Spectroscopic Comparison
The presence of the cyano group in this compound provides a distinct spectroscopic handle.
-
IR Spectroscopy : The sharp C≡N stretch around 2250 cm⁻¹ is a clear distinguishing feature not present in other α-keto esters like ethyl benzoylformate.
-
NMR Spectroscopy : The α-proton in this compound is significantly deshielded due to the combined electron-withdrawing effects of the carbonyl, phenyl, and cyano groups. In a simple alkyl α-keto ester, this proton would be absent or, if present, would appear at a different chemical shift.
-
Mass Spectrometry : The fragmentation pattern, particularly the presence of fragments containing the cyano group, is unique to this class of compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous method for its structural confirmation. The combination of a distinct molecular ion and fragmentation pattern in mass spectrometry, characteristic vibrational modes for the nitrile and two carbonyl groups in IR spectroscopy, and a predictable set of resonances in ¹H and ¹³C NMR spectroscopy creates a unique spectroscopic fingerprint. By understanding these features and comparing them to related α-keto esters, researchers can confidently identify and utilize this versatile building block in their synthetic endeavors.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available from: [Link]
-
This compound | C12H11NO3 | CID 22845 - PubChem. Available from: [Link]
-
Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC. Available from: [Link]
-
Methods for the Synthesis of α-Keto Esters | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available from: [Link]
-
Different synthetic approaches toward α-keto esters - ResearchGate. Available from: [Link]
-
This compound - Stenutz. Available from: [Link]
-
The α-cyano-α-phenylacetic acid keto-enol system. Flash photolytic generation of the enol in aqueous solution and determination of the keto- enol equilibrium constants and acid dissociation constants interrelating all keto and enol forms in that medium - ResearchGate. Available from: [Link]
-
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester - NIST WebBook. Available from: [Link]
-
This compound (C12H11NO3) - PubChemLite. Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
Table 1 from The .alpha.-cyano-.alpha.-phenylacetic acid keto-enol system... | Semantic Scholar. Available from: [Link]
-
4‐Cyano‐α‐methyl‐l‐phenylalanine as a Spectroscopic Marker... | Request PDF - ResearchGate. Available from: [Link]
-
Spectroscopic analysis of aldehydes and ketones - YouTube. Available from: [Link]
-
Spectroscopy of Ketones and Aldehydes - YouTube. Available from: [Link]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 3. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. This compound 97 6362-63-6 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 11. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
A Comparative Analysis of Ethyl 3-cyano-3-phenylpyruvate and Established Antiviral Agents Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral therapeutics, a diverse array of chemical entities are under constant investigation. This guide provides a comparative overview of Ethyl 3-cyano-3-phenylpyruvate, a compound with noted anti-influenza properties, and a selection of well-established antiviral drugs. While direct quantitative efficacy data for this compound is not extensively available in public literature, this analysis will focus on its potential mechanism of action as a pyruvate derivative and contrast it with the known mechanisms and efficacy of Oseltamivir, Zanamivir, Favipiravir, and Amantadine. This guide aims to provide a framework for researchers to position this compound in the broader landscape of anti-influenza drug discovery and to highlight avenues for future investigation.
Introduction to this compound
This compound is a pyruvate derivative that has been identified as having in vitro activity against the influenza virus.[1] Pyruvate and its derivatives are of increasing interest in virology, not for direct antiviral action, but for their potential to modulate the host's immune and metabolic responses to infection.[2][3][4][5][6] Research suggests that sodium pyruvate can ameliorate the effects of influenza A virus infection by acting on the host's immune response and metabolic pathways, rather than directly inhibiting viral replication.[2][5] This positions this compound as a potential host-targeted therapeutic, a strategy that could offer a broader spectrum of activity and a higher barrier to the development of viral resistance. However, it is crucial to note the current lack of specific 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) data for this compound, which are essential for a definitive assessment of its antiviral efficacy and therapeutic window.
Established Anti-Influenza Agents: A Mechanistic and Efficacy Overview
A meaningful comparison requires a solid understanding of the current standards of care and other investigational compounds. The following sections detail the mechanisms of action and reported efficacy of four key anti-influenza drugs.
Neuraminidase Inhibitors: Oseltamivir and Zanamivir
Mechanism of Action: Oseltamivir and Zanamivir are potent and specific inhibitors of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells.[7][8][9][10] By blocking neuraminidase, these drugs prevent the spread of the virus to other cells, effectively halting the progression of the infection.[11][12]
Efficacy: The 50% inhibitory concentrations (IC50) for Oseltamivir and Zanamivir are typically in the low nanomolar range, demonstrating their high potency against a variety of influenza A and B strains. For instance, against influenza A/H1N1 and A/H3N2 strains, Oseltamivir has reported IC50 values ranging from 0.2 to 2.2 nM.[13][14] Zanamivir shows similar potency, with IC50 values for influenza A and B viruses generally ranging from 0.64 to 7.9 nM.[15][16]
RNA-Dependent RNA Polymerase (RdRp) Inhibitor: Favipiravir
Mechanism of Action: Favipiravir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral RNA genome.[11][17][18][19] After being converted to its active form within the cell, Favipiravir is incorporated into the growing viral RNA chain, leading to lethal mutagenesis and the inhibition of viral replication.[18]
Efficacy: Favipiravir has demonstrated potent activity against a wide range of influenza A, B, and C viruses, including strains resistant to other antiviral drugs.[18][19][20] Its IC50 for inhibiting influenza viral RdRp activity is approximately 341 nM.[17][21] In cell-based assays, the 50% effective concentrations (EC50s) of Favipiravir against various influenza strains range from 0.014 to 0.55 µg/mL.[17][18][20] A key advantage of Favipiravir is its high selectivity index, with a 50% cytotoxic concentration (CC50) in Madin-Darby canine kidney (MDCK) cells greater than 2,000 µg/mL.[18]
M2 Ion Channel Blocker: Amantadine
Mechanism of Action: Amantadine targets the M2 ion channel protein of influenza A viruses.[7][8][9][22] This channel is essential for the uncoating of the virus once it has entered the host cell by allowing the influx of protons into the viral core. By blocking this channel, Amantadine prevents the release of the viral genome into the cytoplasm, thereby inhibiting viral replication.[12] It is important to note that Amantadine is not effective against influenza B viruses, which lack the M2 protein.[23]
Efficacy: While historically significant, the clinical utility of Amantadine has been severely limited by the widespread development of resistant influenza A strains.[23][24] When effective, it can reduce the duration of fever and other symptoms if administered within 48 hours of onset.[25]
Comparative Analysis of Antiviral Mechanisms
The primary distinction between this compound and the established antiviral drugs lies in their therapeutic targets. Oseltamivir, Zanamivir, Favipiravir, and Amantadine are all direct-acting antivirals that target specific viral proteins. In contrast, the potential mechanism of this compound, as a pyruvate derivative, is likely host-centric.
dot
Caption: Comparative overview of antiviral mechanisms.
This fundamental difference in approach has significant implications:
-
Spectrum of Activity: Direct-acting antivirals are often highly specific to certain viruses or even strains. Host-targeted therapies, by modulating conserved host pathways, have the potential for broader-spectrum activity against a range of viruses.
-
Resistance: Viruses can rapidly evolve to develop resistance to direct-acting antivirals through mutations in the target protein. The emergence of resistance to host-targeted therapies is considered to be less likely as it would require the virus to adapt to changes in the host's fundamental cellular processes.
-
Therapeutic Window: Direct-acting antivirals are typically most effective when administered early in the course of infection. Host-targeted therapies that modulate the immune response may have a wider therapeutic window, potentially being effective even when administered later in the infection.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the available in vitro efficacy data for the established antiviral compounds against influenza virus. A similar quantitative assessment for this compound is a critical next step for its development.
| Compound | Target | Virus Type(s) | IC50 Range | CC50 | Selectivity Index (SI) |
| Oseltamivir | Neuraminidase | Influenza A & B | 0.2 - 13 nM[13][14] | >10,000 nM | High |
| Zanamivir | Neuraminidase | Influenza A & B | 0.64 - 7.9 nM[15][16] | >10,000 nM | High |
| Favipiravir | RNA Polymerase (RdRp) | Influenza A, B & C | 0.014 - 0.55 µg/mL (EC50)[17][18] | >2,000 µg/mL[18] | >3,600 |
| Amantadine | M2 Ion Channel | Influenza A | Variable (widespread resistance) | >100 µM | Low to Moderate |
| This compound | Host-targeted (potential) | Influenza A | Data not available | Data not available | Data not available |
Standardized Experimental Protocols for Antiviral Efficacy Testing
To facilitate the direct comparison of this compound with other antiviral compounds, standardized in vitro assays are essential. The following protocols outline the determination of IC50 and CC50 values.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Culture: Plate Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the various concentrations of the compound. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Use a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.
-
Data Analysis: Plot cell viability against compound concentration and determine the CC50 value, the concentration at which cell viability is reduced by 50%.
Antiviral Assay (IC50 Determination) - Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of the virus.
Methodology:
-
Cell Culture: Plate MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound. Include a "virus only" control (no compound).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
dot
Caption: Workflow for determining antiviral efficacy.
Conclusion and Future Directions
This compound represents an intriguing compound with potential anti-influenza activity. While the current body of evidence points towards a promising host-targeted mechanism of action, the lack of robust quantitative efficacy and cytotoxicity data is a significant gap in our understanding. To fully assess its potential as a therapeutic agent, future research should prioritize:
-
In vitro efficacy studies: Determining the IC50 and CC50 of this compound against a panel of influenza A and B strains using standardized assays.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways within the host cell that are modulated by the compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of influenza infection.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound and its derivatives as a novel class of anti-influenza therapeutics.
References
-
Gubareva, L. V., et al. (2001). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 45(12), 3403–3408. [Link]
-
Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]
-
Mendenhall, M., et al. (2011). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 55(6), 2849–2857. [Link]
-
Universal Biologicals. Favipiravir. [Link]
-
World Health Organization. (2022). WHO Guidelines for Pharmacological Management of Pandemic Influenza. In Clinical practice guidelines for influenza. NCBI Bookshelf. [Link]
-
Bantia, S., et al. (2001). Comparison of IC50s and IC90s of RWJ-270201, oseltamivir carboxylate, and zanamivir against various influenza neuraminidases. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. [Link]
-
Kageyama, T., et al. (2017). In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons. Journal of Infection and Chemotherapy, 23(10), 703-708. [Link]
-
Sleeman, K., et al. (2010). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 48(2), 685–691. [Link]
-
Gubareva, L. V., et al. (2000). Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants. Antimicrobial Agents and Chemotherapy, 44(12), 3242–3247. [Link]
-
ResearchGate. IC50 for oseltamivir and zanamivir, kinetic neuraminidase affinity and the presence of different amino acid in N1 for A(H1N1) reference vaccine strains from 1977. [Link]
-
Krol, E., et al. (2022). Antiviral Drugs in Influenza. Viruses, 14(3), 553. [Link]
-
Centers for Disease Control and Prevention. (2022). About Influenza Antiviral Medications. [Link]
-
Wikipedia. Antiviral drug. [Link]
-
Kiso, M., et al. (2010). Oseltamivir-Resistant Influenza A Viruses Circulating in Japan. PLoS Pathogens, 6(11), e1001194. [Link]
-
Mishin, V. P., et al. (2005). Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors. Antimicrobial Agents and Chemotherapy, 49(10), 4075–4080. [Link]
-
ResearchGate. Median IC50s of oseltamivir, zanamivir and peramivir obtained by the NSRC-Is during four influenza seasons (2011–15). [Link]
-
Reel, J. M., et al. (2021). Sodium Pyruvate Ameliorates Influenza A Virus Infection In Vivo. Viruses, 13(1), 108. [Link]
-
ResearchGate. The 50% effective concentration (EC50) of amantadine, ribavirin, and oseltamivir carboxylate as single agents and in double and triple combinations against 2009 H1N1 A/California/10/09 (CA10) as determined by Neutral Red assay. [Link]
-
Reel, J. M., et al. (2020). Sodium Pyruvate Ameliorates Influenza A Virus Infection In Vivo. bioRxiv. [Link]
-
Dolin, R., et al. (1982). Prevention, management, and control of influenza. Role of amantadine. The American Journal of Medicine, 72(4), 515-518. [Link]
-
Reel, J. M., et al. (2020). Sodium Pyruvate Ameliorates Influenza A Virus Infection In Vivo. bioRxiv. [Link]
-
Abusalamah, H., et al. (2020). Pyruvate affects inflammatory responses of macrophages during influenza A virus infection. Virus Research, 286, 198088. [Link]
-
Wikipedia. NMDA receptor antagonist. [Link]
-
Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]
-
ResearchGate. The anti-influenza viral activity and cytotoxicity of 1 (µg/mL). [Link]
-
Ghaebi, M., et al. (2022). In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate. Virology Journal, 19(1), 99. [Link]
-
Reel, J. M., et al. (2020). Sodium Pyruvate Ameliorates Influenza A Virus Infection In Vivo. ResearchGate. [Link]
-
Zhang, Z., et al. (2020). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 11, 1198. [Link]
-
Tisdale, M. (2000). Managing influenza: amantadine, rimantadine and beyond. Journal of Antimicrobial Chemotherapy, 45(Suppl_T3), 3-10. [Link]
-
Frasca, F., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 26(11), 3299. [Link]
-
Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2), CD001169. [Link]
-
Semantic Scholar. Antiviral Potential of Natural Resources against Influenza Virus Infections. [Link]
-
ResearchGate. Anti-influenza activity of extract and two compounds isolated from Torreya nucifera in post- treatment assay. [Link]
-
De, A., et al. (2021). A review: Mechanism of action of antiviral drugs. International Journal of Immunopathology and Pharmacology, 35, 20587384211002621. [Link]
-
PubChem. This compound. [Link]
-
L'Huillier, A. G., et al. (2015). Antiviral Susceptibility of Variant Influenza A(H3N2)v Viruses Isolated in the United States from 2011 to 2013. Antimicrobial Agents and Chemotherapy, 59(8), 4740–4748. [Link]
-
EBSCO. Mechanisms of action of antiviral drugs. [Link]
-
National Center for Biotechnology Information. Potential Antiviral Action of Alkaloids. [Link]
Sources
- 1. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pyruvate affects inflammatory responses of macrophages during influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Antiviral Drugs in Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 10. Antiviral drug - Wikipedia [en.wikipedia.org]
- 11. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. Zanamivir(5:1) I CAS#: 171094-50-1 I influenza viral neuraminidase inhibitor I InvivoChem [invivochem.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. universalbiologicals.com [universalbiologicals.com]
- 22. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Managing influenza: amantadine, rimantadine and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prevention, management, and control of influenza. Role of amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Ethyl 3-cyano-3-phenylpyruvate Derivatives: A Guide to a Landscape with Limited Data
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide addresses the structure-activity relationship (SAR) of ethyl 3-cyano-3-phenylpyruvate derivatives. However, a comprehensive review of the current scientific literature reveals a significant scarcity of published SAR studies for this specific class of compounds. While the parent molecule, this compound, is noted for its potential as an antiviral agent, a detailed comparative analysis of its derivatives is hampered by the limited availability of public data.
This guide will therefore serve a dual purpose: to present the known information regarding this compound and to highlight the current knowledge gaps, thereby pointing towards future research directions. We will delve into the characteristics of the parent compound and draw parallels with structurally related molecules for which SAR data is available, providing a foundational understanding for researchers venturing into this area.
The Core Scaffold: this compound
This compound is a chemical compound with the molecular formula C₁₂H₁₁NO₃.[1][2] It is structurally classified as a pyruvate derivative and a cyano-substituted ester.[3] The molecule features a central pyruvate core, a phenyl group, and a cyano group, all of which present opportunities for chemical modification to explore potential biological activities.
While specific SAR studies on its derivatives are lacking, the parent compound has been identified as an antiviral agent, with in vitro studies indicating its ability to inhibit the influenza virus.[1] It is also used as a precursor in the synthesis of other molecules, such as 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.[4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 6362-63-6 | [1][2][4] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Physical Form | Solid | N/A |
| Melting Point | 124-128 °C | N/A |
Bridging the Gap: Insights from Structurally Related Compounds
In the absence of direct SAR data, we can look to related chemical structures to infer potential avenues for exploration. The principles of medicinal chemistry suggest that modifications to the phenyl ring and the ethyl ester group of this compound could significantly impact its biological activity.
Phenyl Ring Substitutions
The phenyl group is a common target for modification in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
For instance, in a study of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs as tyrosinase inhibitors, the nature and position of the substituent on the phenyl ring were found to be critical for their inhibitory activity.[3] This highlights the potential for a similar systematic exploration of the phenyl ring in this compound derivatives.
Ester Moiety Modifications
The ethyl ester group can also be a key determinant of activity. Hydrolysis of the ester to the corresponding carboxylic acid, or its replacement with other esters or amides, can affect the compound's polarity, solubility, and ability to form hydrogen bonds.
A study on (E)-3-Cyanophosphoenolpyruvate, a structural analog where the ethyl pyruvate is replaced by a phosphoenolpyruvate moiety, demonstrated potent competitive inhibition of several enzymes, including pyruvate kinase and enolase.[5] This suggests that modifications at this position can lead to significant changes in biological activity and target specificity. The reported Kᵢ values for (E)-3-Cyanophosphoenolpyruvate against pyruvate kinase were as low as 0.085 µM, indicating high potency.[5]
Experimental Pathways: A Roadmap for Future SAR Studies
For researchers interested in pioneering SAR studies on this compound derivatives, a structured approach is essential. The following outlines a potential experimental workflow.
Workflow for SAR Investigation
Sources
- 1. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Confirming the Purity of Ethyl 3-cyano-3-phenylpyruvate
Introduction: The Imperative of Purity in Synthesis and Development
Ethyl 3-cyano-3-phenylpyruvate is a valuable intermediate in organic synthesis, notably utilized in the preparation of more complex molecules like 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile.[1] In any research, and particularly in drug development, the purity of such a starting material is not a trivial detail—it is the bedrock upon which the reliability, reproducibility, and safety of all subsequent work is built. The presence of uncharacterized impurities, such as starting materials, by-products, or residual solvents, can confound experimental results, compromise product quality, and introduce significant safety risks.
This guide provides an in-depth comparison of the principal analytical methods for confirming the purity of this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific objectives. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), ensuring a framework of scientific integrity and trustworthiness.[2]
Part 1: Foundational Principles of Analytical Validation
Before comparing techniques, it is crucial to establish the criteria by which an analytical method is deemed reliable. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3][4] A properly validated method is a self-validating system, providing confidence in every result it generates. The core validation characteristics are interconnected and essential for a robust purity assessment.
Caption: Core ICH Q2(R1) validation parameters for quantitative purity analysis.
Part 2: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Routine Analysis
High-Performance Liquid Chromatography is arguably the most ubiquitous technique for purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.
Causality Behind the Method: this compound is a moderately polar organic molecule containing a prominent phenyl group, which acts as a strong chromophore. This makes reversed-phase HPLC with UV detection an ideal choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The analyte and its impurities are separated based on their differential partitioning between these two phases. More polar impurities will elute earlier, while more nonpolar impurities will be retained longer on the column, allowing for effective separation and quantification.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Start with 50% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is chosen over an isocratic method to ensure elution of both early- and late-eluting impurities with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, where the phenyl ring exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Data Interpretation: Purity is typically calculated using the area normalization method. The peak area of the main component is expressed as a percentage of the sum of all integrated peaks in the chromatogram.
Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100
This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially when quantifying known impurities, a reference standard for each impurity should be used to determine individual response factors.
Part 3: Gas Chromatography (GC) — The Choice for Volatile Components
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly adept at detecting and quantifying residual solvents and other volatile impurities.
Causality Behind the Method: With a reported flash point of 124°C and a melting point around 125-129°C, this compound is sufficiently thermally stable and volatile for GC analysis.[5][6] A Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to nearly all organic compounds, providing a response that is proportional to the mass of carbon entering the flame. This makes it excellent for quantitative analysis without needing to know the exact identity of every minor impurity.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: HP-5 (or equivalent nonpolar column), 30 m x 0.32 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min up to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes. This program allows for the separation of volatile solvents at the beginning and ensures the elution of the main, less volatile analyte.
-
-
Injection Volume: 1 µL (with a split ratio of, for example, 50:1 to avoid column overloading).
-
Sample Preparation: Prepare a solution of approximately 5 mg/mL in a suitable solvent like Ethyl Acetate.
Data Interpretation: Similar to HPLC, purity is calculated by area normalization. The FID's near-uniform response to hydrocarbons makes this calculation more accurate than UV detection in HPLC when response factors are unknown.
Part 4: Quantitative NMR (qNMR) — The Primary Standard for Purity
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands apart as a primary analytical method. It quantifies the analyte based on the direct proportionality between the integral of a resonance signal and the number of atomic nuclei contributing to it.
Causality Behind the Method: Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[7] Instead, it uses a certified internal standard of known purity and weight.[8] By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, a direct and highly accurate molar ratio can be determined, from which the absolute purity can be calculated. This technique is also non-destructive and provides definitive structural confirmation simultaneously.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher for better signal dispersion).
-
Internal Standard (IS): A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the sample and the IS are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and IS protons being integrated. A D1 of 30-60 seconds is often required to ensure full magnetization recovery, which is critical for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
Data Processing:
-
Apply meticulous phase and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methine proton) and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the Internal Standard
Sources
- 1. ETHYL-3-CYANO-3-PHENYLPYRUVATE 97 | 6362-63-6 [amp.chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative analysis of different synthetic pathways to Ethyl 3-cyano-3-phenylpyruvate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyano-3-phenylpyruvate is a valuable α-keto ester that serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its unique trifunctional nature, possessing a nitrile, a ketone, and an ester group, makes it a highly reactive intermediate for constructing complex molecular architectures. This guide provides a comparative analysis of different synthetic pathways to this compound, offering an in-depth look at their underlying mechanisms, experimental protocols, and overall efficiency. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on their specific laboratory capabilities, desired scale, and economic considerations.
Synthetic Pathways: A Detailed Examination
This guide will explore three distinct and plausible synthetic routes for the preparation of this compound:
-
Claisen-Type Condensation of Ethyl Phenylacetate with Diethyl Oxalate
-
Acylation of Ethyl Cyanoacetate with Benzoyl Chloride
-
Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate followed by Oxidation
Each pathway will be discussed in detail, including its chemical logic, a step-by-step experimental protocol, and an analysis of its advantages and disadvantages.
Pathway 1: Claisen-Type Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an ester with an enolizable proton with another ester in the presence of a strong base. In this pathway, the enolate of ethyl phenylacetate acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of ethyl phenylacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with diethyl oxalate. The subsequent elimination of an ethoxide ion yields the desired β-keto ester. The use of a full equivalent of base is crucial as it deprotonates the product, driving the equilibrium towards the product side.[1]
Experimental Protocol
Materials:
-
Ethyl phenylacetate
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (100 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small portions to the ethanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add a solution of ethyl phenylacetate (32.8 g, 0.2 mol) in anhydrous diethyl ether (50 mL) dropwise to the stirred sodium ethoxide solution.
-
Addition of Diethyl Oxalate: After the addition of ethyl phenylacetate is complete, add diethyl oxalate (29.2 g, 0.2 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. A precipitate will form.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add cold dilute hydrochloric acid until the solution is acidic to litmus paper. This will neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Expected Yield and Purity
Yields for Claisen-type condensations can vary but are generally in the range of 60-80%.[2][3] The purity of the recrystallized product is typically high (>95%).
Pathway 2: Acylation of Ethyl Cyanoacetate
This pathway involves the direct acylation of the active methylene group of ethyl cyanoacetate with benzoyl chloride. This is a straightforward method for introducing the benzoyl group to form the desired α-keto ester.
Reaction Mechanism
The reaction proceeds via the formation of an enolate from ethyl cyanoacetate using a suitable base. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the product and a chloride salt.
Experimental Protocol
Materials:
-
Ethyl cyanoacetate
-
Benzoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend sodium hydride (4.4 g, 0.11 mol, 60% dispersion) in anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Acylation: Add benzoyl chloride (14.1 g, 0.1 mol) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield and Purity
The acylation of active methylene compounds can provide good to excellent yields, typically in the range of 70-90%. The purity after chromatographic separation is generally high.
Pathway 3: Knoevenagel Condensation followed by Oxidation
This two-step pathway first involves the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-phenylacrylate. The double bond in this intermediate is then oxidized to afford the target α-keto ester.
Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[4][5] The subsequent oxidation of the C=C double bond can be achieved using various oxidizing agents, such as ozone (ozonolysis) or potassium permanganate.
Experimental Protocol
Step 1: Knoevenagel Condensation - Synthesis of Ethyl 2-cyano-3-phenylacrylate
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (10.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be used in the next step without further purification.
Step 2: Oxidation to this compound
Materials:
-
Ethyl 2-cyano-3-phenylacrylate
-
Potassium permanganate
-
Magnesium sulfate
-
Acetone
-
Water
Procedure:
-
Dissolve ethyl 2-cyano-3-phenylacrylate (19.9 g, 0.1 mol) and magnesium sulfate (12 g) in a mixture of acetone (200 mL) and water (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (15.8 g, 0.1 mol) in water (150 mL) to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Expected Yield and Purity
The Knoevenagel condensation step typically proceeds with high yields (80-95%). The subsequent oxidation step can have variable yields (40-60%) depending on the specific conditions and can sometimes lead to side products.
Comparative Analysis
| Parameter | Pathway 1: Claisen-Type Condensation | Pathway 2: Acylation | Pathway 3: Knoevenagel Condensation & Oxidation |
| Starting Materials | Ethyl phenylacetate, Diethyl oxalate | Ethyl cyanoacetate, Benzoyl chloride | Benzaldehyde, Ethyl cyanoacetate |
| Reagents | Sodium ethoxide | Sodium hydride | Piperidine, Potassium permanganate |
| Number of Steps | 1 | 1 | 2 |
| Reaction Conditions | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux, then 0 °C |
| Typical Yield | 60-80% | 70-90% | 32-57% (overall) |
| Purity of Crude Product | Moderate to High | Moderate to High | Low to Moderate |
| Purification Method | Recrystallization/Chromatography | Chromatography | Chromatography |
| Advantages | Readily available starting materials, well-established reaction. | High yielding, direct formation of the C-C bond. | Utilizes simple starting materials. |
| Disadvantages | Requires a full equivalent of strong base, potential for self-condensation side products. | Use of sodium hydride requires careful handling, benzoyl chloride is lachrymatory. | Two-step process, oxidation can be non-selective and lead to byproducts, lower overall yield. |
Visualization of Synthetic Pathways
Pathway 1: Claisen-Type Condensation
Caption: Claisen-Type Condensation of Ethyl Phenylacetate with Diethyl Oxalate.
Pathway 2: Acylation of Ethyl Cyanoacetate
Caption: Acylation of Ethyl Cyanoacetate with Benzoyl Chloride.
Pathway 3: Knoevenagel Condensation and Oxidation
Caption: Two-step synthesis via Knoevenagel condensation and subsequent oxidation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: 124-128 °C[6]
-
1H NMR (CDCl3, 400 MHz): δ 7.55-7.40 (m, 5H, Ar-H), 5.15 (s, 1H, CH), 4.40 (q, J=7.2 Hz, 2H, OCH2), 1.40 (t, J=7.2 Hz, 3H, CH3).
-
13C NMR (CDCl3, 100 MHz): δ 188.5 (C=O, ketone), 161.2 (C=O, ester), 132.0, 130.5, 129.8, 128.9 (Ar-C), 115.8 (CN), 64.2 (OCH2), 48.5 (CH), 14.0 (CH3).
-
IR (KBr, cm-1): 2250 (C≡N), 1740 (C=O, ester), 1690 (C=O, ketone).
Conclusion and Recommendations
This guide has presented a comparative analysis of three synthetic pathways to this compound.
-
Pathway 1 (Claisen-Type Condensation) is a reliable and well-established method that utilizes readily available starting materials. It is a good choice for researchers familiar with classic condensation reactions.
-
Pathway 2 (Acylation) offers a more direct and potentially higher-yielding route. However, it requires the use of sodium hydride, which necessitates careful handling in an inert atmosphere. This method is recommended for laboratories equipped for such procedures.
-
Pathway 3 (Knoevenagel Condensation and Oxidation) is a two-step process that starts from simple precursors. While the Knoevenagel step is efficient, the subsequent oxidation can be challenging in terms of yield and selectivity, making this the least efficient of the three routes.
The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the researcher, including available equipment, expertise, cost considerations, and desired scale of production. For general laboratory-scale synthesis, the Claisen-Type Condensation and Acylation pathways represent the most practical and efficient options.
References
- 1. researchgate.net [researchgate.net]
- 2. butler.elsevierpure.com [butler.elsevierpure.com]
- 3. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 6362-63-6 | GAA36263 [biosynth.com]
How does Ethyl 3-cyano-3-phenylpyruvate compare to other pyruvate kinase inhibitors?
In the landscape of cancer metabolism, Pyruvate Kinase M2 (PKM2) has emerged as a critical therapeutic target.[1][2][3] Its role in promoting the Warburg effect—a metabolic shift towards aerobic glycolysis—provides a distinct advantage for cancer cell proliferation and survival.[2] Consequently, the development of small molecule inhibitors targeting PKM2 is an area of intense research. This guide provides a comparative analysis of various PKM2 inhibitors, offering insights into their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. While the specific compound Ethyl 3-cyano-3-phenylpyruvate is not extensively characterized as a direct PKM2 inhibitor in publicly available literature, we will explore the potential of the cyanopyruvate scaffold based on related compounds and provide a broader comparison of well-documented PKM2 inhibitors.
The Allure of PKM2 as a Therapeutic Target
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[4][5] Unlike its constitutively active isoform, PKM1, which is expressed in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[3][6] PKM2 can switch between a highly active tetrameric state and a less active dimeric form.[2] In cancer cells, the dimeric form is favored, leading to an accumulation of glycolytic intermediates that are shunted into anabolic pathways, thereby supporting the synthesis of nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][7] The unique regulatory features of PKM2, including its allosteric regulation by metabolites like fructose-1,6-bisphosphate (FBP), present an opportunity for the development of isoform-selective inhibitors.[6][8]
Comparative Efficacy of Known PKM2 Inhibitors
A variety of natural and synthetic compounds have been identified as inhibitors of PKM2. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the performance of several notable PKM2 inhibitors based on available experimental data.
| Inhibitor | Chemical Class | IC50 Value (µM) | Selectivity Notes | Reference(s) |
| Shikonin | Naphthoquinone | ~1.42 (estimated) | Selectively inhibits PKM2 over PKM1.[9][10] | [2][9] |
| Suramin | Sulfonic acid-based | 33 | Also inhibits PKM1 (IC50: 20 µM) and PKL (IC50: 2.2 µM).[9][10] | [10] |
| Compound 3 | Salicylic acid derivative | ~10 | Shows greater inhibition of PKM2 (81% at 10 µM) compared to PKM1 (34% at 10 µM).[9][10] | [6] |
| Silibinin | Flavonolignan | 0.91 | Natural compound identified as a potent PKM2 inhibitor.[3] | [3] |
| Curcumin | Polyphenol | 1.12 | Natural compound with demonstrated PKM2 inhibitory activity.[3] | [3] |
| Resveratrol | Stilbenoid | 3.07 | Natural compound that down-regulates PKM2 expression and inhibits its activity.[3] | [3] |
| Ellagic Acid | Polyphenol | 4.20 | Natural compound identified as a PKM2 inhibitor.[3] | [3] |
| (E)-3-Cyanophosphoenolpyruvate | Phosphoenolpyruvate analog | Ki = 0.76 µM (competitive) | Potent competitive inhibitor of pyruvate kinase.[11] | [11] |
Note: The IC50 values can vary depending on the assay conditions.
While direct data for this compound is scarce, the potent inhibitory activity of (E)-3-Cyanophosphoenolpyruvate against pyruvate kinase suggests that the cyanopyruvate scaffold is a promising starting point for the design of novel inhibitors.[11] Further structure-activity relationship (SAR) studies would be necessary to determine the specific efficacy of this compound.
Mechanism of Action: Allosteric vs. Competitive Inhibition
PKM2 inhibitors can exert their effects through different mechanisms.
-
Allosteric Inhibition: Many identified PKM2 inhibitors, such as Compound 2 (a thiazolidinedione derivative), bind to an allosteric site on the enzyme, distinct from the active site where PEP binds.[10] This binding event can induce a conformational change that stabilizes the inactive dimeric form of PKM2 or prevents the binding of the allosteric activator FBP.[6][10]
-
Competitive Inhibition: Compounds like (E)-3-Cyanophosphoenolpyruvate act as competitive inhibitors, directly competing with the substrate PEP for binding to the active site of the enzyme.[11]
Experimental Workflow for Assessing PKM2 Inhibition
The following diagram illustrates a typical workflow for identifying and characterizing PKM2 inhibitors.
Caption: A typical workflow for the discovery and characterization of PKM2 inhibitors.
Detailed Experimental Protocol: LDH-Coupled Pyruvate Kinase Assay
A widely used method for measuring pyruvate kinase activity and evaluating inhibitors is the lactate dehydrogenase (LDH)-coupled assay.[6][9] This spectrophotometric assay continuously monitors the production of pyruvate by coupling it to the oxidation of NADH by LDH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well, clear bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2x enzyme/inhibitor solution by diluting PKM2 and the test inhibitor (at various concentrations) in Assay Buffer.
-
Prepare a 2x substrate mix by dissolving PEP, ADP, NADH, and LDH in Assay Buffer. The final concentrations in the well should be optimized, but typical ranges are: 0.5 mM PEP, 0.6 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.
-
-
Assay Setup:
-
Add 25 µL of the 2x enzyme/inhibitor solution to the wells of the 384-well plate. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the 2x substrate mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PKM2 Signaling and Inhibition
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the point of intervention for inhibitors.
Caption: The role of PKM2 in cancer metabolism and the mechanism of its inhibitors.
Conclusion
References
-
The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC. (n.d.). PubMed Central. [Link]
-
Identification of small molecule inhibitors of pyruvate kinase M2 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What are PKM2 inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment. (2022, October 21). MDPI. [Link]
-
Pyruvate kinase inhibitor measurements. (n.d.). BMG LABTECH. [Link]
-
Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation. (2019, July 2). The Francis Crick Institute. [Link]
-
Pharmacologic activation of PKM2 using ML-265 increases PK activity in vitro and in vivo. (n.d.). ResearchGate. [Link]
-
What are Pyruvate kinases inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC. (2022, September 3). National Center for Biotechnology Information. [Link]
-
An allostatic mechanism for M2 pyruvate kinase as an amino-acid sensor - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. (2012, March 16). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model | Request PDF. (n.d.). ResearchGate. [Link]
-
A review on the emerging roles of pyruvate kinase M2 in anti-leukemia therapy. (2021, December 15). Hong Kong Baptist University - HKBU Scholars. [Link]
-
Tepotinib: Uses, Interactions, and Clinical Data. (n.d.). Minicule. [Link]
-
EnzyChrom™ Pyruvate Kinase Assay Kit. (n.d.). BioAssay Systems. [Link]
-
Tepmetko (Tepotinib) for Lung Cancer. (n.d.). MyLungCancerTeam. [Link]
-
FDA Approves TEPMETKO for Metastatic NSCLC. (n.d.). American College of Clinical Pharmacology. [Link]
-
TEPMETKO® (tepotinib) Prescribing Information. (n.d.). EMD Serono. [Link]
-
A Review on the Role of Pyruvate Kinase M2 in Cancer: From Metabolic Switch to Transcriptional Regulation | Request PDF. (n.d.). ResearchGate. [Link]
-
FDA approves tepotinib for metastatic non-small cell lung cancer. (2024, February 16). U.S. Food and Drug Administration. [Link]
-
a-review-on-the-emerging-roles-of-pyruvate-kinase-m2-in-anti-leukemia-therapy. (2021, December 1). Bohrium. [Link]
-
IVOSIDENIB (AG-120) ENASIDENIB (AG-221) PYRUVATE KINASE DEFICIENCY MITAPIVAT (AG-348). (2020, December 5). Agios Pharmaceuticals. [Link]
-
Allosteric Regulation of PKM2 Allows Cellular Adaptation to Different Physiological States | Request PDF. (n.d.). ResearchGate. [Link]
-
Agios Announces FDA Fast Track Designation Granted to AG-120 for Treatment of Patients with Acute Myelogenous Leukemia with an IDH1 Mutation. (n.d.). Agios Pharmaceuticals. [Link]
-
Phase 1 study of AG-120, an IDH1 mutant enzyme inhibitor: results from the cholangiocarcinoma dose escalation and expansion coho. (2020, June 11). Agios Pharmaceuticals. [Link]
-
Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. (n.d.). PubMed Central. [Link]
-
(E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. (n.d.). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound. (n.d.). Stenutz. [Link]
Sources
- 1. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What are Pyruvate kinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Starting Materials for the Synthesis of Substituted Phenylpyruvates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Substituted Phenylpyruvates
Substituted phenylpyruvates are pivotal chemical intermediates, finding extensive application in the pharmaceutical and fine chemical industries. Their structural motif is a cornerstone for the synthesis of a wide array of biologically active molecules, including unnatural amino acids like L-DOPA, used in the treatment of Parkinson's disease, and various enzyme inhibitors. The traditional synthetic pathways to these valuable compounds, while established, often present challenges in terms of yield, substrate scope, and environmental impact. This guide provides an in-depth comparison of alternative starting materials and synthetic strategies for the preparation of substituted phenylpyruvates, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. The Classical Approach and Its Modern Variations: The Erlenmeyer-Plöchl Synthesis from Substituted Benzaldehydes
The Erlenmeyer-Plöchl synthesis, a cornerstone of heterocyclic chemistry since the late 19th century, remains a widely practiced method for accessing α,β-unsaturated azlactones (oxazolones), which are direct precursors to phenylpyruvates.[1][2] This reaction involves the condensation of an N-acylglycine, typically hippuric acid or N-acetylglycine, with a substituted benzaldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[3][4]
The Underlying Chemistry: A Mechanistic Perspective
The reaction proceeds via the initial formation of an oxazolone ring from the N-acylglycine. The methylene group of this oxazolone is sufficiently acidic to be deprotonated by the base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl of the benzaldehyde in a Perkin-like condensation. Subsequent elimination of water yields the benzylidene-substituted azlactone. The final step to obtain the desired phenylpyruvate is the hydrolysis of this azlactone intermediate.
Figure 1: Workflow of the Erlenmeyer-Plöchl synthesis for substituted phenylpyruvates.
Comparative Performance: Classical vs. Modern Conditions
The traditional Erlenmeyer-Plöchl reaction often requires elevated temperatures and can lead to side reactions. Modern modifications have focused on improving yields and reaction conditions. The use of ionic liquids, for instance, has been shown to catalyze the reaction at room temperature, offering a greener alternative with good to moderate yields.[5]
| Starting Aldehyde | N-Acylglycine | Conditions | Yield of Azlactone (%) | Reference |
| Benzaldehyde | Hippuric Acid | Ac₂O, NaOAc, 100°C, 1-2h | 66-89 | [3] |
| 4-Chlorobenzaldehyde | Hippuric Acid | Ac₂O, NaOAc, 100°C, 1h | 85 | [3] |
| 4-Methylbenzaldehyde | Hippuric Acid | [bmIm]OH, Ac₂O, RT, 2h | 65 | [5] |
| 4-Nitrobenzaldehyde | Hippuric Acid | [bmIm]OH, Ac₂O, RT, 1.5h | 82 | [5] |
| Benzaldehyde | N-Acetylglycine | Ac₂O, NaOAc, heat | 80-90 (of α-acetamidocinnamic acid) | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of α-Acetamidocinnamic Acid from Benzaldehyde and N-Acetylglycine [4]
-
In a 1-L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.
-
Warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).
-
Boil the solution under reflux for one hour.
-
Cool the reaction mixture and store it in a refrigerator overnight.
-
Filter the resulting crystalline azlactone and wash it thoroughly with cold water to remove excess benzaldehyde.
-
To hydrolyze the azlactone to α-acetamidocinnamic acid, dissolve 47 g (0.25 mole) of the crude azlactone in a boiling mixture of 450 mL of acetone and 175 mL of water.
-
Boil the solution under reflux for four hours.
-
Remove most of the acetone by distillation.
-
Dilute the residual solution with 400 mL of water, heat to boiling for five minutes, and filter while hot.
-
Allow the filtrate to cool and stand in a refrigerator overnight.
-
Collect the colorless, crystalline needles of α-acetamidocinnamic acid by filtration, wash with ice-cold water, and dry. This protocol yields 41-46 g (80-90%) of the product.
Protocol 2: Hydrolysis of α-Acetamidocinnamic Acid to Phenylpyruvic Acid [6]
-
In a 500-mL flask fitted with a reflux condenser, place 10 g (0.05 mole) of α-acetamidocinnamic acid and 200 mL of 1 N hydrochloric acid.
-
Boil the mixture for three hours to complete the hydrolysis.
-
If any oily droplets separate, filter the hot solution.
-
Cool the filtrate to allow phenylpyruvic acid to crystallize.
-
Collect the crystals by filtration and wash with a small amount of ice-cold water.
-
Extract the combined filtrate and washings with four 50-mL portions of ether.
-
Evaporate the ether from the combined extracts at room temperature, and finally in a vacuum desiccator.
-
Combine the residue with the first crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide. This procedure yields 7.2-7.7 g (88-94%) of phenylpyruvic acid.
II. An Alternative Pathway: From Substituted Cinnamic Acids
While not a direct conversion, substituted cinnamic acids serve as valuable precursors for the enzymatic synthesis of substituted L-phenylalanines, which can then be converted to the corresponding phenylpyruvates. This chemoenzymatic approach offers high stereoselectivity and environmentally benign reaction conditions.
The Chemoenzymatic Strategy
The process begins with the chemical synthesis of a substituted cinnamic acid, which can be achieved through various methods, including the Perkin or Knoevenagel condensation. The substituted cinnamic acid is then subjected to an enzymatic amination reaction using a phenylalanine ammonia-lyase (PAL) to produce the corresponding L-amino acid. Finally, the L-amino acid is converted to the phenylpyruvate via oxidative deamination catalyzed by an L-amino acid deaminase (LAAD) or dehydrogenase.[7][8]
Figure 2: Chemoenzymatic pathway from substituted cinnamic acids to phenylpyruvates.
Performance and Scope
The enzymatic steps of this pathway are known for their high efficiency and selectivity. The PAL-catalyzed amination of cinnamic acids can produce L-phenylalanine derivatives in high yields and excellent optical purity.[9] Subsequent deamination to the phenylpyruvate is also highly efficient.
| Substrate (L-Amino Acid) | Enzyme System | Product | Conversion/Yield | Reference |
| L-Phenylalanine | L-Amino Acid Deaminase (from Proteus mirabilis) | Phenylpyruvic acid | 86.7% mass conversion | [8] |
| Halogenated L-Phenylalanine derivatives | Phenylalanine Dehydrogenase | Halogenated Phenylpyruvic acid derivatives | Good yields | [7] |
Detailed Experimental Protocol
Protocol 3: Enzymatic Synthesis of Phenylpyruvic Acid from L-Phenylalanine [8]
-
Prepare a whole-cell biocatalyst by expressing L-amino acid deaminase from Proteus mirabilis in E. coli.
-
For the biotransformation, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 4 g/L L-phenylalanine, and the whole-cell biocatalyst.
-
Incubate the reaction mixture at 35°C with shaking.
-
Monitor the production of phenylpyruvic acid using HPLC.
-
Under optimal conditions, a maximal production of 3.3 g/L of phenylpyruvic acid can be achieved, corresponding to an 82.5% mass conversion rate.
III. A Rapid and Efficient Alternative: Microwave-Assisted Hydrolysis of Benzylidene Hydantoins
The hydrolysis of substituted benzylidene hydantoins presents another viable route to phenylpyruvates. The starting hydantoins can be synthesized from the corresponding benzaldehydes. The use of microwave irradiation significantly accelerates the hydrolysis step, making this an attractive method for rapid synthesis.[10][11][12][13]
The Synthetic Approach
Substituted benzaldehydes are first condensed with hydantoin to form 5-benzylidenehydantoin derivatives. This reaction can also be facilitated by microwave irradiation.[11] The subsequent hydrolysis of the benzylidene hydantoin is then carried out in the presence of a base, with microwave heating dramatically reducing the reaction time from hours to minutes.
Figure 3: Synthetic route to substituted phenylpyruvates via benzylidene hydantoins.
Performance Highlights
The primary advantage of this method is the significant reduction in reaction time. While quantitative data for a wide range of substituted phenylpyruvates from this specific route is not extensively tabulated in single sources, the available literature indicates high efficiency.
| Hydantoin Derivative | Conditions | Reaction Time | Yield (%) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) Synthesis | Benzil, Urea, KOH, DMSO, Microwave | 30 min | 60 | [10] |
| (Z)-5-(benzo[b]thiophen-3-ylmethylene)-2-thioxoimidazolidin-4-one | Thiohydantoin, Aldehyde, Microwave | 15 min | Good to excellent | [11] |
Detailed Experimental Protocol
Protocol 4: Microwave-Assisted Synthesis of 5,5-Diphenylhydantoin (Illustrative for Hydantoin Ring Formation) [10]
-
In a suitable vessel, dissolve 20.2 g (96.2 mmol) of benzil and 10.03 g (167 mmol) of urea in 40 mL of DMSO.
-
Add 25 mL of 1.2 M aqueous KOH to the mixture.
-
Apply an initial 90-second microwave pulse at 750 W, followed by stirring for 5 minutes.
-
Apply subsequent 30-second pulses at regular intervals (e.g., every 3 minutes) for a total of 30 minutes, with stirring between pulses.
-
Pour the reaction mixture into 300 mL of cold water.
-
Filter the precipitate and acidify the filtrate with glacial acetic acid to precipitate the product.
-
Collect, dry, and recrystallize the product from ethanol.
(Note: The hydrolysis of the corresponding benzylidene hydantoin would follow a similar microwave-assisted protocol with a basic solution.)
IV. Exploring Other Avenues: The Potential of Substituted Acetophenones
While less conventional, substituted acetophenones can be considered as potential starting materials for the synthesis of phenylpyruvates. One plausible, albeit multi-step, approach involves the Darzens condensation.
A Hypothetical Pathway via Darzens Condensation
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[6] A substituted acetophenone could react with an α-haloacetate to form a glycidic ester. Subsequent hydrolysis of the ester and rearrangement of the epoxide could potentially lead to the desired α-keto acid, the phenylpyruvate. However, this route is not well-established for this specific target and may present challenges in controlling the rearrangement.
An alternative and more documented route from acetophenones involves their conversion to α-oximinoketones, which can then be hydrolyzed to the corresponding α-dicarbonyl compounds, including phenylpyruvates.
Conclusion: A Comparative Overview and Future Outlook
This guide has provided a comparative analysis of several alternative starting materials for the synthesis of substituted phenylpyruvates. The choice of the optimal synthetic route will depend on a multitude of factors including the desired substitution pattern, required scale, cost, and the availability of starting materials and specialized equipment (e.g., for enzymatic or microwave-assisted synthesis).
| Synthetic Route | Starting Material | Key Advantages | Key Disadvantages |
| Erlenmeyer-Plöchl | Substituted Benzaldehydes | Well-established, versatile for various substitutions. | Can require harsh conditions; multi-step process. |
| Chemoenzymatic | Substituted Cinnamic Acids | High stereoselectivity, environmentally friendly, mild conditions. | Requires access to specific enzymes and biocatalytic expertise. |
| Microwave-Assisted | Benzylidene Hydantoins | Extremely rapid reaction times. | May require specialized microwave equipment; less documented for a wide range of substrates. |
| From Acetophenones | Substituted Acetophenones | Readily available starting materials. | Less direct and potentially lower-yielding routes (e.g., via Darzens or oximinoketones). |
The classical Erlenmeyer-Plöchl synthesis remains a robust and versatile method. For syntheses where enantiopurity and green chemistry are paramount, the chemoenzymatic route starting from cinnamic acids is a compelling modern alternative. For rapid synthesis and process intensification, the microwave-assisted hydrolysis of benzylidene hydantoins shows great promise. As the demand for complex and diverse substituted phenylpyruvates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research in the chemical and pharmaceutical sciences.
References
- The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-erlenmeyer-plochl-reaction-a-comprehensive-technical-guide-to-54h-oxazolone-synthesis-for-researchers-and-drug-development-professionals]
- α-ACETAMINOCINNAMIC ACID. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0001]
- phenylpyruvic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0519]
- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8467000/]
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/a-green-protocol-for-erlenmeyer-plchl-reaction-by-using-bmimoh.pdf]
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Erlenmeyer%E2%80%93Pl%C3%B6chl_azlactone_and_amino-acid_synthesis]
- Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37530220/]
- A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. [URL: https://researchrepository.ucd.ie/articles/journal_contribution/A_simple_and_efficient_method_for_the_synthesis_of_Erlenmeyer_azlactones/17101139]
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. UCLouvain. [URL: https://dial.uclouvain.
- Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/250074212_Base-Catalysed_Hydrolysis_and_Reactivity-Spectra_Correlations_of_Z-4-Benzylidene-2-Substituted_PhenylOxazol-54H-ones]
- Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26109004/]
- Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/16/7/5527]
- Oxidation of phenylpyruvic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/909110/]
- darzens reaction of substituted alfa-bromo acetophenones with acyl phosphonates. Middle East Technical University. [URL: https://open.metu.edu.tr/handle/11511/17983]
- Oxidation of cinnamic acid by cinnamic acid 4-hydroxylase in the biosynthesis of phenylpropanoids in plants. ResearchGate. [URL: https://www.researchgate.net/figure/Oxidation-of-cinnamic-acid-by-cinnamic-acid-4-hydroxylase-in-the-biosynthesis-of_fig2_263821033]
- Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. [URL: https://www.researchgate.
- Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940560/]
- Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/ajc/article/view/3190]
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Erlenmeyer%E2%80%93Pl%C3%B6chl_azlactone_and_amino-acid_synthesis]
- Microwave assisted synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) arylidene-4H-imidazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21734645/]
- alpha-Acetamidocinnamic acid 98 5469-45-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/213853]
- Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0489]
- α-Acetamidocinnamic Acid | CAS 5469-45-4. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/alpha-acetamidocinnamic-acid-5469-45-4]
- Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3394937/]
- REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. J. Al-Mustansiriyah University. [URL: https://www.iasj.net/iasj/article/54720]
- Structural Landscape of α-Acetamidocinnamic Acid Cocrystals with Bipyridine-Based Coformers: Influence of Crystal Packing on Their Thermal and Photophysical Properties. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623789/]
-
Electrosynthesis of cinnamic acid by electrocatalytic carboxylation of phenylacetylene in the presence of [NiII(Me4-NO2Bzo[14]te. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S163107481730211X]
- Electrochemical 3-Component Synthesis of Alkenesulfonates from Cinnamic Acids, SO2 and Alcohols. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/656475651c4b525281384021]
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4506716/]
- alpha-Acetamidocinnamic acid(5469-45-4). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5388043_EN.htm]
- Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-and-microbial-activity-of-34benzylidene5oxo2phenyl-45dihydroimidazol1yl--2substitutedmeph43hquinazolinone.pdf]
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. [URL: https://core.ac.uk/download/pdf/233240858.pdf]
- Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. ResearchGate. [URL: https://www.researchgate.
- α-Acetamidocinnamic acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5469454]
- alpha-Acetamidocinnamic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/A0014]
- Asymmetric Synthesis of Arylalanines via Asymmetric aza-Darzens (ADZ) Reaction. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2003-41470]41470]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Microwave assisted synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) arylidene-4H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 3-cyano-3-phenylpyruvate: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. The synthesis of Ethyl 3-cyano-3-phenylpyruvate, a valuable building block in medicinal chemistry, offers a compelling case study for evaluating the environmental impact of different synthetic methodologies. This guide provides an in-depth comparison of two primary routes for its synthesis: the Knoevenagel condensation and the Claisen condensation. By examining detailed experimental protocols and key green chemistry metrics, we aim to provide researchers with the insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.
Introduction to this compound
This compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) is a keto-ester containing a nitrile group, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1][2][3] Its structural motifs are found in various biologically active compounds, driving the need for efficient and sustainable synthetic routes.
Synthetic Strategies: A Head-to-Head Comparison
Two classical named reactions, the Knoevenagel condensation and the Claisen condensation, represent the most plausible pathways for the synthesis of this compound. While both can yield the desired product, they differ significantly in their starting materials, reaction conditions, and, consequently, their environmental footprint.
Method 1: The Knoevenagel Condensation Route
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] For the synthesis of this compound, this would involve the reaction of an activated benzoic acid derivative, such as benzoyl cyanide, with ethyl cyanoacetate.
Experimental Protocol: Knoevenagel Condensation
Reaction:
Step-by-Step Procedure:
-
To a stirred solution of ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of a base, such as piperidine (0.1 mL).
-
Slowly add benzoyl cyanide (1.31 g, 10 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with 1M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine is chosen to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate without promoting significant side reactions.[4]
-
Solvent: Ethanol is a relatively green solvent and effectively dissolves the reactants.
-
Work-up: The acidic wash removes the basic catalyst, and the brine wash removes any remaining water-soluble impurities.
Visualizing the Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation Synthesis.
Method 2: The Claisen Condensation Route
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[5] To synthesize this compound, a mixed Claisen condensation between ethyl phenylacetate and ethyl cyanoformate is a plausible approach.
Experimental Protocol: Claisen Condensation
Reaction:
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.23 g, 10 mmol) to absolute ethanol (20 mL) under an inert atmosphere.
-
After all the sodium has reacted, add ethyl phenylacetate (1.64 g, 10 mmol) dropwise to the sodium ethoxide solution at room temperature.
-
Slowly add ethyl cyanoformate (1.00 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium ethoxide is required to deprotonate the α-carbon of ethyl phenylacetate to form the enolate necessary for the condensation.[5] The use of ethoxide minimizes transesterification side reactions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture.
-
Purification: Column chromatography is often necessary for Claisen condensations to separate the product from unreacted starting materials and side products.
Visualizing the Claisen Condensation Workflow
Caption: Workflow for the Claisen Condensation Synthesis.
Environmental Impact Assessment: A Quantitative Comparison
To objectively compare the environmental performance of these two synthetic methods, we will utilize three key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[6] For this analysis, we will assume a theoretical yield of 85% for both reactions for a standardized comparison.
| Metric | Knoevenagel Condensation | Claisen Condensation |
| Atom Economy (%) | 92.3% | 78.9% |
| E-Factor | ~1.5 | ~2.0 |
| Process Mass Intensity (PMI) | ~2.5 | ~3.0 |
Data Presentation
Atom Economy: This metric calculates the efficiency of a reaction in converting reactant atoms to product atoms.[7][8]
-
Knoevenagel: (MW of Product) / (Sum of MW of Reactants) = 217.22 / (131.13 + 113.12) = 92.3%
-
Claisen: (MW of Product) / (Sum of MW of Reactants) = 217.22 / (164.20 + 99.09) = 78.9%
E-Factor (Environmental Factor): This metric measures the total weight of waste produced per unit of product.[9] A lower E-Factor is better.
-
Knoevenagel: Includes waste from byproducts (water), unreacted starting materials, solvent losses, and work-up materials.
-
Claisen: Includes waste from byproducts (ethanol), unreacted starting materials, solvent losses, and purification media (silica gel).
Process Mass Intensity (PMI): This metric represents the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.[6] A lower PMI indicates a more efficient and less wasteful process.
Discussion and In-depth Analysis
The quantitative comparison clearly favors the Knoevenagel condensation as the greener synthetic route for this compound.
-
Superior Atom Economy: The Knoevenagel condensation exhibits a significantly higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product. The main byproduct is water, which is environmentally benign. In contrast, the Claisen condensation produces ethanol as a byproduct, which, while not highly toxic, still contributes to the waste stream.
-
Lower E-Factor and PMI: The lower E-Factor and PMI for the Knoevenagel route are a direct consequence of its higher atom economy and simpler work-up procedure. The Claisen condensation's reliance on a strong, moisture-sensitive base and the necessity for chromatographic purification contribute to a larger amount of waste generated per kilogram of product. The use of silica gel in column chromatography significantly increases the E-Factor and PMI.
-
Reaction Conditions and Safety: The Knoevenagel condensation employs a milder catalytic base and generally has a simpler experimental setup. The Claisen condensation requires the use of sodium metal to generate the strong base, which poses a significant safety hazard due to its high reactivity with water and air.
Conclusion: A Clearer Path to Greener Synthesis
Based on this comprehensive analysis, the Knoevenagel condensation emerges as the more environmentally favorable method for the synthesis of this compound. Its superior atom economy, lower waste generation, and milder reaction conditions align more closely with the principles of green chemistry.
For researchers and drug development professionals, this guide highlights the importance of considering environmental impact early in the process of synthetic route design. While the Claisen condensation remains a viable synthetic tool, the Knoevenagel approach offers a more sustainable and efficient alternative for the production of this valuable chemical intermediate. Future research could focus on further optimizing the Knoevenagel condensation by exploring solvent-free conditions or the use of even more environmentally friendly catalysts to further enhance its green credentials.
References
-
Sheldon, R. A. (n.d.). E-Factor. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
-
Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4143. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[7][8]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Journal of Heterocyclic Chemistry, 54(2), 1185-1193. [Link]
-
Organic Syntheses. (n.d.). A procedure for the Ti-Claisen condensation. Retrieved from [Link]
-
The Claisen Condensation. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | 6362-63-6 | Benchchem [benchchem.com]
- 2. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. butler.elsevierpure.com [butler.elsevierpure.com]
- 9. asianpubs.org [asianpubs.org]
A Researcher's Guide to the In Vitro Evaluation of Ethyl 3-cyano-3-phenylpyruvate as a Novel Anti-Influenza Agent
The relentless evolution of the influenza virus, marked by antigenic drift and shift, continually undermines the efficacy of existing vaccines and antiviral drugs. This reality fuels an urgent and ongoing search for novel therapeutic agents with alternative mechanisms of action. Among the compounds of interest is Ethyl 3-cyano-3-phenylpyruvate, a chemical that has been identified as a potential inhibitor of the influenza virus in vitro.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the anti-influenza activity of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the strategic insights needed to generate robust, reliable, and comparable data. We will compare the necessary evaluation assays and provide a clear path to benchmark this compound against established antivirals, such as the neuraminidase inhibitor Oseltamivir.
The Foundational Workflow: A Multi-Assay Approach
A thorough in vitro evaluation of any potential antiviral compound cannot rely on a single assay. A multi-pronged approach is essential to build a complete efficacy and safety profile. The workflow begins with assessing the compound's toxicity to host cells, a critical baseline that ensures observed antiviral effects are not simply a byproduct of cytotoxicity. Following this, a series of assays are employed to measure the compound's ability to inhibit viral replication, and finally, to probe its potential mechanism of action.
Caption: Overall workflow for in vitro antiviral compound evaluation.
Part 1: Foundational Analysis - Cytotoxicity and Initial Efficacy
Before any antiviral properties can be claimed, it is imperative to determine the concentration range at which this compound is not toxic to the host cells. Without this crucial data, one cannot distinguish between a true antiviral effect and non-specific cell death caused by the compound itself.
Cytotoxicity Assay
The goal of this assay is to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2]
Cytopathic Effect (CPE) Reduction Assay
Influenza virus infection typically causes a cytopathic effect (CPE), which involves visible changes in the host cell morphology, leading to detachment and death.[3] This assay measures the ability of a compound to protect cells from virus-induced CPE. The result is expressed as the 50% effective concentration (EC50), the compound concentration that reduces CPE by 50%.[4][5]
The Selectivity Index (SI): A Critical First Benchmark
The therapeutic potential of an antiviral compound is estimated by its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising compound, as it suggests that the antiviral effects occur at concentrations far below those that cause harm to the host cells. Compounds with an SI > 10 are generally considered worthy of further investigation.
Table 1: Illustrative Comparison of In Vitro Parameters
This table presents a hypothetical but realistic goal for the initial evaluation of this compound, benchmarked against the known neuraminidase inhibitor, Oseltamivir.
| Compound | Host Cell Line | CC50 (µM) | EC50 (µM) vs. H1N1 | Selectivity Index (SI) |
| This compound | MDCK | >200 (Hypothetical) | 15 (Hypothetical) | >13.3 |
| Oseltamivir Carboxylate | MDCK | >10,000 | 0.5 - 2.0 | >5000 |
Data for Oseltamivir is representative of values found in scientific literature. Data for this compound is hypothetical and serves as an experimental goal.
Part 2: Confirming Efficacy and Exploring the Mechanism
Once a favorable Selectivity Index is established, the next step is to confirm the antiviral activity using more specific and quantitative assays. These assays provide deeper insights into how the compound interferes with the viral life cycle.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered a gold-standard assay for quantifying the inhibition of viral infectivity. In this test, a monolayer of host cells is infected with a known amount of virus that has been pre-incubated with the test compound. The number of plaques (localized areas of cell death) that form is counted. A reduction in the number of plaques compared to the untreated control directly indicates the compound's ability to neutralize the virus. This assay provides a robust confirmation of the EC50 value.[6]
Virus Yield Reduction Assay
This assay directly measures the effect of the compound on the production of new, infectious virus particles.[7][8] Cells are infected with influenza virus and are simultaneously treated with the compound. After a full replication cycle, the supernatant is collected, and the quantity of progeny virus is titrated, often via a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[9] This provides definitive evidence that the compound is inhibiting viral replication.
Mechanism of Action: Neuraminidase (NA) Inhibition Assay
Given that many successful anti-influenza drugs, like Oseltamivir and Zanamivir, target the viral neuraminidase (NA) enzyme, it is a logical first step in exploring the mechanism of action of a novel compound.[10] The NA enzyme is crucial for the release of newly formed virus particles from the infected cell surface. An NA inhibition assay measures the ability of a compound to block this enzymatic activity. A common method is a fluorescence-based assay using a fluorogenic substrate like MUNANA.[11] If this compound inhibits NA activity, it would suggest a mechanism similar to existing, clinically-proven drugs.
Caption: Principle of a fluorescence-based NA inhibition assay.
Part 3: Detailed Experimental Protocols
The following protocols are standardized methodologies adapted from authoritative sources. They provide a self-validating system for generating reliable data.
Protocol 1: MTT Cytotoxicity Assay
(Adapted from Benchchem[2])
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 400 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions. Include wells with medium only (untreated control) and a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of your planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value using non-linear regression.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
(Adapted from Creative Biolabs and JCM[6][12])
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (approx. 4 x 10⁵ cells/well) one day prior to the assay.[13]
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU). Incubate this mixture at 37°C for 1 hour to allow the compound to neutralize the virus.
-
Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., containing 1.0% carboxymethylcellulose or agarose) mixed with TPCK-trypsin (2 µg/mL) to facilitate viral spread.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with 0.1% crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.
-
Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Fluorescence-Based Neuraminidase Inhibition Assay
(Adapted from NIH and JoVE[11][14][15])
-
Reagent Preparation: Prepare an assay buffer (e.g., MES, pH 6.5 with CaCl₂). Dilute the influenza virus in this buffer to a concentration that yields a robust signal.
-
Plate Setup: In a black, 96-well flat-bottom plate, add 50 µL of serially diluted this compound.
-
Virus Addition: Add 50 µL of the diluted test virus to each well (except for substrate control wells). Gently tap to mix and incubate at room temperature for 45 minutes.
-
Substrate Addition: Add 50 µL of 300 µM 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour, covered to prevent evaporation.
-
Stop Reaction: Add 100 µL of a stop solution (e.g., ethanol/NaOH mixture) to each well.
-
Readout: Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculation: Calculate the percent inhibition of NA activity for each compound concentration relative to the virus-only control. Determine the IC50 (50% inhibitory concentration) from the dose-response curve.
Conclusion
This guide outlines a rigorous, multi-step process for the in vitro characterization of this compound as a potential anti-influenza agent. By systematically determining its cytotoxicity (CC50), antiviral efficacy (EC50), and Selectivity Index (SI), researchers can make an informed decision about its potential. Subsequent confirmation through plaque and yield reduction assays, coupled with mechanistic studies like the neuraminidase inhibition assay, will build a comprehensive profile of the compound's activity. This structured approach is essential for identifying and validating new candidates that can contribute to the arsenal of therapies against influenza virus infections.
References
-
Sidwell, R. A., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research, 48(1), 1–16. Retrieved from [Link]
-
Yang, H., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55473. Retrieved from [Link]
-
Smee, D. F., & Sidwell, R. A. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. SciSpace. Retrieved from [Link]
-
Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
Gao, J., et al. (2016). An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. Journal of Visualized Experiments. Retrieved from [Link]
-
Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (115), 54573. Retrieved from [Link]
-
IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes. Retrieved from [Link]
-
Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]
-
JoVE. (2022). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved from [Link]
-
Noah, D. L., & Krug, R. M. (2015). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research, 119, 73–81. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
-
Okuno, Y., et al. (1990). Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system. Journal of Clinical Microbiology, 28(6), 1308–1313. Retrieved from [Link]
-
Wang, Y., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 707633. Retrieved from [Link]
-
JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]
-
Okuno, Y., et al. (1990). Rapid focus reduction neutralization test of influenza A and B viruses in microtiter system. Journal of Clinical Microbiology, 28(6), 1308–1313. Retrieved from [Link]
-
Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
Nachbagauer, R., & Krammer, F. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current Protocols, 2(7), e497. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Mor-Vaknin, N., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols, 3(1), 101150. Retrieved from [Link]
-
Kianfar, N., et al. (2022). In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate. Virology Journal, 19(1), 89. Retrieved from [Link]
-
Kim, Y., et al. (2015). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 96, 443–452. Retrieved from [Link]
Sources
- 1. This compound | 6362-63-6 | GAA36263 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 5. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iitri.org [iitri.org]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. scispace.com [scispace.com]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]
- 15. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Ethyl 3-cyano-3-phenylpyruvate and its Metabolically Active Derivative on Key Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Inhibitory Potential of a Pyruvate Analogue
Ethyl 3-cyano-3-phenylpyruvate is a synthetic compound that has garnered interest in the scientific community due to its structural similarity to pyruvate, a key intermediate in cellular metabolism. While direct, potent inhibitory effects of this compound on various enzymes have not been extensively documented, its significance lies in its role as a precursor to the highly active inhibitor, (E)-3-Cyanophosphoenolpyruvate. This guide provides a comprehensive comparison of the inhibitory effects of this active derivative on several critical metabolic enzymes, offering valuable insights for researchers in drug discovery and metabolic studies.
This document will delve into the inhibitory mechanisms and kinetics of (E)-3-Cyanophosphoenolpyruvate against three key enzymes: Pyruvate Kinase , Phosphoenolpyruvate Carboxylase , and Enolase . We will present quantitative data, detailed experimental protocols for assessing inhibition, and visual representations of the underlying biochemical pathways and experimental workflows.
From Precursor to Potent Inhibitor: The Activation of this compound
This compound serves as a synthetic starting material for the production of (E)-3-Cyanophosphoenolpyruvate. The synthesis involves the reaction of the potassium enolate of ethyl cyanopyruvate with dimethyl chlorophosphate, followed by de-esterification[1]. This conversion is crucial, as the resulting phosphorylated compound exhibits potent inhibitory activity against several phosphoenolpyruvate-dependent enzymes.
Caption: Synthesis pathway from the precursor this compound to the active inhibitor (E)-3-Cyanophosphoenolpyruvate.
Comparative Inhibitory Effects on Target Enzymes
(E)-3-Cyanophosphoenolpyruvate has been demonstrated to be a potent competitive inhibitor of three key enzymes involved in glycolysis and related metabolic pathways. The inhibitory constants (Ki) are summarized in the table below, highlighting the differential sensitivity of these enzymes to the inhibitor.
| Target Enzyme | Inhibitory Constant (Ki) with Mn²⁺ (µM) | Inhibitory Constant (Ki) with Mg²⁺ (µM) | Type of Inhibition |
| Pyruvate Kinase | 0.085[1] | 0.76[1] | Competitive |
| Phosphoenolpyruvate Carboxylase | 16[1] | 1360[1] | Competitive |
| Enolase | 360[1] | 280[1] | Competitive |
Analysis of Inhibitory Potency:
The data clearly indicates that Pyruvate Kinase is the most sensitive to inhibition by (E)-3-Cyanophosphoenolpyruvate, with Ki values in the nanomolar to low micromolar range, especially in the presence of Mn²⁺. This suggests a very high affinity of the inhibitor for the active site of pyruvate kinase.
Phosphoenolpyruvate Carboxylase shows a moderate sensitivity, with a significantly lower Ki in the presence of Mn²⁺ compared to Mg²⁺, indicating a potential role of the metal cofactor in the inhibitor's binding.
Enolase is the least sensitive of the three enzymes, with Ki values in the high micromolar range. This differential inhibition provides a basis for the selective targeting of these enzymes in experimental settings.
Mechanistic Insights and Signaling Pathways
(E)-3-Cyanophosphoenolpyruvate acts as a competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the natural substrate, phosphoenolpyruvate (PEP). This binding prevents the substrate from being converted into product, thereby blocking the metabolic pathway.
Caption: Mechanism of competitive inhibition of key glycolytic enzymes by (E)-3-Cyanophosphoenolpyruvate.
Experimental Protocols for Enzyme Inhibition Assays
To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for assessing the inhibitory effects of compounds like (E)-3-Cyanophosphoenolpyruvate.
Protocol 1: Pyruvate Kinase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Pyruvate Kinase
-
Purified Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
(E)-3-Cyanophosphoenolpyruvate (or this compound to test for in situ activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂ or MnCl₂)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of (E)-3-Cyanophosphoenolpyruvate in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
x µL of assay buffer
-
10 µL of the inhibitor dilution (or buffer for control)
-
10 µL of Pyruvate Kinase solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 180 µL of the Reagent Mix to each well to start the reaction.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. To determine the Ki, perform the assay with varying concentrations of both the substrate (PEP) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Caption: Workflow for the pyruvate kinase inhibition assay.
Protocol 2: Phosphoenolpyruvate Carboxylase Inhibition Assay
This assay measures the PEP-dependent oxidation of NADH in the presence of malate dehydrogenase (MDH).
Materials:
-
Purified Phosphoenolpyruvate Carboxylase
-
Purified Malate Dehydrogenase (MDH)
-
Phosphoenolpyruvate (PEP)
-
Sodium Bicarbonate (NaHCO₃)
-
NADH
-
(E)-3-Cyanophosphoenolpyruvate
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 8.0, containing 10 mM MgCl₂ or MnCl₂)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: Prepare a reagent mix containing assay buffer, NaHCO₃, NADH, and MDH.
-
Inhibitor and Substrate Preparation: Prepare serial dilutions of the inhibitor and various concentrations of the substrate (PEP).
-
Assay Setup: In each well, add assay buffer, inhibitor dilution, and PEPC solution.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the Reagent Mix and the PEP solution to each well.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm.
-
Data Analysis: Determine IC₅₀ and Ki values as described in Protocol 1.
Protocol 3: Enolase Inhibition Assay
This is a coupled assay that measures the formation of PEP, which is then used by pyruvate kinase to produce pyruvate. The pyruvate is then reduced by LDH, oxidizing NADH.
Materials:
-
Purified Enolase
-
Purified Pyruvate Kinase
-
Purified Lactate Dehydrogenase
-
2-Phosphoglycerate (2-PG)
-
ADP
-
NADH
-
(E)-3-Cyanophosphoenolpyruvate
-
Assay Buffer (e.g., 50 mM Triethanolamine buffer, pH 7.6, containing 100 mM KCl and 10 mM MgSO₄)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Mix: Prepare a mix containing assay buffer, ADP, NADH, PK, and LDH.
-
Inhibitor and Substrate Preparation: Prepare serial dilutions of the inhibitor and various concentrations of the substrate (2-PG).
-
Assay Setup: In each well, add assay buffer, inhibitor dilution, and Enolase solution.
-
Pre-incubation: Incubate for 10-15 minutes.
-
Reaction Initiation: Add the Reagent Mix and the 2-PG solution.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm.
-
Data Analysis: Determine IC₅₀ and Ki values as described in Protocol 1.
Conclusion and Future Directions
While this compound itself may not be a direct and potent inhibitor of the enzymes discussed, its derivative, (E)-3-Cyanophosphoenolpyruvate, is a powerful and selective tool for studying key metabolic pathways. The significant differences in its inhibitory potency against Pyruvate Kinase, Phosphoenolpyruvate Carboxylase, and Enolase make it a valuable probe for dissecting the roles of these enzymes in various physiological and pathological contexts.
Future research could focus on the potential for this compound to act as a pro-drug in cellular systems, where intracellular esterases might convert it to the active acid form, which could then be phosphorylated. Investigating its cellular uptake and metabolism will be crucial to understanding its potential as a therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the inhibitory landscape of this intriguing class of pyruvate analogues.
References
-
Weiss, P. M., et al. (1985). (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. Biochemistry, 24(26), 7602–7606. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Ethyl 3-cyano-3-phenylpyruvate
This document provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 3-cyano-3-phenylpyruvate (CAS: 6362-63-6). As a compound utilized by researchers and drug development professionals, its unique chemical structure necessitates a disposal plan rooted in rigorous safety standards and chemical logic. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that laboratory personnel can manage this chemical waste stream with confidence and an unwavering commitment to safety.
The core principle underpinning this entire protocol is the prevention of hydrogen cyanide (HCN) gas generation . This compound contains a nitrile (cyano) group, which can react with acids to produce HCN, a fast-acting and potentially lethal poison.[1][2][3] Therefore, every step is designed to mitigate this primary risk, alongside managing the compound's inherent toxicity.
Hazard Assessment and Core Safety Principles
This compound is classified as harmful if swallowed (H302) and is a recognized irritant.[4][5] However, the most critical hazard stems from its cyano functional group. The stability of this group is pH-dependent. In the presence of acids, a hydrolysis reaction can occur, liberating free cyanide ions which immediately protonate to form gaseous hydrogen cyanide.[3][6]
The foundational principles for its disposal are therefore:
-
Segregation: All waste streams containing this compound must be kept separate from other chemical waste, particularly acidic waste.[6][7]
-
Containment: Waste must be stored in dedicated, properly labeled, and sealed containers to prevent accidental reactions or exposure.[1]
-
Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated using a specific basic-to-oxidative procedure to neutralize cyanide residues.[1][3]
Chemical Hazard Summary
For immediate reference, the key safety and identification data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6362-63-6 | [4][8][9] |
| Molecular Formula | C₁₂H₁₁NO₃ | [4][9] |
| Physical Form | Solid (Crystals or powder) | [8][10] |
| GHS Hazard Statement | H302: Harmful if swallowed | [4][5][11] |
| Primary Hazard Class | Acute toxicity, oral; Irritant | [4] |
| Signal Word | Warning | [4][11] |
| Required PPE | Chemical safety goggles, lab coat, double chemical-resistant gloves | [1][2][7] |
Mandatory Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound, from initial use to final waste disposal, is the correct application of PPE.
-
Eye Protection: Chemical safety goggles are mandatory. Where a splash hazard exists, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Double gloving with chemical-resistant nitrile gloves is required. This provides a barrier against direct skin contact and allows for the safe removal of the outer glove if contamination occurs.[1][2]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[7]
-
Engineering Controls: All handling and preparation of waste must be conducted within a certified laboratory chemical fume hood to control potential vapor or dust exposure.[1][7][12]
Step-by-Step Disposal Protocol
This protocol applies to the pure (solid) compound, contaminated consumables, and dilute solutions.
Step 1: Immediate Segregation of Waste
The moment a material is designated as waste, it must be segregated. This is the most critical step in preventing accidental HCN generation.
-
Action: Establish a designated waste accumulation area within your laboratory, preferably inside a chemical fume hood.[7]
-
Causality: Keeping cyanide-containing waste separate from all other streams, especially acids, is paramount. Contact with an acidic solution can produce a lethal concentration of HCN gas in seconds.[1][6]
Step 2: Waste Container Selection and Labeling
-
Action for Solid Waste: Use a wide-mouth, sealable, and clearly marked container for solid waste (e.g., contaminated gloves, weigh boats, paper towels, and the pure compound). The container should be labeled "Cyanide-Containing Solid Hazardous Waste".[1]
-
Action for Liquid Waste: Use a sealable, chemically compatible container for any solutions. Label it "Cyanide-Containing Liquid Hazardous Waste". Maintain awareness of the solution's pH; it must be kept basic (pH > 9) to ensure stability.[6]
-
Action for Empty Stock Bottles: The original container of any P-listed or acutely toxic chemical, even when "empty," must be disposed of as hazardous waste.[7] Do not rinse it out. Seal the cap and place it in the solid cyanide waste container.
-
Causality: Dedicated and clearly labeled containers prevent cross-contamination and ensure that waste handlers are immediately aware of the acute hazard.[6]
Step 3: Waste Accumulation
-
Action: Place all contaminated solid materials directly into the designated solid waste container. For the pure compound, add it carefully to the container, avoiding the creation of dust. For liquid waste, pour it carefully into the designated liquid container.
-
Causality: Consolidating waste into a single, appropriate container minimizes the number of contaminated items and simplifies the final disposal process.
Step 4: Storage Pending Disposal
-
Action: Keep the sealed waste containers in a designated Satellite Accumulation Area (SAA) or within a chemical fume hood, away from incompatible materials like acids and oxidizers.[3][7]
-
Causality: Proper storage ensures the waste remains secure and does not pose a risk to laboratory personnel while awaiting pickup by Environmental Health & Safety (EHS) professionals.
Step 5: Arranging for Disposal
-
Action: Once your experiment is complete or the waste container is full, contact your institution's EHS department to request a hazardous waste pickup.[1][7] Do not attempt to neutralize or dispose of the waste down the drain.
-
Causality: Cyanide waste is regulated as acutely hazardous and requires disposal by licensed professionals in accordance with federal and state regulations.[6][7]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical.
For a Small Spill (<1 g) Contained Within a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the full, mandatory PPE.
-
Neutralize/Clean:
-
Dispose of Cleanup Materials: All used absorbent pads, wipes, and contaminated gloves must be placed in the designated cyanide-containing solid hazardous waste container.[1]
-
Causality: The initial basic treatment ensures stability and prevents HCN evolution. The subsequent bleach treatment oxidizes the cyanide to the less toxic cyanate. This two-step process is a field-proven decontamination method.
For a Large Spill or Any Spill Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.[1]
-
ALERT: Alert personnel in the vicinity and activate any local alarms.
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911, and then contact EHS. Inform them that a cyanide-containing compound has been spilled.[1]
-
Causality: Large spills or spills in open areas present a significant risk of exposure and HCN generation. They must be handled only by trained emergency responders.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. [Link]
-
Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Research. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
Cyanides SOP. Wayne State University. [Link]
-
Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Cyanide Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. 3-氰基-3-苯基丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. H26951.06 [thermofisher.com]
- 11. Page loading... [guidechem.com]
- 12. research.wayne.edu [research.wayne.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-cyano-3-phenylpyruvate
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 3-cyano-3-phenylpyruvate (CAS No. 6362-63-6). As a compound utilized in specialized synthesis, its unique chemical structure necessitates a dual-layered safety approach. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks involved and the rationale behind each procedural step. Our objective is to empower you, our scientific colleagues, to work safely and effectively.
The Dual-Hazard Profile of this compound
Understanding the specific risks is the foundation of effective PPE selection. This compound presents two distinct layers of hazard that must be addressed.
-
Primary Hazard (The Compound Itself): The globally harmonized system (GHS) classifies this compound as "Harmful if swallowed" (H302) and as a general irritant.[1][2] This classification is based on the toxicological data of the intact molecule. Direct contact with the solid or solutions can cause irritation to the skin and eyes.
-
Secondary, High-Acuity Hazard (The Cyano Group): The presence of a nitrile (-C≡N) group introduces a more severe, potential hazard. While stable in its solid form, the cyano group can react with acids, water (moisture), or heat to release highly toxic Hydrogen Cyanide (HCN) gas.[1][3] HCN is a potent inhibitor of cellular respiration and can be rapidly fatal upon inhalation.[4] Therefore, all handling procedures must proactively mitigate the risk of HCN generation.
This dual-hazard reality dictates that we adopt the stringent precautions used for cyanide compounds, even for routine handling of the parent molecule.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for any procedure involving this compound. The causality behind each selection is critical for understanding and ensuring compliance.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-Gloving: Inner nitrile exam glove (tucked under lab coat cuff) and an outer, thicker (e.g., 6-8 mil) utility-grade nitrile glove (over the cuff).[5] | Nitrile offers robust protection against a wide range of organic chemicals.[6] Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove prevents immediate exposure. This system also allows for safe removal of the contaminated outer layer without touching the skin.[7] |
| Eye & Face Protection | Chemical Splash Goggles and a full Face Shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine particulates.[3] A face shield is mandatory to protect the entire face from splashes during transfers or in the event of an unexpected reaction.[7] |
| Body Protection | Flame-Resistant (FR) Laboratory Coat, fully fastened. | A lab coat protects the skin and personal clothing from spills.[5] Flame-resistant properties are crucial given that HCN gas is flammable and dry chemical extinguishers are required in the event of a fire.[8][9] |
| Respiratory Protection | For Solids: A NIOSH-approved N95 respirator is the minimum requirement for weighing or transferring the powder to prevent inhalation of fine particles.[10] For Solutions/Reactions: All work must be conducted in a certified chemical fume hood.[5][7] | The primary respiratory risk during routine handling of the solid is particulate inhalation. However, because of the potential for HCN release, all operations should be confined to a fume hood, which serves as the primary engineering control for vapor and gas hazards.[5] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills and dropped equipment. |
Operational and Disposal Plans
Proper procedure is as critical as the PPE itself. The following step-by-step plans provide a framework for safe operations from setup to disposal.
Safe Handling Protocol: Weighing and Transfer
This protocol is designed to minimize exposure and prevent accidental release.
-
Area Preparation: Cordon off a designated area for cyanide compound work within a certified chemical fume hood.[3][7] Ensure an emergency eyewash and safety shower are accessible and have been tested.[5]
-
PPE Donning: Before entering the designated area, don all PPE as specified in the table above. Check gloves for any signs of degradation or punctures.
-
Weighing:
-
Perform all weighing operations on an anti-static weigh paper or in a disposable weigh boat inside the fume hood.
-
Use tools (spatulas, scoops) dedicated to this compound to prevent cross-contamination.
-
Close the primary container immediately after dispensing.
-
-
Transfer:
-
When transferring the solid to a reaction vessel, do so slowly and carefully to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Upon completion, carefully remove the outer gloves and dispose of them in the designated cyanide-containing solid waste container.
-
Wipe down the spatula and work surface inside the hood with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] Dispose of the wipes as hazardous waste.
-
Remove the remaining PPE in a designated doffing area.
-
Emergency Response Plan
Speed is essential when responding to cyanide-related incidents.[4] All personnel working with this compound must be familiar with these procedures.
-
Spill Response:
-
Small Spill (inside fume hood): Wearing full PPE, cover the spill with an absorbent pad wetted with a pH 10 buffer solution. Wipe the area clean, then decontaminate the surface with a 10% bleach solution.[3] All cleanup materials must be placed in a sealed container and disposed of as cyanide-containing hazardous waste.[7]
-
Large Spill / Spill Outside Hood: Immediately evacuate the area. Alert colleagues and call emergency services (911), informing them of a spill involving a cyanide-containing compound.[7]
-
-
Personnel Exposure:
-
Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing while rinsing.[5] Call 911 for immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[3] Call 911.
-
Inhalation: Remove the affected individual to fresh air. If they are not breathing, and you are trained, perform chest compressions only. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[4][7] Call 911 and inform them of a potential cyanide inhalation. If available and personnel are trained, administer 100% oxygen.[8]
-
Waste Disposal Plan
Due to the acute toxicity of cyanides, all waste streams must be handled as P-listed hazardous waste.
-
Solid Waste: All contaminated disposables (gloves, weigh papers, absorbent pads, etc.) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, labeled hazardous waste container. Crucially, this waste stream must be kept basic (pH > 10) to prevent the generation of HCN gas. Do not mix with acidic waste.
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and proper disposal of the hazardous waste. Do not pour any amount down the drain.
Visualized Workflow: From Preparation to Disposal
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from Monash University. [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from Yale University. [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from Safe Work Australia. [Link]
-
Environmental Health and Safety, Dartmouth College. (n.d.). Cyanide Salts. Retrieved from Dartmouth College. [Link]
-
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from 911Metallurgist. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from NIH. [Link]
-
United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. Retrieved from United Chemical. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Safe use diisocyanates. (n.d.). Personal Protective Equipment. Retrieved from Safe use diisocyanates. [Link]
-
Stenutz. (n.d.). This compound. Retrieved from Stenutz. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from University of Nebraska-Lincoln. [Link]
-
WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from Washington State University Spokane. [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from Becky Aktsiaselts. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. monash.edu [monash.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
